molecular formula C33H43N3O8 B8104294 DBCO-C3-PEG4-amine

DBCO-C3-PEG4-amine

Cat. No.: B8104294
M. Wt: 609.7 g/mol
InChI Key: LUQYPCXYQQOMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-C3-PEG4-amine is a useful research compound. Its molecular formula is C33H43N3O8 and its molecular weight is 609.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYPCXYQQOMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-C3-PEG4-amine is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and pharmaceutical sciences. Its unique architecture, comprising a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG) spacer, a three-carbon (C3) alkyl chain, and a terminal primary amine, offers significant advantages for the covalent linkage of biomolecules. This guide provides a detailed examination of its structure, physicochemical properties, and common applications, including experimental workflows and its role in advanced modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

The structure of this compound is modular, with each component serving a distinct purpose. The molecule consists of four primary domains: the DBCO core for copper-free click chemistry, a C3-PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for versatile conjugation.[1]

  • DBCO (Dibenzocyclooctyne) Core: This is a strained cyclooctyne group that enables rapid and highly specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[3] The copper-free nature of this "click chemistry" reaction circumvents the cellular toxicity associated with copper catalysts, making it ideal for live-cell labeling and in vivo applications.[3]

  • C3-PEG4 Spacer: This component consists of a four-unit polyethylene glycol (PEG) chain connected via a three-carbon (C3) linker. The PEG4 segment is hydrophilic, which significantly improves the aqueous solubility of the molecule and any conjugate it is incorporated into. This spacer arm also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Terminal Amine (-NH₂): The primary amine group serves as a versatile reactive handle for conjugation. It can readily react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents like EDC), and other carbonyl compounds to form stable amide bonds.

Below is a diagram illustrating the modular components of the this compound structure.

cluster_0 This compound Structure DBCO DBCO Core (Dibenzocyclooctyne) C3 C3 Linker (Propyl) DBCO->C3 - PEG4 PEG4 Spacer (Polyethylene Glycol) C3->PEG4 - Amine Terminal Amine (-NH₂) PEG4->Amine -

Fig. 1: Modular components of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These parameters are critical for designing and executing conjugation experiments, including calculating molar ratios and ensuring solubility.

PropertyValueSource(s)
Molecular Formula C₃₃H₄₃N₃O₈
Molecular Weight 609.7 g/mol
Purity ≥95% (typically by HPLC)
Appearance Solid or oil
Solubility Soluble in DMSO (e.g., 50 mg/mL)
Storage Conditions -20°C (powder), -80°C (in solution)
Reactive Groups DBCO (reacts with azides), Amine (reacts with carboxylic acids, NHS esters)
Second-Order Rate Constant (k₂) 0.5–1.2 M⁻¹s⁻¹ (at 25°C for SPAAC)

Note: Some suppliers may offer a variant without the C3 linker, commonly listed as DBCO-PEG4-amine, which has a different molecular formula (C29H37N3O6) and weight (~523.6 g/mol ). It is crucial to verify the specific structure from the supplier.

Experimental Protocols and Methodologies

This compound is a bifunctional linker, enabling a two-step conjugation strategy. The following protocols outline the general methodologies for its use.

Protocol 1: Amine-Reactive Conjugation

This step involves conjugating the primary amine of the linker to a target molecule containing a carboxylic acid or an activated ester.

Objective: To attach the DBCO moiety to a protein or other biomolecule via its primary amine.

Materials:

  • Molecule of interest (e.g., protein with accessible carboxyl groups)

  • This compound

  • Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Amine-free buffer, such as MES or PBS, pH 6.0-7.5

  • Anhydrous DMSO

  • Desalting column

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

  • Activation of Carboxyl Groups (if applicable): Dissolve the protein in the reaction buffer. Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction: Add the this compound stock solution to the activated protein solution. A molar excess of 5- to 20-fold of the linker over the protein is typically recommended.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or molecule has a chromophore.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This step involves the reaction of the newly installed DBCO group with an azide-modified molecule.

Objective: To conjugate the DBCO-labeled molecule from Protocol 1 with an azide-functionalized partner.

Materials:

  • DBCO-labeled molecule (from Protocol 1)

  • Azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or another protein)

  • Reaction Buffer: Azide-free buffer, such as PBS, pH 7.4

Methodology:

  • Reaction Setup: Combine the DBCO-labeled molecule and the azide-functionalized molecule in the reaction buffer. A molar excess of 1.5 to 10 equivalents of one reactant can be used to drive the reaction to completion.

  • Incubation: Incubate the mixture for 2-12 hours at room temperature or 37°C. Reaction times can be optimized, but conjugation is often complete within 30 minutes at micromolar concentrations.

  • Purification (if necessary): If one of the components was a small molecule used in excess, purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove unreacted starting materials.

  • Analysis: Analyze the final conjugate product by SDS-PAGE, mass spectrometry, or functional assays to confirm successful ligation and purity.

Key Applications and Logical Workflows

A. Application in PROTAC Development

This compound is an effective linker for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

The workflow for PROTAC synthesis using this linker is as follows:

cluster_0 PROTAC Synthesis Workflow A 1. Synthesize Azide-Modified Target Protein Ligand E 5. Perform SPAAC Reaction with Azide-Target Ligand A->E B 2. Synthesize NHS-Ester-Activated E3 Ligase Ligand C 3. Conjugate E3 Ligase Ligand to this compound B->C D 4. Purify DBCO-Linker-E3 Ligand Intermediate C->D D->E F 6. Purify Final PROTAC Molecule E->F G Final PROTAC F->G

Fig. 2: Logical workflow for PROTAC synthesis.

In this process, the amine group of the linker reacts with an activated E3 ligase ligand, and the DBCO group subsequently reacts with an azide-modified target protein ligand, forming the final tripartite molecule. The PEG4 spacer enhances the solubility and cell permeability of the often hydrophobic PROTAC molecule.

B. Application in Antibody-Drug Conjugate (ADC) Development

In ADC development, the linker is used to attach a cytotoxic payload to an antibody. This approach leverages the specificity of the antibody to deliver the drug directly to target cells, such as cancer cells.

The general experimental workflow is depicted below:

cluster_1 ADC Construction Workflow P1 1. Prepare Azide-Modified Antibody P5 5. Conjugate Drug-Linker to Azide-Antibody via SPAAC P1->P5 P2 2. Activate Carboxyl Group on Cytotoxic Drug P3 3. React Drug with Amine of This compound P2->P3 P4 4. Purify Drug-Linker Construct P3->P4 P4->P5 P6 6. Purify and Characterize Final ADC P5->P6 P7 Final ADC P6->P7

Fig. 3: General workflow for ADC development.

The PEG4 spacer in this context is crucial for increasing the hydrophilicity of hydrophobic payloads, which helps prevent aggregation and improves the pharmacokinetic properties of the ADC. Studies have shown that ADCs built with such linkers exhibit higher tumor-to-plasma ratios.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in life sciences and drug development. Its well-defined structure, featuring orthogonal reactive handles and a beneficial hydrophilic spacer, enables the efficient and controlled synthesis of complex biomolecular conjugates. From fundamental research in labeling and tracking to advanced therapeutic applications in ADCs and PROTACs, this linker provides a robust solution for covalently connecting molecules with precision and stability. Proper understanding of its components and reaction kinetics is essential for its successful implementation in experimental designs.

References

In-Depth Technical Guide to DBCO-C3-PEG4-amine: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of DBCO-C3-PEG4-amine, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, a three-carbon (C3) linker, and a terminal primary amine for conjugation. The DBCO moiety allows for highly specific and biocompatible reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1] The terminal amine group provides a reactive handle for conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or other amine-reactive functional groups.

The table below summarizes the key chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₃N₃O₈[2]
Molecular Weight 609.7 g/mol [2]
CAS Number Not consistently available
Appearance Light yellow oil or solid[3]
Purity ≥95%[2]
Storage Conditions -20°C (powder), -80°C (in solution)

Note: The properties listed are for the "C3" variant of DBCO-PEG4-amine. A similar compound, DBCO-PEG4-amine (without the C3 linker), has a molecular formula of C29H37N3O6 and a molecular weight of 523.62 g/mol .

Solubility Profile

The hydrophilic PEG4 spacer significantly enhances the solubility of this compound in aqueous and organic solvents, a critical feature for its application in biological systems.

SolventSolubilityReference(s)
DMSO 50 mg/mL (95.49 mM)
DMF Soluble
DCM (Dichloromethane) Soluble
THF (Tetrahydrofuran) Soluble
Chloroform Soluble
Acetonitrile Soluble
Water Increased solubility due to PEG

Note: For many applications, stock solutions are prepared in anhydrous DMSO or DMF and then diluted into the appropriate aqueous reaction buffer.

Experimental Protocols

This compound is a key reagent in multi-step bioconjugation workflows. The following protocols provide a general methodology for its use.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the amine group of this compound to a molecule of interest (e.g., a small molecule drug, a peptide) that contains a carboxylic acid, which is first activated as an NHS ester.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the molecule of interest in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to this compound:

    • In a separate tube, dissolve this compound in DMSO.

    • Add the activated NHS ester solution to the this compound solution. A molar excess of the DBCO-linker may be used to ensure complete conversion of the molecule of interest.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS esters by adding a small amount of Tris or glycine solution.

    • Purify the resulting DBCO-functionalized molecule using an appropriate chromatography method to remove excess reagents.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-containing biomolecule (e.g., an azide-modified antibody or protein).

Materials:

  • DBCO-functionalized molecule (from Protocol 1)

  • Azide-containing biomolecule

  • Reaction buffer (e.g., PBS pH 7.4, azide-free)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Buffer Exchange:

    • Ensure the azide-containing biomolecule is in an amine-free and azide-free buffer, such as PBS at pH 7.4. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Click Reaction:

    • Dissolve the purified DBCO-functionalized molecule in a minimal amount of DMSO.

    • Add the DBCO-functionalized molecule to the azide-containing biomolecule. A 2-4 fold molar excess of the DBCO-molecule over the azide-biomolecule is often recommended.

    • The final concentration of DMSO in the reaction mixture should ideally be below 20%.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within 30 minutes at micromolar concentrations.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and byproducts by purifying the final conjugate. For proteins, this can be achieved using size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization:

    • Validate the final conjugate using methods such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation process.

G cluster_0 Step 1: Functionalization with DBCO Linker cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Molecule Molecule of Interest (-COOH) NHS_EDC NHS / EDC Activation Molecule->NHS_EDC DBCO_Molecule DBCO-Functionalized Molecule NHS_EDC->DBCO_Molecule DBCO_Linker This compound (-NH2) DBCO_Linker->DBCO_Molecule DBCO_Molecule_2 DBCO-Functionalized Molecule Azide_Biomolecule Azide-Modified Biomolecule (e.g., Antibody) Final_Conjugate Final Bioconjugate (e.g., ADC, PROTAC) Azide_Biomolecule->Final_Conjugate Purification Purification Final_Conjugate->Purification DBCO_Molecule_2->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

References

The Lynchpin of Bioconjugation: A Technical Guide to DBCO-C3-PEG4-amine in SPAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of bioconjugation and drug development, precision and efficiency are paramount. The advent of bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the way researchers assemble complex biomolecular architectures. At the heart of this powerful technology lies a versatile linker molecule: DBCO-C3-PEG4-amine. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanism, experimental protocols, and critical data associated with this indispensable chemical tool.

The Molecular Architecture of a Powerful Tool

This compound is a heterobifunctional linker meticulously designed for two-step bioconjugation strategies. Its structure comprises three key functional components:

  • Dibenzocyclooctyne (DBCO): This is the reactive engine for the SPAAC reaction. The inherent ring strain of the cyclooctyne allows it to react selectively and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonality is crucial for working with sensitive biological systems.[1][2][3]

  • Propyl (C3) Linker: This short alkyl chain provides a stable connection between the DBCO moiety and the PEG spacer.

  • Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer plays a multifaceted role. It significantly enhances the aqueous solubility of the molecule and its conjugates, which is critical for working in physiological buffers.[4][5] Furthermore, it acts as a flexible arm, reducing steric hindrance and allowing the DBCO group greater accessibility to its azide binding partner. This can lead to improved reaction kinetics.

  • Terminal Amine (-NH2): This primary amine serves as a versatile anchor point for the initial conjugation step. It can readily form stable amide bonds with carboxylic acids, activated esters (such as NHS esters), or other carbonyl-containing molecules, enabling the attachment of the DBCO-C3-PEG4 moiety to a wide range of biomolecules, including proteins, antibodies, and peptides.

The SPAAC Mechanism: A Copper-Free "Click"

The core of this compound's utility lies in the SPAAC reaction, a cornerstone of copper-free click chemistry. This reaction proceeds via a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, forming a stable triazole linkage.

The reaction is characterized by its high specificity and efficiency, proceeding readily under mild, physiological conditions (pH 7-9, room temperature or 37°C) without interfering with native biological functional groups like amines and hydroxyls. This bioorthogonality makes it an ideal tool for labeling and conjugating molecules in complex biological environments, including live cells.

SPAAC_Mechanism DBCO This compound (attached to Molecule A) Triazole Stable Triazole Linkage (Conjugate A-B) DBCO->Triazole SPAAC (Copper-Free) Azide Azide-functionalized Molecule B Azide->Triazole

SPAAC Reaction Mechanism.

Quantitative Data at a Glance

The efficiency of the SPAAC reaction is a critical parameter for experimental design. The following table summarizes key quantitative data for DBCO reagents, providing a baseline for expected performance.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) 0.5–1.2 M⁻¹s⁻¹25°C
Solubility in DMSO 50 mg/mL-
Storage (Lyophilized Powder) Stable for 3 years at -20°C-
Storage (DMSO Solution) 90% activity after 6 months at -80°C-
Optimal Reaction pH 7-9-

Experimental Protocols in Detail

The following sections provide detailed methodologies for common applications of this compound.

General Two-Step Bioconjugation Workflow

This workflow outlines the fundamental steps for conjugating two molecules using this compound.

General_Workflow cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: SPAAC Reaction A1 Prepare Molecule A (with Carboxylic Acid/NHS Ester) A2 Dissolve this compound in anhydrous DMSO/DMF A1->A2 A3 React Molecule A with This compound A2->A3 A4 Purify DBCO-labeled Molecule A A3->A4 B2 Mix DBCO-labeled Molecule A with Azide-functionalized Molecule B A4->B2 Proceed to SPAAC B1 Prepare Azide-functionalized Molecule B B1->B2 B3 Incubate at RT or 4°C B2->B3 B4 Purify Final Conjugate B3->B4

General Bioconjugation Workflow.
Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-C3-PEG4-NHS ester (prepared by reacting this compound with an NHS ester activation reagent, or commercially available)

  • Azide-functionalized cytotoxic payload

  • Anhydrous DMSO

  • Desalting columns

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in PBS.

  • DBCO-NHS Ester Solution: Immediately before use, dissolve DBCO-C3-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Labeling with DBCO:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO reagent using a desalting column.

  • SPAAC Reaction:

    • Add a 1.5- to 10-fold molar excess of the azide-functionalized payload to the purified DBCO-labeled antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

Proteolysis Targeting Chimera (PROTAC) Synthesis

This protocol outlines the synthesis of a PROTAC molecule, which brings a target protein and an E3 ubiquitin ligase into proximity.

Materials:

  • Target protein ligand with a carboxylic acid handle

  • This compound

  • E3 ligase ligand with an azide handle

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • DIPEA

  • Anhydrous DMF

  • LC-MS for reaction monitoring

Protocol:

  • Activation of Target Protein Ligand:

    • Dissolve the target protein ligand-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

  • Amide Bond Formation:

    • Add this compound (1.1 eq) to the activated ligand solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of DBCO-intermediate: Purify the resulting DBCO-functionalized ligand by preparative HPLC.

  • SPAAC Reaction:

    • Dissolve the purified DBCO-intermediate and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/water).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction completion by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound has firmly established itself as a cornerstone reagent in the field of bioconjugation. Its unique combination of a highly reactive, copper-free click chemistry handle, a versatile amine for initial conjugation, and a beneficial PEG spacer provides researchers with a robust and efficient tool for constructing complex biomolecular systems. From the development of targeted therapeutics like ADCs and PROTACs to the creation of sophisticated imaging probes, the applications of this linker are vast and continue to expand. A thorough understanding of its mechanism and the optimization of experimental protocols are key to harnessing its full potential in advancing scientific discovery and therapeutic innovation.

References

The PEG4 Linker in DBCO Reagents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling efficient and bioorthogonal conjugation. The integration of a polyethylene glycol (PEG) spacer, particularly a discrete chain of four ethylene glycol units (PEG4), has been instrumental in optimizing the performance of DBCO-based bioconjugates. This in-depth technical guide elucidates the multifaceted role of the PEG4 linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Functions of the PEG4 Linker in DBCO Reagents

The PEG4 linker is not merely a spacer; it is a functional component that imparts several beneficial properties to DBCO reagents and the resulting bioconjugates.[1][2]

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads and fluorescent dyes are hydrophobic, leading to challenges with aggregation and solubility in aqueous biological environments. The hydrophilic nature of the PEG4 linker significantly improves the water solubility of the entire conjugate, which is crucial for formulation, stability, and in vivo applications.[3][4][5]

  • Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the functional moiety (e.g., a drug or a dye). This separation minimizes steric hindrance, preserving the biological activity and binding affinity of the biomolecule.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius and hydrophilicity of the bioconjugate, the PEG4 linker can influence its pharmacokinetic profile. This often leads to a longer circulation half-life and altered biodistribution, potentially improving therapeutic efficacy and reducing off-target toxicity.

  • Minimized Non-Specific Binding and Aggregation: The PEG linker creates a hydration shell around the conjugate, which can reduce non-specific binding to other proteins and surfaces, a critical factor in in vivo applications and diagnostic assays. This property also helps to prevent aggregation, enhancing the overall stability and homogeneity of the bioconjugate.

The Mechanism of DBCO-Mediated Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO reagents participate in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The driving force for this reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition with an azide-functionalized molecule, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) TransitionState Transition State DBCO->TransitionState + Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Cycloaddition

Mechanism of DBCO-Azide SPAAC Reaction

Quantitative Data Presentation

The choice of linker length can significantly impact the properties of the final bioconjugate. While extensive head-to-head comparisons are often application-specific, the following tables summarize available quantitative data to guide linker selection.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
PEG Linker LengthMolecule TypeKey Pharmacokinetic FindingReference(s)
NoneAffibody-Drug ConjugateHalf-life of 19.6 minutes.
PEG4 (4 kDa)Affibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG.
PEG8Trastuzumab (Antibody)Faster blood clearance compared to the non-PEGylated counterpart.
PEG10 (10 kDa)Affibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG.
PEG30 (30 kDa)DNA PolyplexMaximally blocked liver uptake and resulted in a long circulatory half-life.
Table 2: Comparative Performance of Different Bioconjugation Chemistries
ParameterDBCO-PEG4 (SPAAC)NHS EsterMaleimide
Reaction Rate Very fast (second-order rate constants of ~1 to 210 L·mol⁻¹·s⁻¹)ModerateFast
Specificity High, bioorthogonalReacts with primary amines (e.g., lysines)Reacts with sulfhydryls (e.g., cysteines)
Reaction pH 4.0 - 9.07.0 - 9.06.5 - 7.5
Catalyst Required NoNoNo
Potential Drawbacks Requires pre-modification with an azideCan lead to heterogeneous productsPotential for maleimide exchange with other thiols

Note: Data is compiled from various studies and is intended for comparative purposes. Actual performance may vary depending on the specific molecules and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and optimal results in bioconjugation.

General Protocol for Antibody Labeling with DBCO-PEG4-NHS Ester

This protocol outlines the steps for conjugating a DBCO-PEG4-NHS ester to an antibody via reaction with primary amines on lysine residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or other purification system

Antibody_Labeling_Workflow Workflow for Antibody Labeling with DBCO-PEG4-NHS Ester cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Antibody in Amine-Free Buffer C Add DBCO-PEG4-NHS to Antibody Solution A->C B Dissolve DBCO-PEG4-NHS in Anhydrous DMSO B->C D Incubate (e.g., 1-2 hours at Room Temperature) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify via Desalting Column E->F G Characterize Conjugate (e.g., UV-Vis, Mass Spec) F->G

Antibody Labeling Experimental Workflow

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4. Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.

  • DBCO-PEG4-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted DBCO-PEG4-NHS ester and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). Mass spectrometry can also be used for more precise characterization.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled antibody and an azide-modified molecule.

Materials:

  • DBCO-labeled antibody

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled antibody and the azide-modified molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the azide-modified molecule is typically used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate chromatography technique.

  • Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Logical Relationships in Drug Development

The integration of DBCO-PEG4 linkers into bioconjugation strategies has significant implications for various stages of drug development, from initial discovery to preclinical and clinical evaluation.

Drug_Dev_Logic Logical Relationships of DBCO-PEG4 in Drug Development cluster_design Conjugate Design cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical & Clinical Evaluation A Selection of Targeting Moiety (e.g., Antibody) D Bioconjugation (SPAAC) A->D B Selection of Payload (e.g., Drug, Dye) B->D C Choice of DBCO-PEG4 Linker C->D Enables E Purification D->E F Physicochemical Characterization E->F G In Vitro Studies (e.g., Stability, Potency) F->G Informs H In Vivo Studies (e.g., PK/PD, Efficacy, Toxicity) G->H Informs I Clinical Development H->I Informs

Role of DBCO-PEG4 Linkers in the Drug Development Pipeline

Conclusion

The PEG4 linker is a critical component in the design of modern DBCO reagents, offering a powerful means to enhance the properties of bioconjugates. By improving solubility, minimizing steric hindrance, and favorably modulating pharmacokinetic profiles, the PEG4 linker addresses key challenges in the development of targeted therapies and advanced diagnostics. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize DBCO-PEG4 reagents in their work, ultimately accelerating the pace of innovation in bioconjugation and drug development.

References

An In-depth Technical Guide to DBCO-C3-PEG4-amine for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, DBCO-C3-PEG4-amine, a valuable tool in modern bioconjugation. We will delve into its core properties, detailed experimental protocols, and its application in targeted therapeutics, providing you with the foundational knowledge to effectively incorporate this linker into your research and development workflows.

Introduction to this compound

This compound is a versatile crosslinker molecule that plays a pivotal role in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure is thoughtfully designed with three key components:

  • DBCO (Dibenzocyclooctyne) Group: A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][2]

  • C3 Linker: A short three-carbon spacer that provides spatial separation between the DBCO group and the PEG chain.

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic chain of four polyethylene glycol units. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance.[3]

  • Terminal Amine Group (-NH2): A primary amine that can be readily conjugated to molecules containing carboxylic acids, NHS esters, or carbonyl groups, typically through the formation of a stable amide bond.[4]

This unique combination of a bioorthogonal "click" handle and a versatile amine group allows for a two-step, controlled conjugation strategy, making it a powerful tool for linking biomolecules to drugs, imaging agents, or other molecules of interest.

Physicochemical and Kinetic Properties

Understanding the properties of this compound is crucial for designing and optimizing bioconjugation experiments.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₃₃H₄₃N₃O₈[4]
Molecular Weight 609.7 g/mol
Purity ≥95%
Solubility DMSO: ≥50 mg/mL
Storage Conditions Powder: -20°C (stable for up to 3 years)
Solution (in DMSO): -80°C (90% activity retained after 6 months)
Thermal Stability (Td) 215°C
Kinetic Parameters of the SPAAC Reaction

The copper-free click chemistry reaction between the DBCO group and an azide is highly efficient.

ParameterValueConditionsSource(s)
Second-order rate constant (k₂) 0.5–1.2 M⁻¹s⁻¹25°C
Reaction Time ~30 minutes for complete conjugationMicromolar concentrations

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: the initial amine coupling and the subsequent SPAAC reaction.

Protocol 1: Amine Coupling to a Carboxyl-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the activation of a carboxyl group using EDC and NHS to form an amide bond with the primary amine of this compound.

Materials:

  • Carboxyl-containing molecule (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: MES buffer (pH 5.0-6.0) for activation, followed by a phosphate buffer (pH 7.2-7.5) for conjugation.

  • Quenching solution: Hydroxylamine or Tris buffer.

  • Purification system (e.g., HPLC, column chromatography).

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.

    • Prepare a fresh stock solution of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO.

    • Dissolve the Molecule-COOH and this compound in the appropriate solvents.

  • Activation of the Carboxyl Group:

    • Dissolve the Molecule-COOH in MES buffer.

    • Add EDC (1.2-1.5 molar excess) and NHS/sulfo-NHS (1.5-2.0 molar excess) to the Molecule-COOH solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding phosphate buffer.

    • Immediately add the this compound solution (1.0-1.2 molar equivalent to the Molecule-COOH) to the activated Molecule-COOH.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting DBCO-conjugated molecule using an appropriate method such as reversed-phase HPLC or silica gel chromatography.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-activated molecule from Protocol 1 and an azide-modified biomolecule (e.g., an antibody).

Materials:

  • DBCO-conjugated molecule (from Protocol 1)

  • Azide-modified biomolecule (e.g., Azide-Antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing sodium azide.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-conjugated molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute in PBS.

    • Ensure the Azide-Antibody is in the appropriate reaction buffer.

  • SPAAC Reaction:

    • Mix the DBCO-conjugated molecule with the Azide-Antibody in the reaction buffer. A 2- to 10-fold molar excess of the DBCO-conjugated molecule is often used to ensure efficient labeling of the antibody.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification:

    • Remove the excess, unreacted DBCO-conjugated molecule and purify the final bioconjugate using size-exclusion chromatography or another suitable method.

Applications in Targeted Therapeutics and Signaling Pathways

This compound is instrumental in the development of targeted therapies like ADCs and PROTACs, which are designed to selectively act on specific cellular pathways.

Case Study: PROTAC-mediated Degradation of BRD4 and its Impact on the c-Myc Signaling Pathway

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC.

In the context of cancer therapy, the Bromodomain and Extra-Terminal (BET) protein BRD4 is a key regulator of the oncogene c-Myc. Overexpression of c-Myc is a hallmark of many cancers. PROTACs have been developed to target BRD4 for degradation, thereby downregulating c-Myc expression and inhibiting cancer cell proliferation.

A PROTAC designed to target BRD4 can be synthesized using a this compound linker. The amine end of the linker can be attached to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon), while the DBCO end can be "clicked" to an azide-modified BRD4 inhibitor (e.g., a derivative of JQ1).

PROTAC_BRD4_cMyc_Pathway cluster_PROTAC PROTAC Action cluster_Signaling c-Myc Signaling Pathway PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation BRD4 Degradation Proteasome->Degradation Mediates Degradation->BRD4 Reduces Levels cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effect on the c-Myc signaling pathway.

Quantitative Data Summary

The choice of linker can significantly impact the properties and efficacy of a bioconjugate. The following tables summarize key quantitative data related to this compound.

Stability of DBCO-Modified Antibodies
Storage ConditionDurationReactivity LossSource(s)
4°C or -20°C4 weeks~3-5%
Impact of PEG Linker Length on ADC Efficacy

While not specific to the C3 variant, this data illustrates the general trend of how PEG linker length can influence ADC performance.

Linker LengthIn Vitro Potency (IC50)In Vivo Tumor Growth InhibitionPharmacokinetics (Half-life)
Short (e.g., PEG2)HighModerateShorter
Medium (e.g., PEG4) High Good Intermediate
Long (e.g., PEG8-12)May decrease slightlyOften ImprovedLonger

Troubleshooting

Common issues encountered during bioconjugation with this compound and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Amine Coupling Efficiency - Inactive EDC/NHS. - Incorrect buffer pH. - Presence of primary amines in the buffer.- Use fresh, anhydrous EDC and NHS. - Ensure activation is performed at pH 5.0-6.0 and conjugation at pH 7.2-7.5. - Use amine-free buffers like MES and PBS.
No or Low SPAAC Reaction - Degradation of the DBCO group. - Presence of sodium azide in the buffer for the DBCO-molecule. - Insufficient incubation time or temperature.- Store DBCO-conjugated molecules properly and use them within a reasonable timeframe. - Ensure all buffers are free of sodium azide. - Increase incubation time and/or temperature (e.g., 37°C).
Precipitation of Conjugate - Hydrophobicity of the attached molecule. - High drug-to-antibody ratio (DAR).- The PEG4 spacer helps mitigate this, but for highly hydrophobic molecules, a longer PEG chain may be needed. - Optimize the conjugation reaction to achieve a lower DAR.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, which includes a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive amine handle, offers researchers a high degree of control over their conjugation strategies. By understanding its properties and following optimized protocols, scientists and drug developers can leverage this compound to create novel targeted therapeutics and research tools with improved efficacy and pharmacokinetic profiles.

References

DBCO vs. other copper-free click chemistry reagents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DBCO vs. Other Copper-Free Click Chemistry Reagents

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for achieving this. At the forefront of this technology is dibenzocyclooctyne (DBCO), a highly reactive reagent for strain-promoted azide-alkyne cycloaddition (SPAAC). This in-depth technical guide provides a comprehensive comparison of DBCO with other copper-free click chemistry reagents, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal reagent for your research needs.

Core Principles of Copper-Free Click Chemistry

The driving force behind copper-free click chemistry is the relief of ring strain in cyclic alkynes, such as DBCO.[1][2] This inherent strain in the cyclooctyne ring significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.[1][][4] This bioorthogonality ensures that the reaction is highly specific and does not interfere with native biological processes, making it ideal for in vivo applications. The resulting product is a stable triazole linkage.

Comparative Analysis of Copper-Free Click Chemistry Reagents

While DBCO is one of the most popular and reactive cyclooctynes for SPAAC, several other reagents have been developed with distinct characteristics. The choice of reagent often depends on the specific application, balancing factors like reaction kinetics, stability, size, and solubility.

Key Reagents in Copper-Free Click Chemistry:

  • Dibenzocyclooctyne (DBCO) / ADIBO: Known for its high reactivity and stability, DBCO possesses a fused bicyclic structure that imparts significant ring strain, leading to rapid reaction kinetics with azides.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and less lipophilic cyclooctyne compared to DBCO. While its reaction rate is generally lower than DBCO's, its smaller size can be advantageous when minimal perturbation to a biomolecule is desired.

  • Difluorinated Cyclooctyne (DIFO): The addition of fluorine atoms adjacent to the alkyne bond in DIFO enhances its reactivity through inductive effects.

  • Tetrazine-based Reagents (TCO): Inverse electron-demand Diels-Alder (iEDDA) reactions between tetrazines and strained dienophiles like trans-cyclooctenes (TCO) are another class of copper-free click chemistry. These reactions are often significantly faster than SPAAC, making them suitable for applications requiring ultra-fast labeling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the comparison of different copper-free click chemistry reagents.

ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Key CharacteristicsReferences
DBCO ~0.1 - 1.0 (with benzyl azide)High reactivity, good stability, UV-traceable (~310 nm)
BCN Lower than DBCOSmaller size, lower lipophilicity, simpler synthesis
DIFO Higher than first-generation cyclooctynesEnhanced reactivity due to fluorine atoms
TCO >10³Extremely fast kinetics (iEDDA), larger molecule
ReagentStability ConsiderationsReferences
DBCO Loses 3-5% reactivity over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage. Susceptible to oxidation. Unstable in the presence of GSH (half-life ~71 min).
BCN Significantly more stable to GSH than DBCO (half-life ~6 h).
TCO Variable stability data.
ReagentSolubilityReferences
DBCO Can have low aqueous solubility. PEGylation (e.g., DBCO-PEG4-NHS ester) significantly improves water solubility.
BCN Generally more water-soluble than DBCO.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of copper-free click chemistry. The following are representative protocols for key experiments.

Protocol 1: General DBCO-Azide Bioconjugation

This protocol outlines the general steps for conjugating a DBCO-functionalized molecule to an azide-containing molecule.

Materials:

  • DBCO-activated biomolecule #1

  • Azide-activated biomolecule #2

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Note: Avoid buffers containing azides.

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-activated biomolecule #1 in the reaction buffer to the desired concentration.

    • Dissolve the azide-activated biomolecule #2 in the reaction buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the reaction buffer.

  • Click Reaction:

    • Mix the DBCO- and azide-containing samples in the desired molar ratio. Reactions are more efficient at higher concentrations.

    • Incubate the reaction mixture at room temperature (or 4-37°C) for 4-12 hours. Reaction times may need to be optimized depending on the specific reactants and their concentrations. For larger PEGylated DBCO reagents, incubation for 12-24 hours may be necessary.

  • Purification (Optional):

    • If necessary, the reaction mixture can be purified to remove excess reagents using methods like size-exclusion chromatography or dialysis.

  • Analysis:

    • The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of DBCO at approximately 310 nm.

    • Conjugate formation can be validated by techniques such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting biomolecule.

Protocol 2: Antibody-Oligonucleotide Conjugation using DBCO

This protocol details the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

Materials:

  • Antibody

  • DBCO-PEG-NHS ester

  • Azide-modified oligonucleotide

  • Reaction Buffer: PBS, pH 7.4

  • DMSO

Procedure:

  • Antibody Activation with DBCO:

    • Prepare the antibody in the reaction buffer.

    • Dissolve the DBCO-PEG-NHS ester in DMSO to create a stock solution.

    • Add the DBCO-PEG-NHS ester stock solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess DBCO reagent by dialysis or size-exclusion chromatography.

  • Click Reaction with Azide-Oligonucleotide:

    • Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Validation:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., ion-exchange or size-exclusion).

    • Confirm conjugate formation via SDS-PAGE.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in copper-free click chemistry.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product DBCO DBCO (Strained Alkyne) TS [3+2] Cycloaddition DBCO->TS Strain-Promoted Azide Azide Azide->TS Triazole Stable Triazole Linkage TS->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A 1. Prepare DBCO-activated Biomolecule C 3. Mix Reactants in Aqueous Buffer A->C B 2. Prepare Azide-activated Biomolecule B->C D 4. Incubate at Room Temperature (4-12h) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis) D->E F 6. Analyze Product (e.g., SDS-PAGE, UV-Vis) E->F

Caption: General experimental workflow for DBCO-azide bioconjugation.

Drug_Development_Application cluster_components Components Antibody Targeting Antibody (Azide-modified) Click DBCO-Azide Click Reaction (SPAAC) Antibody->Click Drug Cytotoxic Drug (DBCO-modified) Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Caption: Role of DBCO-azide chemistry in Antibody-Drug Conjugate (ADC) development.

Applications in Research and Drug Development

The unique features of DBCO and other copper-free click chemistry reagents have made them invaluable tools in various scientific disciplines.

  • Bioconjugation and Bioorthogonal Labeling: These reagents are extensively used to attach probes, such as fluorescent dyes or biotin, to biomolecules like proteins and nucleic acids for studying and tracking cellular processes without interfering with their natural functions.

  • Drug Discovery and Development: Copper-free click chemistry has transformed drug discovery by enabling the selective modification of drug molecules and their delivery systems. A prominent application is in the creation of Antibody-Drug Conjugates (ADCs), where a potent drug is attached to an antibody that targets cancer cells, thereby enhancing therapeutic efficacy and reducing side effects.

  • Materials Science: The efficiency and specificity of these reactions are also leveraged in materials science for the development of novel polymers and the functionalization of surfaces.

  • Radiolabeling and Molecular Imaging: DBCO-based click chemistry allows for the attachment of imaging agents to targeting molecules for diagnostic purposes, providing insights into the behavior of molecules in complex biological systems.

Conclusion

DBCO has solidified its place as a cornerstone reagent in the field of copper-free click chemistry due to its high reactivity, stability, and biocompatibility. However, the expanding toolbox of bioorthogonal reagents, including BCN, DIFO, and TCO, offers researchers a range of options to suit specific experimental needs. By carefully considering the kinetic, stability, and solubility data presented in this guide, researchers can select the most appropriate reagent to advance their work in bioconjugation, drug development, and beyond. The detailed protocols and visualizations provided herein serve as a practical resource for the successful implementation of these powerful chemical tools.

References

The Strategic Application of DBCO-C3-PEG4-Amine in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The architecture of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is critical to their success. Among the vast array of available chemical tools, the linker component is paramount in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This technical guide provides an in-depth examination of a specific and highly versatile linker, DBCO-C3-PEG4-amine, and its applications in the modular development of potent protein degraders.

Core Attributes of the this compound Linker

This compound is a heterobifunctional linker engineered for modular PROTAC synthesis. Its structure is composed of three key functional components:

  • DBCO (Dibenzocyclooctyne) Group: A strained cyclooctyne that is the reactive handle for copper-free click chemistry. It enables a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1][2][3] This reaction's high selectivity and mild conditions make it ideal for late-stage functionalization in complex molecule synthesis.[1]

  • C3-PEG4 Spacer: This segment consists of a four-unit polyethylene glycol (PEG) chain connected via a three-carbon (C3) alkyl spacer. The PEG component is crucial for improving the aqueous solubility and overall pharmacokinetic properties of the resulting PROTAC molecule.[1] PEG linkers can enhance cell permeability and reduce non-specific binding. The length of the linker is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Terminal Amine (-NH2): A primary amine that serves as a versatile nucleophile for conjugation, typically to an E3 ligase ligand. This is commonly achieved by forming a stable amide bond with an activated carboxylic acid, such as an N-Hydroxysuccinimide (NHS) ester, on the E3 ligand moiety.

Modular PROTAC Synthesis Using this compound

The primary application of this linker is in the modular and rapid assembly of PROTAC libraries. This "click chemistry" approach allows for the separate synthesis of a POI-binding warhead functionalized with an azide and an E3 ligase ligand-linker intermediate. These two components are then joined in the final step via the SPAAC reaction. This strategy streamlines the otherwise complex synthesis of PROTACs and facilitates the efficient optimization of linker length and composition.

The general workflow is depicted below:

G cluster_0 Step 1: E3 Ligand Conjugation cluster_1 Step 2: Click Chemistry Assembly E3_ligand E3 Ligase Ligand (e.g., Pomalidomide-NHS ester) Intermediate E3 Ligand-Linker Intermediate (DBCO-terminated) E3_ligand->Intermediate Amide Bond Formation Linker This compound Linker->Intermediate Intermediate_ref E3 Ligand-Linker Intermediate Warhead POI Warhead (Azide-functionalized) Final_PROTAC Final PROTAC Warhead->Final_PROTAC Intermediate_ref->Final_PROTAC SPAAC (Click Reaction)

Modular PROTAC synthesis workflow using this compound.

Case Studies: Targeting BRD4 and BTK Degradation

While specific data for PROTACs using the exact this compound linker is limited in publicly available literature, numerous studies have utilized highly analogous DBCO-PEG linkers or PEG linkers of similar length to target key proteins in oncology, such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). The data from these studies underscore the utility of this linker class.

BRD4 Degradation

BRD4 is an epigenetic reader protein that regulates the expression of key oncogenes like c-MYC. Its degradation is a promising anti-cancer strategy. Several potent BRD4-targeting PROTACs have been developed using PEG linkers to connect a BRD4 inhibitor (like JQ1 or OTX015) to an E3 ligase ligand (like pomalidomide for Cereblon, or a VHL ligand).

Table 1: Performance of Representative BRD4-Targeting PROTACs with PEG Linkers

PROTAC Name/Ref. Warhead E3 Ligand Linker Type DC50 Dmax Cell Line
PROTAC 1 OTX015 Pomalidomide Optimized PEG < 1 nM >90% Burkitt's Lymphoma
PROTAC 3 HJB97 Thalidomide PEG 0.1 - 0.3 nM >90% RS4;11 Leukemia
QCA570 JQ1 analog Lenalidomide Rigidified PEG-like 32 pM (IC50) >90% RS4;11 Leukemia
L134 (22a) BRD4 inhibitor DCAF11 ligand PEG-like 7.36 nM >98% 293T

| Compound 37 | JQ1 analog | Pomalidomide | PEG-like | 62 nM | >80% | MDA-MB-231 |

Note: The linkers in these examples are analogous, not identical, to this compound, but demonstrate the effectiveness of PEG-based linkers in this target class.

The signaling pathway of BRD4 involves its recruitment to acetylated histones at super-enhancers and promoters, where it activates the positive transcription elongation factor b (P-TEFb), leading to RNA Polymerase II phosphorylation and transcriptional activation of target genes, including oncogenes.

G Histones Acetylated Histones (Super-Enhancers) BRD4 BRD4 Histones->BRD4 binds PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits & activates Proteasome Proteasome BRD4->Proteasome PolII RNA Pol II PTEFb->PolII phosphorylates PolII_P RNA Pol II-P PolII->PolII_P Transcription Gene Transcription (e.g., c-MYC, BCL2) PolII_P->Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 targets for degradation

Simplified BRD4 signaling pathway and PROTAC intervention.
BTK Degradation

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapy for B-cell malignancies. BTK-targeting PROTACs offer an alternative mechanism to overcome resistance to covalent inhibitors. Studies have shown that PEG linkers of varying lengths are effective in inducing potent BTK degradation.

Table 2: Performance of Representative BTK-Targeting PROTACs with PEG Linkers

PROTAC Name/Ref. Warhead E3 Ligand Linker Type DC50 Dmax Cell Line
NC-1 Ibrutinib analog Pomalidomide PEG-based 2.2 nM 97% Mino
PTD10 GDC-0853 Pomalidomide PEG/Alkyl 0.5 nM >95% Ramos
DBt-5 BTK binder DCAF1 ligand PEG-12 55 nM >90% TMD8

| PROTAC BTK Degrader-3 | BTK binder | CRBN ligand | Not specified | 10.9 nM | >90% | Mino |

Note: The linkers in these examples are analogous, not identical, to this compound, but demonstrate the effectiveness of PEG-based linkers in this target class.

BCR signaling is initiated upon antigen binding, leading to the activation of LYN and SYK kinases, which in turn phosphorylate and activate BTK. Activated BTK phosphorylates PLCγ2, triggering downstream calcium signaling and activation of transcription factors like NF-κB, which promotes B-cell proliferation and survival.

G Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR activates LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Proteasome Proteasome BTK->Proteasome Signaling Downstream Signaling (Ca2+, NF-κB) PLCG2->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation PROTAC BTK PROTAC PROTAC->BTK targets for degradation

Simplified BTK signaling pathway and PROTAC intervention.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC using the this compound linker.

Protocol 1: Modular Synthesis of a PROTAC

This protocol describes a two-step process: (A) conjugation of the linker to an E3 ligase ligand, and (B) SPAAC reaction with an azide-functionalized warhead.

Part A: Conjugation of this compound to an NHS Ester-Activated E3 Ligand (e.g., Pomalidomide-C3-NHS ester)

  • Reagent Preparation: Dissolve Pomalidomide-C3-NHS ester (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Reaction Setup: To the Pomalidomide-C3-NHS ester solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base.

  • Conjugation: Add the this compound solution dropwise to the pomalidomide solution while stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired E3 ligand-linker intermediate and consumption of starting materials.

  • Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure DBCO-terminated E3 ligand-linker intermediate.

Part B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagent Preparation: Dissolve the purified DBCO-terminated E3 ligand-linker intermediate (1.0 eq) in a suitable solvent such as DMSO or a mixture of DMSO and a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Warhead Addition: In a separate vial, dissolve the azide-functionalized POI warhead (1.0-1.2 eq) in the same solvent system.

  • Click Reaction: Add the warhead solution to the E3 ligand-linker solution. The reaction proceeds spontaneously without a catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete within this timeframe at micromolar concentrations. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC using reverse-phase preparative HPLC. Lyophilize the collected fractions containing the pure product to obtain the final PROTAC as a solid.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.

Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol outlines the standard method for quantifying the reduction in target protein levels following PROTAC treatment in a cellular context.

  • Cell Culture and Seeding: Plate the desired cancer cell line (e.g., Mino for BTK, RS4;11 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the purified PROTAC in cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After the incubation period, aspirate the media and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4 or anti-BTK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, probe the same membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH).

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The this compound linker is a powerful tool in the rational design and synthesis of PROTACs. Its integrated DBCO handle allows for the use of highly efficient and modular copper-free click chemistry, streamlining the assembly of PROTAC libraries for rapid screening and optimization. The hydrophilic PEG spacer contributes favorably to the solubility and pharmacokinetic profile of the final degrader molecule, while the terminal amine provides a reliable point of conjugation to E3 ligase ligands. By leveraging such advanced chemical tools, researchers can accelerate the development of novel, potent, and selective protein degraders for a new generation of therapeutics.

References

The Strategic Application of DBCO-C3-PEG4-amine in Next-Generation Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design and efficacy of these complex biotherapeutics are critically dependent on the linker technology connecting the antibody to the payload. Among the advanced linkers available, DBCO-C3-PEG4-amine has emerged as a key enabler of next-generation ADCs, offering a unique combination of properties that address several challenges in ADC development. This technical guide provides a comprehensive overview of this compound, its core attributes, and its application in ADC research, complete with detailed experimental protocols and data to inform and guide researchers in the field.

Core Principles of this compound in ADC Architecture

This compound is a heterobifunctional linker that incorporates three key chemical motifs: a dibenzocyclooctyne (DBCO) group, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal primary amine (-NH2)[1][2]. Each of these components plays a distinct and crucial role in the construction and performance of the resulting ADC.

  • Dibenzocyclooctyne (DBCO) for Bioorthogonal Conjugation: The DBCO moiety is a strained alkyne that reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (neutral pH and aqueous environment) without interfering with native biological functional groups[3][4]. This allows for the precise and stable attachment of the linker to an azide-modified antibody, forming a stable triazole linkage without the need for a cytotoxic copper catalyst[5].

  • Polyethylene Glycol (PEG4) Spacer for Enhanced Pharmacokinetics: The PEG4 spacer is a hydrophilic and flexible chain that confers several advantageous properties to the ADC. It increases the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation. The PEG spacer can also create a protective "hydration shell" around the payload, shielding it from the microenvironment, which can improve stability, reduce immunogenicity, and prolong circulation half-life. Furthermore, the spacer minimizes steric hindrance between the bulky antibody and the payload, which can be crucial for efficient conjugation and target binding.

  • Terminal Amine for Versatile Payload Attachment: The primary amine group provides a reactive handle for the covalent attachment of a cytotoxic payload. This is typically achieved by first activating the payload's carboxylic acid group to form an active ester (e.g., N-hydroxysuccinimide ester) which then readily reacts with the amine on the linker to form a stable amide bond. This versatility allows for the conjugation of a wide range of payloads.

Quantitative Data Summary

The physicochemical and kinetic properties of this compound and its resulting conjugates are critical for predictable and reproducible ADC development. The following tables summarize key quantitative data gathered from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C29H37N3O6
Molecular Weight 523.62 g/mol
Purity (Commercial) >95%
Appearance Light yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C (lyophilized), -80°C (in solvent)

Table 2: Kinetic and Reaction Parameters for DBCO-Based SPAAC

ParameterValue/CharacteristicSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requirement Copper-free
Reaction Conditions Physiological (neutral pH, aqueous buffer, room temp.)
Reaction Time 2-18 hours
Second-order rate constant (k₂) 0.5–1.2 M⁻¹s⁻¹ at 25°C
Cross-reactivity No significant cross-reactivity with thiols, alcohols, or amines

Table 3: Impact on ADC Properties

PropertyObservationSource(s)
Drug-to-Antibody Ratio (DAR) Enables higher DAR by solubilizing hydrophobic payloads
Aggregation Reduces aggregation of ADCs
Pharmacokinetics Prolongs circulation half-life
Immunogenicity Lowers the risk of immune recognition
In Vitro Potency (EC50) ADCs with DBCO-linked MMAE show potent cytotoxicity (e.g., 22 nM and 280 nM in SKBR3 cells for different constructs)

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of developing an ADC using this compound.

Preparation of Azide-Modified Antibody

Objective: To introduce azide functional groups onto the antibody for subsequent reaction with the DBCO linker.

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (10 kDa MWCO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), exchange the buffer to PBS, pH 7.4-8.5 using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution. The final DMSO concentration in the reaction mixture should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove the unreacted azide reagent and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C or by using a desalting column.

  • Characterization: Determine the average number of azide groups per antibody using a colorimetric assay (e.g., with a DBCO-functionalized dye) or mass spectrometry.

Synthesis of Drug-Linker Conjugate (Payload-DBCO-C3-PEG4-Amide)

Objective: To conjugate the cytotoxic payload to the this compound linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activator

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation: Dissolve the cytotoxic payload and a molar equivalent of NHS in anhydrous DMF. Add 1.1 molar equivalents of DCC and stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload.

  • Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add the activated payload solution to the linker solution. Let the reaction proceed at room temperature for 4-12 hours.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

ADC Synthesis via SPAAC

Objective: To conjugate the drug-linker construct to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from section 3.1)

  • Payload-DBCO-C3-PEG4-Amide (from section 3.2)

  • Reaction buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: Dissolve the Payload-DBCO-C3-PEG4-Amide in a minimal amount of DMSO and then dilute in PBS. Add a 5- to 10-fold molar excess of the drug-linker to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 12-18 hours at 4°C or 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy (if the drug has a distinct absorbance).

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC.

    • Confirmation: Confirm the successful conjugation using mass spectrometry.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50) of the ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC (from section 3.3)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each ADC concentration. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways in ADC research involving this compound.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis Final ADC Conjugation mAb Monoclonal Antibody buffer_exchange Buffer Exchange (to amine-free buffer) mAb->buffer_exchange azide_mod Azide Modification (Azide-PEG-NHS) buffer_exchange->azide_mod purify_ab Purification (Desalting/Dialysis) azide_mod->purify_ab azide_mAb Azide-Modified mAb purify_ab->azide_mAb spaac SPAAC Reaction (Click Chemistry) azide_mAb->spaac payload Cytotoxic Payload (-COOH) activate_payload Payload Activation (e.g., NHS ester) payload->activate_payload linker This compound conjugate_drug_linker Amide Bond Formation linker->conjugate_drug_linker activate_payload->conjugate_drug_linker purify_dl Purification (HPLC) conjugate_drug_linker->purify_dl drug_linker Payload-Linker Conjugate purify_dl->drug_linker drug_linker->spaac purify_adc Purification (SEC) spaac->purify_adc adc Antibody-Drug Conjugate purify_adc->adc ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc_circulating ADC in Circulation adc_binding ADC Binds to Tumor Antigen adc_circulating->adc_binding internalization Internalization via Endocytosis adc_binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release payload_target Payload Interacts with Intracellular Target (e.g., Microtubules, DNA) payload_release->payload_target apoptosis Apoptosis payload_target->apoptosis Microtubule_Inhibition_Pathway payload Released Payload (e.g., MMAE) tubulin Tubulin Dimers payload->tubulin Binds to microtubule Microtubule Polymerization payload->microtubule Inhibits tubulin->microtubule Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest Disruption leads to mitotic_spindle->g2m_arrest Required for mitosis progression apoptosis Apoptosis g2m_arrest->apoptosis

References

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to perform specific and efficient chemical transformations within a complex biological milieu is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal reaction, enabling the covalent ligation of molecules in living systems without the need for toxic catalysts.[1] This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, offering a comprehensive resource for researchers leveraging this technology.

The reaction's foundation lies in the [3+2] cycloaddition between a cyclooctyne and an azide to form a stable triazole linkage.[2] The driving force for this reaction is the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH.[1] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, thus preventing interference with native cellular processes.[1]

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition

The SPAAC reaction is a concerted, metal-free [3+2] dipolar cycloaddition. The high ring strain of the cyclooctyne, with bond angles deviating significantly from the ideal 180° of a linear alkyne, is the key to its reactivity.[3] This strain is released upon the formation of the more stable, planar triazole ring, providing a substantial thermodynamic driving force for the reaction.

dot

Caption: General mechanism of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a critical parameter for designing experiments where reaction times and reactant concentrations must be precisely controlled. The choice of cyclooctyne has the most significant impact on the reaction kinetics. The following tables summarize the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

Table 1: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Bicyclo[6.1.0]nonyneBCN0.14
DibenzocyclooctyneDBCO~0.1
DibenzoazacyclooctyneDIBAC0.31
Difluorinated CyclooctyneDIFO0.076
4-DibenzocyclooctynolDIBO0.17

Note: Rate constants can vary depending on the solvent, temperature, and specific azide used.

Factors Influencing SPAAC Reaction Rates

Several factors beyond the inherent reactivity of the cyclooctyne can influence the rate of a SPAAC reaction. Understanding these factors is crucial for optimizing experimental conditions.

dot

SPAAC_Influencing_Factors cluster_Reactants Reactant Properties cluster_Conditions Reaction Conditions Rate SPAAC Reaction Rate Cyclooctyne Cyclooctyne Structure (Strain, Electronics, Sterics) Cyclooctyne->Rate Azide Azide Structure (Electronics, Sterics) Azide->Rate Solvent Solvent Solvent->Rate pH pH pH->Rate Temperature Temperature Temperature->Rate Buffer Buffer Components Buffer->Rate

Caption: Key factors influencing the rate of Strain-Promoted Alkyne-Azide Cycloaddition.

Studies have shown that buffer composition, pH, and temperature can significantly impact SPAAC kinetics. For instance, reactions in HEPES buffer have been observed to be faster than in PBS. Generally, higher pH values tend to increase reaction rates, although this effect can be buffer-dependent.

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol outlines a general procedure for the conjugation of a DBCO-functionalized molecule to an azide-labeled protein.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0).

  • Purification system (e.g., desalting column, size-exclusion chromatography).

Procedure:

  • Reactant Preparation:

    • Ensure the azide-labeled protein is at a known concentration in the reaction buffer. If the storage buffer contains primary amines (e.g., Tris), a buffer exchange into an amine-free buffer like PBS is recommended.

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • In a reaction vial, add the azide-labeled protein solution.

    • While gently stirring, add the desired molar excess of the DBCO-functionalized molecule stock solution. A 5- to 20-fold molar excess is often used to ensure efficient conjugation.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20% (v/v) to maintain protein stability.

  • Incubation:

    • Seal the reaction vial and incubate the mixture. Incubation times can range from 2 to 24 hours at room temperature or 4°C, depending on the reactivity of the specific reactants and their concentrations.

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS esters (if used for labeling), add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules and byproducts to obtain the purified bioconjugate. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or a desalting column.

Protocol for Monitoring SPAAC Kinetics using ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using ¹H NMR.

Materials:

  • Cyclooctyne.

  • Azide.

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Internal standard of known concentration (e.g., dimethyl sulfone).

  • NMR tubes.

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent in an NMR tube. The concentrations should be accurately known.

    • To initiate the reaction under pseudo-first-order conditions, one reactant (typically the azide) should be in at least a 10-fold excess.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the reaction rate.

  • Data Analysis:

    • For each spectrum, determine the concentration of the limiting reactant (the cyclooctyne) by integrating a characteristic signal and comparing it to the integral of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the excess reactant (the azide).

dot

SPAAC_Kinetics_Workflow cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Reactants & Internal Standard Mix Mix in NMR Tube Prep->Mix NMR Place in Spectrometer Mix->NMR Acquire Acquire Spectra over Time NMR->Acquire Integrate Integrate Signals Acquire->Integrate Concentration Calculate Concentration Integrate->Concentration Plot Plot ln[Reactant] vs. Time Concentration->Plot Calculate Determine Rate Constant Plot->Calculate

Caption: Experimental workflow for determining SPAAC reaction kinetics via NMR.

Applications in Drug Development and Research

The biocompatibility and efficiency of SPAAC have made it an invaluable tool in various stages of drug development and fundamental research.

  • Antibody-Drug Conjugates (ADCs): SPAAC is widely used for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies with improved therapeutic windows.

  • Live-Cell Imaging: The ability to label biomolecules in living cells without causing toxicity allows for the real-time visualization of cellular processes, such as protein trafficking and glycan dynamics.

  • Drug Targeting and Delivery: SPAAC can be employed to construct targeted drug delivery systems, where a therapeutic agent is attached to a targeting moiety (e.g., a peptide or small molecule) that directs it to specific cells or tissues.

  • Proteomics and Glycomics: This reaction is used to enrich and identify specific classes of proteins or glycans from complex biological samples.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation, providing a robust and versatile tool for chemical biologists and drug development professionals. Its high efficiency, selectivity, and biocompatibility have enabled a wide range of applications that were previously challenging or impossible. By understanding the fundamental principles of SPAAC, including its mechanism and kinetics, and by employing optimized experimental protocols, researchers can effectively harness the power of this remarkable bioorthogonal reaction to advance their scientific endeavors.

References

Methodological & Application

Application Notes: DBCO-C3-PEG4-Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DBCO-C3-PEG4-amine is a bifunctional linker molecule widely used in bioconjugation and drug development. It features a dibenzocyclooctyne (DBCO) group, a primary amine, and a hydrophilic polyethylene glycol (PEG) spacer. This structure makes it a versatile tool for covalently linking molecules using copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The SPAAC reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[3][][5] This characteristic, along with the reaction's efficiency at physiological temperatures and pH without the need for a cytotoxic copper catalyst, makes DBCO reagents invaluable for live-cell imaging, protein labeling, and the development of antibody-drug conjugates (ADCs).

The primary amine group on the this compound linker can be used to conjugate it to proteins, typically through amine-reactive chemistries targeting lysine residues or the N-terminus. Once conjugated, the DBCO group is available to react with an azide-tagged molecule, forming a stable triazole linkage. The PEG4 spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation and non-specific binding of the labeled protein.

Principle of Labeling

Protein labeling using this compound is a two-stage process. First, the protein of interest is functionalized with azide groups. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acid analogs or by modifying the protein with an azide-NHS ester.

The second stage is the SPAAC reaction, where the azide-modified protein is mixed with the this compound. The ring strain of the DBCO group drives the [3+2] cycloaddition with the azide, forming a stable covalent bond. This reaction is highly specific and efficient, even at low concentrations of reactants.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol details the direct conjugation of this compound to a protein that has already been modified to contain azide groups.

Materials:

  • Azide-modified protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, azide-free

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare the Azide-Modified Protein:

    • Ensure the azide-modified protein is in an azide-free buffer, such as PBS, at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Prepare the DBCO Reagent:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved. Prepare this solution immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the azide-modified protein solution. A 1.5- to 10-fold molar excess of the DBCO reagent over the protein is a common starting point. For antibody-small molecule conjugations, a 7.5-fold molar excess is a recommended starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C. Protect the reaction from light if the DBCO reagent is conjugated to a fluorophore.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound using a desalting column suitable for the protein's molecular weight.

    • Follow the manufacturer's instructions for the desalting column. Typically, this involves equilibrating the column with the desired storage buffer (e.g., PBS), applying the reaction mixture, and collecting the purified protein via centrifugation.

  • Storage:

    • Store the purified, labeled protein at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Two-Step Labeling via Amine Modification with DBCO-PEG4-NHS Ester followed by SPAAC

This protocol is for proteins that do not have an azide modification. The protein is first labeled with a DBCO group using an NHS ester, and then reacted with an azide-containing molecule.

Materials:

  • Protein of interest

  • DBCO-PEG4-NHS Ester

  • Azide-containing molecule of interest

  • Reaction Buffer: Amine-free buffer such as PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step A: Labeling the Protein with DBCO-PEG4-NHS Ester

  • Prepare the Protein:

    • Dissolve the protein in the Reaction Buffer to a final concentration of at least 2 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

  • Prepare the DBCO-PEG4-NHS Ester:

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • NHS Ester Reaction:

    • Slowly add the DBCO-PEG4-NHS ester stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the NHS ester is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the DBCO-labeled Protein:

    • Separate the DBCO-labeled protein from excess reagent and byproducts using a desalting column equilibrated with PBS.

Step B: SPAAC Reaction with Azide-containing Molecule

  • Prepare the Azide-containing Molecule:

    • Dissolve the azide-containing molecule in an appropriate buffer (e.g., PBS).

  • SPAAC Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, depending on the nature of the conjugate.

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Labeling

Parameter Amine-Reactive Labeling (NHS Ester) SPAAC Reaction (DBCO + Azide)
Protein Concentration > 2 mg/mL 1 mg/mL (recommended starting)
Molar Ratio (Reagent:Protein) 5:1 to 20:1 (optimization required) 1.5:1 to 10:1 (DBCO:Azide or vice versa)
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer (amine-free), pH 8.3-8.5 Phosphate Buffered Saline (PBS), pH 7.2-7.4
Reaction Time 1-4 hours at Room Temperature 4-12 hours at Room Temperature

| Quenching Agent | 50-100 mM Tris or Hydroxylamine | Not typically required |

Table 2: Troubleshooting Common Issues in Protein Labeling

Issue Potential Cause Suggested Solution
Low Labeling Efficiency - Insufficient molar excess of labeling reagent- Hydrolyzed NHS ester- Low protein concentration - Increase the molar ratio of the labeling reagent- Prepare fresh stock solutions of NHS ester immediately before use- Concentrate the protein to >2 mg/mL
Protein Precipitation - Over-labeling of the protein- High concentration of organic solvent - Reduce the molar ratio of the labeling reagent- Decrease the reaction time- Ensure DMSO/DMF concentration is not excessive

| No or Weak Signal in Downstream Application | - Insufficient labeling- Labeled protein has lost function | - Optimize the labeling reaction to increase the Degree of Labeling (DOL)- Perform a functional assay to confirm the activity of the labeled protein |

Visualization of Workflows

G cluster_react Reaction cluster_purify Purification & Conjugation p_prep Prepare Protein in Amine-Free Buffer (>2 mg/mL) mix Mix Protein and DBCO-NHS (10-20x molar excess) p_prep->mix r_prep Prepare 10 mM DBCO-NHS Ester in DMSO r_prep->mix incubate Incubate 1 hr at Room Temp mix->incubate quench Quench with Tris or Hydroxylamine incubate->quench purify1 Purify DBCO-Protein (Desalting Column) quench->purify1 spaac Add Azide-Molecule and Incubate 4-12 hrs purify1->spaac purify2 Final Purification of Conjugate spaac->purify2 G protein Protein-NH2 dbco_protein Protein-DBCO protein->dbco_protein + DBCO-NHS (pH 8.3) dbco_nhs DBCO-PEG4 -NHS dbco_nhs->dbco_protein conjugate Protein-Triazole -Molecule dbco_protein->conjugate + Azide-Molecule (SPAAC) azide Molecule-N3 azide->conjugate

References

Application Notes and Protocols for DBCO-C3-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-C3-PEG4-amine is a bifunctional linker that plays a crucial role in bioconjugation through copper-free click chemistry. This reagent features a DBCO (dibenzocyclooctyne) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a primary amine for initial conjugation to a target molecule. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[1][2] This document provides a detailed guide to utilizing this compound for the conjugation of biomolecules.

The core principle of using this compound involves a two-step process. First, the primary amine of the linker is conjugated to a molecule of interest (e.g., a protein, antibody, or drug) that has a suitable reactive group, such as a carboxyl group activated as an NHS ester. Second, the DBCO group of the now functionalized molecule is reacted with an azide-containing molecule in a highly specific and biocompatible manner. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples and in living systems.[1][3][4]

Key Features of DBCO-Mediated Conjugation:

  • Biocompatible: The copper-free nature of the reaction makes it suitable for in vivo and in vitro applications without concerns of copper-induced cytotoxicity.

  • Highly Specific: The DBCO group selectively reacts with azide groups, avoiding side reactions with other functional groups commonly found in biological systems.

  • Efficient and Fast: The reaction kinetics are rapid, often reaching completion within hours at room temperature.

  • Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.

Quantitative Data Summary

The efficiency of the conjugation process can be influenced by several factors, including the concentration of reactants, temperature, and incubation time. The following table summarizes key quantitative parameters for a typical two-step conjugation process involving an initial amine-reactive coupling followed by a DBCO-azide click reaction.

ParameterTypical Value/RangeNotes
Amine-Reactive Coupling
Molar excess of this compound to target molecule10-30 foldOptimization may be required based on the number of available reactive sites on the target molecule.
Reaction pH7.0-8.5A slightly basic pH is optimal for the reaction of amines with NHS esters.
Incubation Time1-2 hoursAt room temperature.
DBCO-Azide Click Reaction
Molar excess of azide-molecule to DBCO-molecule1.5-4 foldA slight excess of the azide-containing molecule is often used to ensure complete reaction of the DBCO-functionalized molecule.
Reaction Temperature4°C to 37°CThe reaction proceeds at room temperature, but incubation at 4°C overnight is also common.
Incubation Time2-24 hoursReaction time depends on the concentration of reactants and temperature.
Second-order rate constant (k₂)0.5–1.2 M⁻¹s⁻¹At 25°C, enabling complete conjugation within 30 minutes at micromolar concentrations.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical two-step conjugation process using this compound. The first protocol describes the functionalization of a carboxyl-containing molecule (e.g., a protein with accessible aspartic or glutamic acid residues) with this compound via EDC/NHS chemistry. The second protocol details the subsequent copper-free click chemistry reaction with an azide-modified molecule.

Protocol 1: Activation of a Carboxyl-Containing Molecule and Conjugation with this compound

This protocol outlines the steps to conjugate the amine group of this compound to a carboxyl group on a target molecule, such as a protein.

Materials:

  • Carboxyl-containing molecule (e.g., protein) in an amine-free buffer (e.g., MES or PBS).

  • This compound.

  • N-Hydroxysuccinimide (NHS).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification equipment (e.g., desalting columns, dialysis cassettes, or HPLC).

Procedure:

  • Prepare the Target Molecule:

    • Dissolve the carboxyl-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines (e.g., Tris), a buffer exchange to an amine-free buffer is necessary.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and NHS to the target molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 20-30 fold molar excess of the this compound stock solution to the activated molecule.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench the reaction of unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the DBCO-Functionalized Molecule:

    • Remove excess, unreacted this compound and other small molecules by dialysis against a suitable buffer (e.g., PBS, pH 7.4), or by using a desalting column.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling (DOL) of the DBCO-functionalized molecule. The incorporation of DBCO can be quantified by measuring the absorbance at approximately 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

    • Store the purified DBCO-functionalized molecule at 4°C or -20°C for long-term storage.

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Functionalized Molecule with an Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated molecule from Protocol 1 and an azide-functionalized molecule.

Materials:

  • Purified DBCO-functionalized molecule.

  • Azide-modified molecule (e.g., azide-tagged antibody, oligonucleotide, or small molecule).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-modified molecule in the Reaction Buffer.

  • Set up the Click Reaction:

    • Mix the DBCO-functionalized molecule with a 1.5 to 4-fold molar excess of the azide-modified molecule in the Reaction Buffer.

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C. Longer incubation times are typically required at lower temperatures.

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove any unreacted azide-modified molecule. The purification method will depend on the properties of the conjugate and the unreacted starting materials. Common methods include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Diagrams

DBCO_Conjugation_Workflow cluster_step1 Step 1: DBCO Functionalization cluster_step2 Step 2: Copper-Free Click Chemistry mol_cooh Carboxyl-Containing Molecule edc_nhs EDC / NHS Activation mol_cooh->edc_nhs activated_mol NHS-Ester Activated Molecule edc_nhs->activated_mol dbco_amine This compound dbco_mol DBCO-Functionalized Molecule dbco_amine->dbco_mol activated_mol->dbco_amine activated_mol->dbco_mol Conjugation purification1 Purification (e.g., Dialysis) dbco_mol->purification1 click_reaction SPAAC Reaction (Click Chemistry) purification1->click_reaction DBCO-Molecule azide_mol Azide-Modified Molecule azide_mol->click_reaction final_conjugate Final Conjugate click_reaction->final_conjugate purification2 Purification (e.g., SEC) final_conjugate->purification2

Caption: Experimental workflow for this compound conjugation.

Signaling_Pathway_Concept cluster_adc Antibody-Drug Conjugate (ADC) Example adc Antibody-Drug Conjugate receptor Cell Surface Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Cell Surface Modification using DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of DBCO-C3-PEG4-amine in the modification of cell surfaces. This technology leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently attach molecules of interest to living cells with high specificity and efficiency. This method is a cornerstone for various applications, including cell tracking, targeted drug delivery, and fundamental cell biology research.[][2][3][4]

Introduction and Principle

This compound is a heterobifunctional linker molecule. It comprises a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and a primary amine (-NH2) terminus.[5] The DBCO moiety is a strained alkyne that reacts specifically and rapidly with azide groups via a copper-free "click chemistry" reaction known as SPAAC. This bioorthogonal reaction is highly efficient and can be performed in complex biological environments, including on the surface of living cells, without interfering with native biochemical processes.

The general strategy for cell surface modification using this compound involves a two-step process:

  • Metabolic Labeling: Cells are cultured with an unnatural sugar analog containing an azide group. The cellular machinery incorporates these azido-sugars into cell surface glycans, effectively displaying azide groups on the cell surface. A commonly used precursor is tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

  • Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The DBCO group on the linker reacts with the azide groups on the cell surface, forming a stable triazole linkage and effectively tethering the PEG4-amine linker to the cell. The terminal amine group can then be used for subsequent conjugation of other molecules, such as fluorescent dyes, biotin, or therapeutic agents.

The hydrophilic PEG4 spacer enhances the solubility of the molecule and reduces non-specific binding and aggregation.

Diagrams

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: (Optional) Secondary Conjugation cell_culture Culture cells add_azido_sugar Add Ac4ManNAz to media cell_culture->add_azido_sugar incubation1 Incubate for 24-72 hours add_azido_sugar->incubation1 azide_expression Azide groups expressed on cell surface incubation1->azide_expression wash_cells Wash cells to remove excess sugar azide_expression->wash_cells add_dbco Add this compound wash_cells->add_dbco incubation2 Incubate for 1 hour add_dbco->incubation2 surface_modification Cell surface is modified incubation2->surface_modification wash_cells2 Wash cells to remove excess DBCO surface_modification->wash_cells2 add_payload Add NHS-ester functionalized molecule wash_cells2->add_payload incubation3 Incubate for 1-2 hours add_payload->incubation3 final_conjugate Final cell-surface conjugate incubation3->final_conjugate

Caption: Experimental workflow for cell surface modification.

Signaling Pathway (Chemical Reaction)

chemical_reaction cluster_reactants Reactants cluster_product Product cell_surface Cell Surface Glycan with Azide Group (R-N3) triazole_linkage Stable Triazole Linkage (Cell-Triazole-PEG4-amine) cell_surface->triazole_linkage SPAAC (Click Chemistry) dbco_amine This compound dbco_amine->triazole_linkage

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols

Materials
  • This compound (ensure high purity, ≥95%)

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Cell line of interest (e.g., BT-549, MCF-7, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reagents for cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

  • Fluorescently labeled NHS ester (for validation of amine group availability)

  • Flow cytometer or fluorescence microscope

Protocol for Cell Surface Azide Labeling
  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate or T-25 flask) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. A typical stock concentration is 10-50 mM.

  • Metabolic Labeling: Add Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-100 µM. For example, for the BT-549 cell line, an optimal concentration of 50 µM Ac4ManNAz has been reported.

  • Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 24 to 72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated Ac4ManNAz.

Protocol for this compound Conjugation
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1-10 mM. Store at -20°C or -80°C for long-term storage.

  • Conjugation Reaction: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final concentration of 50-100 µM.

  • Incubation: Add the this compound solution to the azide-labeled cells and incubate for 1 hour at 37°C.

  • Washing: After incubation, aspirate the DBCO solution and wash the cells three times with PBS to remove any unreacted this compound.

Validation of Cell Surface Modification

To confirm the successful modification of the cell surface with amine groups, a secondary labeling step with an amine-reactive fluorescent dye can be performed.

  • Preparation of Fluorescent Dye Solution: Prepare a solution of an NHS-ester functionalized fluorescent dye (e.g., FITC-NHS, Alexa Fluor 488 NHS Ester) in PBS at a concentration of 5-10 µg/mL.

  • Labeling: Add the fluorescent dye solution to the this compound modified cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the excess dye.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal, which indicates the presence of accessible amine groups on the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell surface modification.

Parameter Value Conditions Reference
Molecular Weight 609.7 g/mol -
Purity ≥95%-
Solubility in DMSO 50 mg/mL (95.49 mM)-
Storage Conditions -20°C (powder), -80°C (solution)-

Table 1: Physicochemical Properties of this compound

Parameter Value Cell Line Reference
Ac4ManNAz Concentration 50 µMBT-549
Ac4ManNAz Incubation Time 24 hoursBT-549
DBCO-conjugate Concentration 0.1 - 10 µMBT-549
DBCO-conjugate Incubation Time 1 hourLs174T
DBCO-carboxyrhodamine 110 Concentration 5 µMMCF-7
DBCO-carboxyrhodamine 110 Incubation Time 1 hourMCF-7

Table 2: Typical Experimental Concentrations and Incubation Times

Parameter Value Notes Reference
SPAAC Reaction Rate (k₂) 0.5–1.2 M⁻¹s⁻¹At 25°C, enables complete conjugation within 30 minutes at micromolar concentrations.
Specificity No cross-reactivity with thiols, alcohols, or amines under physiological conditions.Confirmed by LC-MS analyses.
Orthogonality Compatible with subsequent amine-reactive modifications post-conjugation.Allows for multi-step functionalization.

Table 3: Bioconjugation Efficiency and Kinetic Parameters

Troubleshooting

Problem Possible Cause Solution
Low or no labeling Inefficient metabolic labeling with azido-sugar.Optimize Ac4ManNAz concentration and incubation time for your cell line. Ensure the viability of the cells.
Hydrolysis of DBCO reagent.Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Insufficient concentration of DBCO reagent.Increase the concentration of this compound or the incubation time.
High background signal Non-specific binding of DBCO reagent.Ensure thorough washing after the DBCO incubation step. Include a blocking step with a suitable agent if necessary.
Cell toxicity High concentration of DMSO or reagents.Keep the final DMSO concentration in the culture medium below 0.5%. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Ac4ManNAz and this compound for your cell line.
Contamination of reagents.Use sterile reagents and aseptic techniques.

Conclusion

This compound is a versatile and powerful tool for the modification of cell surfaces. The protocols outlined in these application notes provide a robust framework for researchers to implement this technology in their own experimental systems. By carefully optimizing the experimental conditions, this method can be adapted for a wide range of cell types and downstream applications, paving the way for advancements in cell-based therapies, diagnostics, and fundamental biological research.

References

Application Notes and Protocols for Bioconjugation using DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-C3-PEG4-amine is a versatile, heterobifunctional linker used in the field of bioconjugation. This molecule incorporates three key chemical features: a Dibenzocyclooctyne (DBCO) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal primary amine. This combination of functionalities enables a powerful, two-step conjugation strategy.

The primary application of this compound is in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO group, a strained cyclooctyne, reacts with high specificity and efficiency with azide-functionalized molecules to form a stable triazole linkage.[1][2][3] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, and it does not require a cytotoxic copper catalyst, making it ideal for in vivo and live-cell applications.[1][4]

The terminal primary amine provides a reactive handle for the initial attachment of the DBCO linker to a biomolecule of interest (e.g., a protein, antibody, or peptide) that contains an accessible carboxyl group or other amine-reactive functional groups. The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific binding.

These application notes provide an overview of the chemical principles and detailed protocols for the use of this compound in bioconjugation.

Chemical Principles

The bioconjugation strategy using this compound typically involves two main steps:

  • Amine-Reactive Conjugation: The primary amine of this compound is covalently linked to a biomolecule. A common method is the activation of carboxyl groups (-COOH) on the biomolecule using carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester, which then readily reacts with the amine group of the DBCO linker to form a stable amide bond.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The now DBCO-functionalized biomolecule is reacted with a second molecule that has been modified to contain an azide (-N3) group. The inherent ring strain of the DBCO group drives a [3+2] cycloaddition with the azide, forming a stable triazole ring and covalently linking the two molecules.

Data Presentation

Quantitative Data on SPAAC Reactions

The efficiency and kinetics of the SPAAC reaction are critical for successful bioconjugation. The following table summarizes key quantitative data for SPAAC reactions involving DBCO derivatives.

ParameterTypical ValueConditions/NotesSource(s)
Second-Order Rate Constant (k₂) 0.3 - 1.2 M⁻¹s⁻¹Highly dependent on the specific azide, solvent, pH, and temperature.
Typical Reaction Time 30 minutes - 12 hoursCan be optimized by adjusting reactant concentrations. Overnight incubation at 4°C is common for ensuring high yields.
Typical Yield 80 - 99%Generally high due to the specificity and efficiency of the reaction.
Optimal Temperature 4 - 37 °CThe reaction proceeds efficiently at room temperature and physiological temperatures.
Optimal pH Range 4 - 10The reaction is tolerant of a wide pH range, making it suitable for various biological buffers.
DBCO Molar Extinction Coefficient ~12,000 M⁻¹cm⁻¹ at ~309 nmAllows for the quantification of DBCO incorporation into a biomolecule using UV-Vis spectrophotometry.

Note: Reaction rates can be influenced by the choice of buffer, with HEPES buffer at pH 7 showing higher rate constants compared to PBS at the same pH.

Mandatory Visualizations

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Biomolecule Biomolecule (-COOH) Activated_Biomolecule Activated Biomolecule (-NHS ester) Biomolecule->Activated_Biomolecule EDC, NHS DBCO_Biomolecule DBCO-labeled Biomolecule Activated_Biomolecule->DBCO_Biomolecule Amide Bond Formation DBCO_Linker This compound (-NH2) DBCO_Linker->DBCO_Biomolecule Amide Bond Formation DBCO_Biomolecule_2 DBCO-labeled Biomolecule Final_Conjugate Final Bioconjugate (Triazole Linkage) DBCO_Biomolecule_2->Final_Conjugate Copper-Free Click Chemistry Azide_Molecule Azide-modified Molecule (-N3) Azide_Molecule->Final_Conjugate Copper-Free Click Chemistry

Two-step bioconjugation workflow using this compound.

G start Start: Prepare Biomolecule and DBCO Linker activate_biomolecule Activate Carboxyl Groups on Biomolecule (e.g., with EDC/NHS in MES buffer) start->activate_biomolecule add_dbco_linker Add this compound to Activated Biomolecule activate_biomolecule->add_dbco_linker incubate_step1 Incubate for 1-2 hours at Room Temperature add_dbco_linker->incubate_step1 purify_dbco_biomolecule Purify DBCO-labeled Biomolecule (e.g., Desalting Column) incubate_step1->purify_dbco_biomolecule click_reaction Mix DBCO-labeled Biomolecule with Azide-modified Molecule purify_dbco_biomolecule->click_reaction prepare_azide Prepare Azide-modified Molecule prepare_azide->click_reaction incubate_step2 Incubate for 4-12 hours at Room Temperature or Overnight at 4°C click_reaction->incubate_step2 purify_final Purify Final Conjugate (e.g., SEC, IEX, or HPLC) incubate_step2->purify_final validate Validate Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify_final->validate end End: Store Purified Conjugate validate->end

Detailed experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound via Carboxyl Groups

This protocol describes the activation of carboxyl groups on a protein (e.g., an antibody) and subsequent labeling with this compound.

Materials:

  • Protein of interest (containing accessible carboxyl groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into Activation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous carboxyl and amine groups.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).

    • Add a 50- to 100-fold molar excess of EDC to the protein solution.

    • Immediately add the same molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Labeling with this compound:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

    • Add a 20- to 50-fold molar excess of the this compound solution to the activated protein.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the concentration of the DBCO-labeled protein.

    • (Optional) Quantify the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).

    • The DBCO-labeled protein is now ready for the SPAAC reaction. Store at 4°C for short-term use or at -20°C for longer-term storage. Note that the DBCO group can lose reactivity over time.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled protein from Protocol 1 and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-modified molecule of interest (e.g., peptide, oligonucleotide, small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Important: Do not use buffers containing sodium azide.

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in the Reaction Buffer.

    • In a reaction tube, mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule. The optimal molar ratio may need to be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve yield.

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove excess azide-modified molecule and any unreacted protein. The choice of purification method will depend on the properties of the final conjugate. Common methods include:

      • Size-Exclusion Chromatography (SEC)

      • Ion-Exchange Chromatography (IEX)

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Validation and Storage:

    • Validate the formation of the final conjugate using appropriate analytical techniques. SDS-PAGE analysis should show a shift in the molecular weight of the protein band corresponding to the mass of the conjugated molecule. Mass spectrometry can provide a more precise confirmation.

    • Store the purified conjugate at 4°C or -20°C in a suitable buffer. The stability of the final conjugate should be determined for the specific application.

References

Revolutionizing Bioconjugation: A Detailed Guide to DBCO-C3-PEG4-Amine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Reaction of DBCO-C3-PEG4-Amine with Azide-Modified Biomolecules

For researchers, scientists, and professionals in drug development, the ability to specifically and efficiently link biomolecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful solution. This document provides detailed application notes and protocols for utilizing this compound, a versatile reagent, in conjunction with azide-modified biomolecules. This copper-free reaction enables the creation of stable bioconjugates under mild, physiological conditions, making it ideal for a wide range of applications from targeted drug delivery to advanced diagnostics.[1][2][3]

Introduction to this compound and SPAAC

This compound is a heterobifunctional linker composed of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides without the need for a cytotoxic copper catalyst.[1][3] This bioorthogonal reaction forms a stable triazole linkage.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

  • Terminal Amine: A primary amine (-NH2) group that allows for the covalent attachment of the DBCO moiety to a biomolecule of interest through various amine-reactive chemistries.

The reaction between a DBCO group and an azide is highly specific and does not interfere with other functional groups typically found in biological systems, ensuring precise and targeted conjugation. This methodology is central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Features and Advantages:

  • Biocompatibility: The absence of a copper catalyst makes this reaction suitable for applications in living cells and in vivo.

  • High Specificity: The DBCO and azide groups are bioorthogonal, meaning they react selectively with each other, minimizing off-target reactions.

  • Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.

  • Enhanced Solubility: The integrated PEG4 spacer improves the solubility of hydrophobic molecules and reduces aggregation.

  • Stable Conjugation: The resulting triazole bond is highly stable, ensuring the integrity of the bioconjugate.

Quantitative Data

The efficiency and characteristics of this compound and the subsequent SPAAC reaction are summarized below.

PropertyValueSource
Molecular Weight 609.7 g/mol
Purity ≥95%
Solubility in DMSO 50 mg/mL (95.49 mM)
Storage Conditions -20°C (powder), -80°C (in solution)
Second-Order Rate Constant (k₂) 0.5–1.2 M⁻¹s⁻¹ at 25°C
Reaction ParameterRecommended ConditionSource
Reaction pH (SPAAC) 7.0 - 8.5
Reaction Temperature (SPAAC) 4°C to 37°C
Reaction Time (SPAAC) 1 - 24 hours, depending on reactant concentrations
Molar Ratio (DBCO:Azide) A slight molar excess (1.5 - 3 equivalents) of one reagent is recommended to drive the reaction to completion.

Experimental Protocols

The overall process involves a two-stage workflow: first, the conjugation of this compound to a biomolecule of interest, and second, the click reaction of the now DBCO-labeled biomolecule with an azide-modified partner.

G cluster_0 Stage 1: DBCO Moiety Installation cluster_1 Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule_X Biomolecule X (e.g., Protein, Antibody) Activation Activation Chemistry (e.g., EDC/NHS for -COOH) Biomolecule_X->Activation DBCO_Amine This compound DBCO_Amine->Activation DBCO_Biomolecule DBCO-Biomolecule X Activation->DBCO_Biomolecule Click_Reaction Click Reaction DBCO_Biomolecule->Click_Reaction Azide_Biomolecule Azide-Modified Biomolecule Y Azide_Biomolecule->Click_Reaction Final_Conjugate Final Conjugate (Biomolecule X - Biomolecule Y) Click_Reaction->Final_Conjugate

General experimental workflow for bioconjugation.
Protocol 1: Activation of a Carboxyl-Containing Biomolecule and Conjugation with this compound

This protocol describes the labeling of a biomolecule (e.g., a protein with accessible aspartic or glutamic acid residues) with this compound using carbodiimide chemistry.

Materials:

  • Biomolecule containing carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in water or DMSO.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately following activation, add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO if necessary) to the activated biomolecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis, exchanging the buffer to PBS or another suitable storage buffer.

Protocol 2: SPAAC Reaction with an Azide-Modified Biomolecule

This protocol details the copper-free click reaction between the DBCO-labeled biomolecule from Protocol 1 and an azide-functionalized biomolecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-modified biomolecule

  • Reaction Buffer: PBS, pH 7.4 (must be azide-free)

Procedure:

  • Prepare Reactants:

    • Ensure both the DBCO-labeled and azide-modified biomolecules are in the Reaction Buffer.

  • Click Reaction:

    • Mix the DBCO-labeled biomolecule with the azide-modified biomolecule. A molar ratio of 1:1.5 to 1:3 (limiting biomolecule to excess partner) is recommended to ensure efficient conjugation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C for 1-2 hours can also be effective.

  • Analysis and Purification (Optional):

    • The reaction progress and final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.

    • If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Application Example: Targeted Drug Delivery

A common application of this technology is in the creation of Antibody-Drug Conjugates (ADCs). In this scenario, a targeting antibody is conjugated to a potent cytotoxic drug.

G cluster_0 ADC Construction cluster_1 Drug Conjugation cluster_2 Mechanism of Action Antibody Targeting Antibody (-COOH groups) EDC_NHS EDC/NHS Activation Antibody->EDC_NHS DBCO_Amine This compound DBCO_Amine->EDC_NHS DBCO_Antibody DBCO-Antibody EDC_NHS->DBCO_Antibody SPAAC SPAAC Reaction DBCO_Antibody->SPAAC Azide_Drug Azide-Modified Cytotoxic Drug Azide_Drug->SPAAC ADC Antibody-Drug Conjugate SPAAC->ADC Binding ADC Binds to Tumor Cell Receptor ADC->Binding Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Workflow for ADC creation and its mechanism of action.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Inefficient activation of carboxyl groups.Ensure EDC and Sulfo-NHS are fresh and used in sufficient molar excess. Optimize reaction time and pH for the activation step.
Hydrolysis of NHS esters.Perform the conjugation with this compound immediately after the activation step.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use an amine-free buffer like MES for activation and PBS for conjugation.
Precipitation of Biomolecule High concentration of organic solvent (e.g., DMSO) used to dissolve the DBCO reagent.Dissolve the DBCO reagent in the minimum amount of solvent required and add it slowly to the biomolecule solution while gently mixing.
The biomolecule is not stable under the reaction conditions.Adjust the pH, temperature, or buffer composition to maintain the stability of the biomolecule.
Non-specific Binding or Aggregation Insufficient purification of the final conjugate.Use an appropriate chromatography method to remove any unreacted components and aggregates.
Hydrophobicity of the conjugate.The PEG4 spacer in this compound is designed to mitigate this, but for highly hydrophobic constructs, further optimization may be needed.

By following these detailed protocols and considering the key aspects of the chemistry, researchers can effectively leverage this compound for robust and reliable bioconjugation, paving the way for innovations in targeted therapies, diagnostics, and fundamental biological research.

References

Application Note: DBCO-C3-PEG4-Amine for Fluorescent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBCO-C3-PEG4-amine is a versatile, heterobifunctional linker that plays a crucial role in modern bioconjugation and proteomics. It features a dibenzocyclooctyne (DBCO) group, a short C3 alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine. This unique combination of moieties makes it an ideal tool for the fluorescent labeling of proteins through copper-free click chemistry, a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]

The DBCO group readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4] The PEG4 spacer enhances the water solubility of the labeled protein, reduces steric hindrance, and minimizes non-specific binding, thereby improving the pharmacokinetic properties of the resulting conjugate. The terminal amine group provides a reactive handle for the covalent attachment of a fluorescent dye that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

This application note provides detailed protocols for a two-step fluorescent labeling of proteins using this compound. The first step involves the introduction of an azide group onto the target protein. The second step is the conjugation of a fluorescent dye to the this compound linker, followed by the click chemistry reaction with the azide-modified protein.

Key Features and Applications

  • Bioorthogonal Labeling: The DBCO-azide reaction is highly specific and does not interfere with native biological processes, making it suitable for labeling in complex biological samples and even in living cells.

  • Copper-Free Reaction: Avoids the cytotoxicity associated with copper-catalyzed click chemistry.

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility and reduces aggregation of the labeled protein.

  • Versatility: The terminal amine allows for the conjugation of a wide variety of fluorescent dyes and other molecules.

  • Applications:

    • Fluorescent labeling of antibodies for immunoassays and imaging.

    • Preparation of antibody-drug conjugates (ADCs).

    • Tracking of proteins in living cells.

    • Probing protein-protein interactions.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DBCO-based bioconjugation.

ParameterValueConditionsReference
Reaction Rate (k₂) 0.5–1.2 M⁻¹s⁻¹25°C
Typical Reaction Time < 12 hours4-37°C
Recommended Molar Excess (DBCO to Azide) 1.5 to 10-foldVaries with application
Protein Recovery (Post-Purification) > 85%Using spin desalting columns
Tumor-to-Plasma Ratio Improvement (ADCs) 40% higherXenograft models (compared to conventional linkers)

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto the Target Protein

This protocol describes the modification of a protein with azide groups using an azide-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azide-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 0.5-5 mg/mL in an amine-free buffer such as PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the Azide-PEG4-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted azide reagent using a spin desalting column according to the manufacturer's instructions. The purified azide-modified protein is now ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling of Azide-Modified Protein with a DBCO-Dye Conjugate

This protocol details the preparation of a fluorescent dye-DBCO-C3-PEG4-amine conjugate and its subsequent reaction with the azide-modified protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Amine-reactive fluorescent dye (e.g., a dye-NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Spin desalting columns

Procedure:

Part A: Preparation of the DBCO-Dye Conjugate

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.

  • Conjugation Reaction: In a microcentrifuge tube, combine a 1:1.2 molar ratio of the amine-reactive dye and this compound. The slight excess of the amine ensures efficient consumption of the more expensive dye.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Part B: Click Chemistry Reaction with Azide-Modified Protein

  • Reaction Setup: Add the DBCO-dye conjugate solution from Part A to the azide-modified protein solution at a 1.5- to 10-fold molar excess of the DBCO-dye over the protein.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C, protected from light. Reactions are typically more efficient at higher concentrations and temperatures.

  • Purification: Remove the unreacted DBCO-dye conjugate using a spin desalting column.

  • Storage: Store the fluorescently labeled protein at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_protein_prep Protein Modification cluster_dye_prep DBCO-Dye Conjugation cluster_click_reaction Click Chemistry cluster_purification Purification & Analysis Protein Target Protein Reaction1 + Protein->Reaction1 Azide_NHS Azide-PEG4-NHS Ester Azide_NHS->Reaction1 Azide_Protein Azide-Modified Protein Reaction3 Click Azide_Protein->Reaction3 Reaction1->Azide_Protein DBCO_Amine This compound Reaction2 + DBCO_Amine->Reaction2 Dye_NHS Amine-Reactive Dye Dye_NHS->Reaction2 DBCO_Dye DBCO-Dye Conjugate DBCO_Dye->Reaction3 Reaction2->DBCO_Dye Labeled_Protein Fluorescently Labeled Protein Purification Purification (e.g., Spin Column) Labeled_Protein->Purification Reaction3->Labeled_Protein Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis

Caption: Experimental workflow for fluorescent protein labeling.

bioconjugation_logic Protein Protein (with primary amines, e.g., Lysine) Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein Amine Coupling Azide_Linker Azide-NHS Ester Azide_Linker->Azide_Modified_Protein Final_Product Fluorescently Labeled Protein Azide_Modified_Protein->Final_Product SPAAC Click Chemistry DBCO_Amine This compound DBCO_Fluorophore DBCO-Fluorophore Conjugate DBCO_Amine->DBCO_Fluorophore Amine Coupling Fluorophore Amine-Reactive Fluorescent Dye Fluorophore->DBCO_Fluorophore DBCO_Fluorophore->Final_Product

Caption: Logical relationship of the bioconjugation process.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics designed for targeted cancer therapy. They leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using DBCO-C3-PEG4-amine. This heterobifunctional linker is specifically designed for bioorthogonal, copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and a primary amine for initial conjugation to the antibody. The hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances the solubility of the resulting ADC, reduces the potential for aggregation, and minimizes steric hindrance.[1][2][3]

The described methodology avoids the use of copper catalysts, which can be cytotoxic and compromise the integrity of the biological components, making it a highly attractive strategy for the development of next-generation ADCs.[4][5]

Principle of the Method

The synthesis of an ADC using this compound is a two-step process that relies on sequential bioconjugation reactions:

  • Antibody Functionalization with DBCO: The primary amine of the this compound linker is covalently attached to the antibody. A common strategy involves activating the carboxylic acid groups (e.g., on aspartic or glutamic acid residues) of the antibody using carbodiimide chemistry (EDC/NHS) to form a stable amide bond with the linker's amine. Alternatively, a pre-activated DBCO-NHS ester can be used to directly target the primary amines of lysine residues on the antibody. This step yields a DBCO-functionalized antibody.

  • Payload Conjugation via SPAAC: The DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic drug. The strained alkyne of the DBCO group undergoes a rapid and highly specific [3+2] cycloaddition with the azide group of the payload. This "click" reaction forms a stable triazole linkage, resulting in the final antibody-drug conjugate. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.

Experimental Protocols

Materials and Equipment
  • Monoclonal Antibody (mAb)

  • This compound

  • Azide-functionalized cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, amine-free

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10) or spin filters (e.g., Amicon Ultra)

  • UV/Vis Spectrophotometer

  • SDS-PAGE and Size Exclusion Chromatography (SEC-HPLC) systems

  • Mass Spectrometer (for DAR determination)

Protocol 1: Antibody Functionalization with this compound

This protocol details the modification of an antibody with the DBCO linker via its primary amine.

  • Antibody Preparation:

    • The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA.

    • If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or spin filtration.

    • Adjust the final antibody concentration to 1-2 mg/mL.

  • DBCO-Linker Activation (if not using pre-activated ester):

    • This step is not necessary if using a commercially available DBCO-NHS ester. If starting with this compound, it must be conjugated to the antibody's carboxyl groups, which first need activation. For activating antibody carboxyl groups, add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution and incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester (or this compound if using EDC/NHS activation) in anhydrous DMSO.

    • Add a 20-30 fold molar excess of the DBCO-linker solution to the antibody solution. The final DMSO concentration should not exceed 20% to avoid antibody denaturation.

    • Incubate the reaction for 60 minutes at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove unreacted linker and quenching agent by purifying the DBCO-functionalized antibody using a desalting column or spin filtration, exchanging it into PBS, pH 7.4.

    • Determine the protein concentration and the degree of labeling (DOL) using UV/Vis spectroscopy.

Protocol 2: Payload Conjugation to DBCO-Functionalized Antibody
  • SPAAC Reaction:

    • To the purified DBCO-functionalized antibody, add a 2-4 fold molar excess of the azide-modified payload (dissolved in a minimal amount of DMSO).

    • Incubate the reaction overnight at 4°C with gentle mixing. While the reaction can proceed at room temperature for a few hours, the extended incubation at 4°C is often ideal for maximizing the yield of the final product.

  • Final Purification:

    • Purify the resulting ADC from excess payload and any remaining impurities using a desalting column or dialysis.

    • The final ADC should be stored in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final ADC
  • Drug-to-Antibody Ratio (DAR): This critical quality attribute can be determined by UV/Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

  • Purity and Aggregation: Assessed by SDS-PAGE and size exclusion chromatography (SEC).

  • Antigen Binding: Confirmed by methods such as ELISA or surface plasmon resonance (SPR).

  • In Vitro Potency: The cytotoxic activity of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueSource
Antibody Functionalization
Antibody Concentration1-2 mg/mL
DBCO-Linker Molar Excess20-30 fold
Reaction Time60 minutes
Reaction TemperatureRoom Temperature
Payload Conjugation (SPAAC)
Azide-Payload Molar Excess2-4 fold
Reaction TimeOvernight (16-18 hours)
Reaction Temperature4°C
General Conditions
Reaction pH7.4 - 8.0
Final DMSO Concentration< 20% (v/v)

Visualizations

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_func Step 2: Antibody Functionalization cluster_pur1 Step 3: Purification cluster_spaac Step 4: Payload Conjugation cluster_pur2 Step 5: Final Purification & Analysis mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange into Amine-Free Buffer mAb->Buffer_Exchange Conjugation Conjugation Reaction (1 hr, Room Temp) Buffer_Exchange->Conjugation DBCO_Linker DBCO-NHS Ester DBCO_Linker->Conjugation Purify_Ab Purification of DBCO-Antibody Conjugation->Purify_Ab SPAAC SPAAC Reaction (Overnight, 4°C) Purify_Ab->SPAAC Azide_Payload Azide-Modified Payload Azide_Payload->SPAAC Final_Purification Final ADC Purification SPAAC->Final_Purification Characterization Characterization (DAR, Purity) Final_Purification->Characterization

Figure 1. General experimental workflow for ADC synthesis using a DBCO linker.

logical_relationship Antibody Antibody (Lysine Residues) DBCO_Ab DBCO-Functionalized Antibody Antibody->DBCO_Ab Amine-Reactive Conjugation DBCO_NHS DBCO-PEG4-NHS DBCO_NHS->DBCO_Ab ADC Final Antibody-Drug Conjugate DBCO_Ab->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Drug Azide-Modified Drug Azide_Drug->ADC

Figure 2. Logical relationship of components in the two-step ADC synthesis.

References

Application Notes and Protocols for Developing PROTACs with a DBCO-C3-PEG4-amine Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the DBCO-C3-PEG4-amine Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and often more sustained therapeutic effect.[1]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.

The this compound linker is a versatile tool in PROTAC development, offering several advantageous features:

  • Bifunctionality for Modular Synthesis: It possesses two distinct reactive groups: a primary amine (-NH2) and a dibenzocyclooctyne (DBCO) group. The amine group can readily form a stable amide bond with a carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide for Cereblon, or VH032 for VHL). The DBCO group allows for a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified target protein ligand. This modularity facilitates the rapid synthesis of PROTAC libraries with different combinations of target and E3 ligase ligands.

  • Enhanced Physicochemical Properties: The polyethylene glycol (PEG) component, a four-unit PEG chain (PEG4), is hydrophilic and flexible. This property can significantly improve the aqueous solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules. The PEG spacer can also help to mitigate the hydrophobicity of the PROTAC, potentially preventing aggregation and improving pharmacokinetic properties. Mouse pharmacokinetic studies have indicated that PEGylated linkers can increase a PROTAC's half-life compared to non-PEGylated versions.

  • Optimal Spacing: The C3 alkyl chain and the PEG4 spacer provide a defined length and flexibility that can be crucial for inducing a productive ternary complex formation, which is essential for efficient protein degradation.

Data Presentation: Degradation Efficiency of a Representative BTK PROTAC

The following table summarizes the degradation efficiency of a representative Bruton's Tyrosine Kinase (BTK) PROTAC utilizing a PEG-based linker. While the specific this compound linker was not used in the cited study, the data is representative of the potency that can be achieved with PEG linkers in BTK degradation. The key parameters are DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PTD10BTKRamos0.5 ± 0.2>95
PTD10BTKJeKo-10.6 ± 0.2>95

Experimental Protocols

Synthesis of a BTK PROTAC using this compound Linker

This protocol describes a modular approach to synthesize a BTK PROTAC. It involves two main steps: 1) conjugation of the E3 ligase ligand (pomalidomide derivative) to the amine group of the linker, and 2) copper-free click chemistry (SPAAC) to attach the azide-modified BTK inhibitor.

Materials:

  • Pomalidomide-C2-COOH (or other suitable E3 ligase ligand with a carboxylic acid)

  • This compound linker

  • Azide-modified BTK inhibitor (e.g., an azide-functionalized derivative of GDC-0853)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)

  • Reverse-phase HPLC system

  • Mass spectrometer (for characterization)

Procedure:

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Dissolve Pomalidomide-C2-COOH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound linker (1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Pomalidomide-linker-DBCO) by flash column chromatography or preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the purified Pomalidomide-linker-DBCO intermediate (1 eq) in anhydrous DMSO.

  • Add the azide-modified BTK inhibitor (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final BTK PROTAC as a solid.

  • Characterize the final product thoroughly using high-resolution mass spectrometry and NMR to confirm its identity and purity.

Western Blot for PROTAC-Induced BTK Degradation

This protocol outlines the steps to quantify the degradation of BTK in a cell line (e.g., Ramos or JeKo-1) after treatment with the synthesized BTK PROTAC.

Materials:

  • Ramos or JeKo-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BTK PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4-12% Bis-Tris protein gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against BTK

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate Ramos or JeKo-1 cells in 6-well plates at a density that allows for logarithmic growth.

    • Treat the cells with serial dilutions of the BTK PROTAC (e.g., from 0.1 nM to 1000 nM) for a specified time (e.g., 17-24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellets once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris protein gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the primary antibody against the loading control (e.g., β-actin) and its corresponding secondary antibody, following the same procedure.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK protein level to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) POI Target Protein (e.g., BTK) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_E3 E3 Ligase Ligand (with -COOH) Intermediate Intermediate (E3-Linker-DBCO) Ligand_E3->Intermediate Amide Coupling Linker This compound Linker Linker->Intermediate Ligand_POI Target Protein Ligand (with Azide) PROTAC Final PROTAC Ligand_POI->PROTAC Intermediate->PROTAC SPAAC Click Chemistry Cell_Culture Cell Culture & PROTAC Treatment PROTAC->Cell_Culture Characterization Lysis Cell Lysis Cell_Culture->Lysis WB Western Blot Lysis->WB Analysis Data Analysis (DC50, Dmax) WB->Analysis BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Proteasome Proteasome BTK->Proteasome ubiquitination & degradation NFkB NF-κB Activation PLCg2->NFkB PROTAC BTK PROTAC PROTAC->BTK binds & recruits E3 E3 Ligase PROTAC->E3 Degradation BTK Degradation Proteasome->Degradation Degradation->PLCg2 blocks activation Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival

References

Application Notes and Protocols for DBCO-C3-PEG4-amine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-C3-PEG4-amine in live-cell imaging applications. This bifunctional linker is a powerful tool for researchers employing bioorthogonal chemistry to visualize and study cellular processes in real-time.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its structure comprises a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal amine group. This unique combination of features makes it an invaluable tool for live-cell imaging.

The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2] The PEG4 spacer enhances the water solubility of the molecule, reduces non-specific binding, and minimizes steric hindrance. The terminal amine group provides a versatile handle for conjugation to a wide array of molecules, such as fluorescent dyes, biotin, or drug molecules, via stable amide bond formation.

A primary application of this compound in live-cell imaging is the visualization of metabolically labeled glycans. Cells are first incubated with an azide-modified sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.[1][2] Subsequent treatment with a this compound-conjugated fluorophore results in the specific labeling of these glycans, allowing for their visualization by fluorescence microscopy.

Data Presentation

The following tables summarize key quantitative data for the use of this compound and related compounds in live-cell imaging.

ParameterValueCell Line(s)NotesReference(s)
Ac4ManNAz Concentration 10-75 µMVarious (A549, Jurkat, etc.)Higher concentrations (e.g., 50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling.[1]
Ac4ManNAz Incubation Time 1-3 daysA549Time can be optimized based on the desired labeling efficiency.
DBCO-Fluorophore Concentration 20-50 µMA549Concentration for the subsequent SPAAC reaction.
Click Reaction Incubation Time 1 hourA549Incubation time for the SPAAC reaction at 37°C.
Cytotoxicity of Ac4ManNAz Toxic to Jurkat cells at 50 µMJurkatCell-type specific toxicity should be considered.
ParameterValueNotesReference(s)
DBCO Reactivity (Second-Order Rate Constant with Benzyl Azide) 0.24 M⁻¹s⁻¹This demonstrates the inherent reactivity of the DBCO group with a model azide.
BCN Reactivity (Second-Order Rate Constant with Benzyl Azide) 0.07 M⁻¹s⁻¹For comparison, BCN is another common cyclooctyne used in SPAAC. DBCO is approximately 3.4 times faster.
DBCO Labeling Efficiency 1.3-1.9 fold higher than BCNIn a surface immobilization assay, DBCO showed significantly higher binding efficiency to azides compared to BCN.
PEG Linker Effect on Cytotoxicity Incorporation of a PEG unit effectively mitigated the toxicity of a cell-penetrating peptide.This supports the role of the PEG4 spacer in enhancing biocompatibility.
PEG 400 Cytotoxicity (IC50) > 5 mg/mLIn HeLa and L929 cells, PEG 400 showed low cytotoxicity.

Signaling and Metabolic Pathways

The primary biological pathway relevant to the use of this compound in glycan imaging is the metabolic incorporation of azide-modified sugars. The following diagram illustrates the conversion of Ac4ManNAz to N-azidoacetyl sialic acid (SiaNAz) and its subsequent incorporation into cell surface glycans.

Metabolic_Pathway Metabolic Incorporation of Ac4ManNAz cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Ac4ManNAz_ext Ac4ManNAz Ac4ManNAz_int Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_int Cellular Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterase Activity (Deacetylation) SiaNAz SiaNAz ManNAz->SiaNAz Sialic Acid Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Activation Glycoprotein_mod Azide-labeled Glycoprotein CMP_SiaNAz->Glycoprotein_mod Sialyltransferase (in Golgi) Glycoprotein_unmod Nascent Glycoprotein Glycoprotein_unmod->Glycoprotein_mod Glycoprotein_surface Cell Surface Glycoprotein with Azide Groups Glycoprotein_mod->Glycoprotein_surface Transport to Cell Surface

Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycans.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into the cell surface glycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10-50 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered cover glass) and allow them to adhere and reach 50-70% confluency.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into the complete cell culture medium to a final concentration of 10-50 µM. Replace the existing medium with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Live Cells with this compound Conjugated Fluorophore

This protocol details the bioorthogonal labeling of azide-modified cells with a this compound-fluorophore conjugate.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound conjugated to a fluorescent dye (e.g., Alexa Fluor 488, Cy5)

  • DMSO

  • Live-cell imaging buffer (e.g., phenol red-free medium, HBSS)

  • Nuclear stain (optional, e.g., Hoechst 33342)

Procedure:

  • Prepare DBCO-Fluorophore Stock Solution: Dissolve the this compound-fluorophore conjugate in sterile DMSO to prepare a 1-10 mM stock solution. Store at -20°C, protected from light.

  • Labeling Reaction: Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to a final concentration of 20-50 µM. Add this solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove the unreacted DBCO-fluorophore.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain according to the manufacturer's instructions.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound or other labeling reagents.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay period. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the treatment solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow and Logic

The following diagram illustrates the overall experimental workflow for live-cell imaging using metabolic labeling and this compound.

Experimental_Workflow Live-Cell Imaging Workflow cluster_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging and Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (Ac4ManNAz) cell_culture->metabolic_labeling click_reaction 3. Click Reaction (DBCO-Fluorophore) metabolic_labeling->click_reaction washing 4. Washing click_reaction->washing live_cell_imaging 5. Live-Cell Imaging washing->live_cell_imaging data_analysis 6. Data Analysis live_cell_imaging->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DB-C3-PEG4-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-C3-PEG4-Amine and related strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for a DBCO-azide reaction?

A1: For optimal results, using a molar excess of one reactant is generally recommended. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2][3] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[2] For conjugations involving an initial labeling of a protein with a DBCO-NHS ester, a 10- to 50-fold molar excess of the DBCO-NHS ester may be used.[1]

Q2: What is the recommended reaction temperature and duration?

A2: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures will generally lead to faster reaction rates. Typical reaction times are between 4 and 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, extending the incubation for up to 24-48 hours may be necessary to maximize the yield.

Q3: Which solvents and buffers are compatible with this compound reactions?

A3: These reactions are compatible with a variety of common buffers and solvents.

  • Buffers: For conjugating a DBCO-NHS ester to a primary amine, non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, or borate buffer, are recommended. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction. For the subsequent DBCO-azide click reaction, buffers like PBS and HEPES are suitable. It is critical to never use buffers containing sodium azide, as it will react with the DBCO group.

  • Solvents: If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. To prevent precipitation of proteins, the final concentration of the organic solvent should typically be kept below 20%.

Q4: How should I store my this compound and other DBCO reagents?

A4: DBCO reagents should be stored at -20°C in the dark, protected from moisture and light. It is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation. DBCO-NHS esters are particularly moisture-sensitive, and stock solutions should be prepared fresh immediately before use.

Q5: How can I monitor the progress of my DBCO-azide reaction?

A5: The progress of the reaction can be tracked by monitoring the consumption of the DBCO reagent. The DBCO group has a characteristic UV absorbance peak at approximately 309-310 nm. As the reaction proceeds, the intensity of this peak will decrease. For protein conjugations, the formation of the final product can be validated using SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unconjugated protein.

Troubleshooting Guide

Issue: Low or No Product Yield

Low yield is the most common issue encountered in DBCO-azide conjugations. The following logical diagram and table outline potential causes and solutions.

G start Low / No Yield reagent Problem with Reagents? start->reagent conditions Suboptimal Reaction Conditions? start->conditions purification Issue with Purification? start->purification reagent_check1 Reagent Degradation? (Improper Storage) reagent->reagent_check1 reagent_check2 Inaccurate Concentration? reagent->reagent_check2 reagent_check3 Buffer Interference? (e.g., Azide in buffer) reagent->reagent_check3 cond_check1 Incorrect Molar Ratio? conditions->cond_check1 cond_check2 Time/Temp Too Low? conditions->cond_check2 cond_check3 Low Reactant Concentration? conditions->cond_check3 pur_check1 Product Lost During Workup? purification->pur_check1 pur_check2 Product Precipitation? purification->pur_check2 reagent_sol1 Solution: Use fresh reagents. Store at -20°C, protect from moisture/light. reagent_check1->reagent_sol1 reagent_sol2 Solution: Verify concentration of stock solutions. reagent_check2->reagent_sol2 reagent_sol3 Solution: Use fresh, azide-free buffers (e.g., PBS, HEPES). reagent_check3->reagent_sol3 cond_sol1 Solution: Optimize ratio. Start with 1.5-3x excess of one component. cond_check1->cond_sol1 cond_sol2 Solution: Increase incubation time (e.g., overnight) or temperature (e.g., to 37°C). cond_check2->cond_sol2 cond_sol3 Solution: Increase concentration of both reactants if solubility allows. cond_check3->cond_sol3 pur_sol1 Solution: Check aqueous layers and filter media for product. Optimize purification method (e.g., SEC, Dialysis). pur_check1->pur_sol1 pur_sol2 Solution: Use PEGylated DBCO reagents to improve solubility. Reduce organic solvent %. pur_check2->pur_sol2

Caption: Troubleshooting workflow for low yield in DBCO-azide reactions.

Potential CauseRecommended Troubleshooting Steps
Suboptimal Reagent Concentration The DBCO-azide reaction is second-order, meaning the rate depends on the concentration of both reactants. Solution: Increase the concentration of both the DBCO and azide-containing molecules as much as possible without causing solubility issues.
Incorrect Molar Ratio An inappropriate stoichiometric ratio can result in unreacted starting material. Solution: Optimize the molar ratio by performing small-scale trial reactions. A good starting point is a 1.5 to 3-fold molar excess of the less critical component.
Suboptimal Temperature or Time The reaction may not have proceeded to completion due to insufficient time or low temperature. Solution: Increase the incubation time (e.g., from 4 hours to overnight) or increase the reaction temperature (e.g., to 37°C) to accelerate the rate.
Incompatible Buffer or Solvent Buffer components can interfere with the reaction. The presence of sodium azide is a common and critical issue. Protein precipitation due to high organic solvent concentration can also halt the reaction. Solution: Ensure your buffer is free of azides. If using an organic co-solvent like DMSO, keep the final concentration below 20%.
Reagent Degradation DBCO reagents, especially NHS esters, can degrade if not stored properly (i.e., protected from moisture and light). Solution: Use fresh reagents. Allow vials to come to room temperature before opening and store desiccated at -20°C. Prepare solutions of moisture-sensitive reagents like DBCO-NHS ester immediately before use.
Product Loss During Purification A significant amount of product can be lost during purification steps like chromatography or dialysis. Solution: Optimize your purification protocol. Consider methods like size-exclusion chromatography (SEC) or dialysis. If you suspect product loss to the aqueous layer during an extraction, analyze the aqueous phase.

Data Presentation: Reaction Condition Summary

The following table summarizes recommended starting conditions for a typical DBCO-azide conjugation reaction. Optimization for specific molecules is often necessary.

ParameterSmall Molecule ConjugationProtein/Antibody Conjugation
Molar Ratio (DBCO:Azide) 1.5:1 to 3:11.5:1 to 3:1 (for the click step). Can be inverted if the azide-protein is limited.
Temperature Room Temperature (20-25°C) or 37°C4°C to 37°C. Use 4°C for sensitive proteins.
Reaction Time 4-12 hours4-12 hours, or overnight (12-24h) at 4°C
pH (for SPAAC step) Generally less sensitive, but pH 7-8 is common. Avoid pH < 5.pH 7.0-8.0 is a safe range. HEPES buffer may offer faster kinetics than PBS.
Solvent Aqueous buffer (e.g., PBS, HEPES), potentially with a small amount (<20%) of DMSO or DMF for reagent solubility.Aqueous buffer (e.g., PBS, pH 7.4). Use minimal organic co-solvent to avoid denaturation.

Experimental Protocols

Protocol 1: General DBCO-Azide Click Reaction

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, azide-free )

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Prepare the azide-containing sample in the reaction buffer.

  • If the DBCO-reagent is not water-soluble, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Add the DBCO-reagent to the azide-containing solution. A typical starting molar ratio is 1.5 to 3 equivalents of the DBCO molecule to 1 equivalent of the azide molecule. Ensure the final concentration of organic solvent is kept to a minimum (<20%) if working with proteins.

  • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. The reaction can be gently mixed or agitated during this time.

  • Monitor the reaction progress if desired by UV-Vis spectroscopy (decrease in absorbance at ~310 nm) or an appropriate chromatographic method (e.g., HPLC, LC-MS).

  • Once complete, the reaction mixture is ready for purification by a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove any excess reagents.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_react 2. Click Reaction cluster_analysis 3. Analysis & Purification prep_dbco Dissolve DBCO-reagent (in DMSO if needed) mix Add DBCO-reagent to Azide solution (1.5-3x excess) prep_dbco->mix prep_azide Prepare Azide-molecule in Azide-Free Buffer (pH 7.4) prep_azide->mix incubate Incubate (e.g., 4-12h at RT or overnight at 4°C) mix->incubate monitor Optional: Monitor reaction (UV-Vis @ 310nm or HPLC) incubate->monitor purify Purify Conjugate (SEC, Dialysis, or HPLC) incubate->purify If not monitoring monitor->purify validate Validate Final Product (SDS-PAGE, Mass Spec) purify->validate

Caption: General experimental workflow for a DBCO-azide conjugation reaction.

References

Technical Support Center: DBCO-C3-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C3-PEG4-amine and related conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule used in bioconjugation.[1][2][3] It contains a Dibenzocyclooctyne (DBCO) group, a primary amine (-NH2) group, and a hydrophilic polyethylene glycol (PEG4) spacer.[1][2]

  • DBCO Group: This group is used for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It reacts with azide-containing molecules to form a stable triazole linkage without the need for a toxic copper catalyst.

  • Amine Group: The primary amine can react with activated esters (like NHS esters), carboxylic acids (in the presence of activators like EDC), and other carbonyl compounds to form stable amide bonds.

  • PEG4 Spacer: The PEG4 spacer is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides a flexible linker that minimizes steric hindrance between the conjugated molecules.

This reagent is commonly used for labeling proteins, antibodies, and other biomolecules, as well as in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the key advantages of using DBCO for conjugation?

The primary advantages of using DBCO in conjugation reactions include:

  • Biocompatibility: The reaction is "copper-free," avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for use in living systems.

  • High Specificity and Bio-orthogonality: DBCO and azide groups are highly selective for each other and do not typically react with other functional groups found in biological systems.

  • Efficiency: The strain-promoted reaction is generally fast and efficient, proceeding readily at room temperature.

  • Stability: The resulting triazole linkage is highly stable.

Q3: What are the recommended storage and handling conditions for this compound?

DBCO reagents are sensitive to moisture and should be handled with care to maintain their reactivity.

  • Storage: Store at -20°C and desiccated. For long-term storage of solutions, -80°C is recommended.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Prepare solutions immediately before use, as the reagent can degrade in solution over time.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps
Suboptimal Reaction Buffer - Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) if you are reacting the amine end of the DBCO linker, as they will compete for reaction with NHS esters. Similarly, avoid buffers containing azides when working with the DBCO group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer. - pH: For reactions involving NHS esters, maintain a pH between 7 and 9. For maleimide reactions with sulfhydryls, a pH of 6.5-7.5 is optimal.
Incorrect Molar Ratio of Reactants - Optimization: The optimal molar ratio of DBCO reagent to your target molecule can vary. Start with a 10- to 20-fold molar excess of the DBCO reagent, and optimize from there. For subsequent click reactions, using a 1.5 to 3-fold excess of one component can improve efficiency.
Suboptimal Incubation Conditions - Time and Temperature: Incubation times can range from 30 minutes to several hours. While many reactions proceed at room temperature, incubating at 4°C for a longer period (2-12 hours) or at 37°C can sometimes improve yield.
Degraded Reagent - Proper Handling: DBCO reagents, especially those with NHS esters, are moisture-sensitive. Ensure proper storage and handling as described in the FAQs. Always prepare fresh solutions of the reagent.
Issues with Starting Materials - Molecule Integrity: Confirm that the molecule to be conjugated has the necessary functional group (e.g., a free amine for NHS ester reaction, a free azide for DBCO reaction) and is not degraded.
Issue 2: Poor Solubility and Aggregation
Possible Cause Troubleshooting Steps
Hydrophobicity of the Conjugate - Use of PEG Spacers: The PEG4 spacer in this compound enhances water solubility. If aggregation is still an issue, consider using a linker with a longer PEG chain. - Solvent: While the reaction is typically performed in aqueous buffers, dissolving the DBCO reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer is recommended. Be mindful that high concentrations of organic solvents can cause some proteins to precipitate.
Issue 3: Difficulty with Purification
Possible Cause Troubleshooting Steps
Inefficient Removal of Excess Reagent - Purification Method: Excess, unreacted DBCO reagent can be removed using methods like dialysis, size-exclusion chromatography (desalting columns), or HPLC. The choice of method depends on the size and properties of your conjugated molecule. - Quenching: For reactions involving NHS esters, the reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris, to consume any remaining reactive ester.

Experimental Protocols & Data

General Protocol for Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO-NHS ester, which can then be conjugated to an azide-containing molecule.

  • Protein Preparation: Dissolve the protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add the DBCO-NHS ester solution to the protein solution. The molar excess of the reagent will depend on the protein concentration (see table below).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent by dialysis or using a desalting column.

Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling
Protein ConcentrationRecommended Molar Excess
≤ 5 mg/mL20- to 50-fold
> 5 mg/mL10-fold
General Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between a DBCO-labeled molecule and an azide-labeled molecule.

  • Reactant Preparation: Prepare the DBCO-containing and azide-containing molecules in a compatible reaction buffer (e.g., PBS).

  • Reaction: Mix the two reactants. A 1.5 to 3-fold molar excess of one component can be used to drive the reaction to completion.

  • Incubation: Incubate at room temperature for 4-12 hours or at 4°C for up to 12 hours. For some applications, incubation at 37°C can be beneficial.

  • Purification: Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography, HPLC).

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry protein Protein with Primary Amines reaction1 Amine-Reactive Conjugation protein->reaction1 dbco_nhs DBCO-PEG4-NHS Ester dbco_nhs->reaction1 dbco_protein DBCO-Labeled Protein reaction1->dbco_protein purification Purification (e.g., Desalting Column) dbco_protein->purification purified_dbco_protein Purified DBCO-Protein purification->purified_dbco_protein reaction2 Copper-Free Click (SPAAC) purified_dbco_protein->reaction2 azide_molecule Azide-Containing Molecule azide_molecule->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate

Caption: Experimental workflow for a two-step DBCO conjugation.

troubleshooting_flowchart start Low/No Conjugation? check_buffer Is the buffer correct (pH, composition)? start->check_buffer Yes check_ratio Are the molar ratios optimized? check_buffer->check_ratio Yes solution_buffer Use appropriate buffer (e.g., PBS, HEPES) check_buffer->solution_buffer No check_conditions Are incubation time/ temperature optimal? check_ratio->check_conditions Yes solution_ratio Adjust molar excess of the DBCO reagent check_ratio->solution_ratio No check_reagent Is the DBCO reagent fresh and handled correctly? check_conditions->check_reagent Yes solution_conditions Increase incubation time or adjust temperature check_conditions->solution_conditions No solution_reagent Use fresh, properly stored reagent check_reagent->solution_reagent No success Conjugation Successful check_reagent->success Yes solution_buffer->check_ratio solution_ratio->check_conditions solution_conditions->check_reagent solution_reagent->start

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Improving SPAAC Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve successful and efficient conjugations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low efficiency in a question-and-answer format.

Q1: My SPAAC reaction is very slow or shows low yield. What are the primary causes and how can I fix it?

A1: Low yield or slow kinetics can stem from several factors related to reactants, reaction conditions, or experimental setup.[1]

  • Inefficient Reaction Kinetics: The intrinsic reactivity of your specific cyclooctyne and azide pair may be low.[2]

    • Solution 1: Optimize Reactant Concentration. Increasing the concentration of one or both reactants can improve the reaction rate.[2]

    • Solution 2: Increase Temperature. If your biomolecules are stable, increasing the temperature to 37°C can significantly accelerate the reaction.[1][2] Reactions are often run between 25°C and 37°C to maintain the integrity of biological molecules.

    • Solution 3: Choose a More Reactive Cyclooctyne. The choice of cyclooctyne dramatically impacts reaction kinetics. If feasible, switch to a more reactive derivative like DBCO or BCN.

  • Suboptimal Buffer/Solvent Conditions: The reaction medium can significantly influence reaction rates.

    • Solution 1: Change Buffer System. Studies have shown that buffer choice affects SPAAC kinetics. For instance, HEPES buffer at pH 7 has been observed to yield higher rate constants (0.55–1.22 M⁻¹ s⁻¹) compared to PBS at the same pH (0.32–0.85 M⁻¹ s⁻¹).

    • Solution 2: Adjust pH. Higher pH values generally increase reaction rates for many buffer systems, so optimizing the pH can be beneficial.

    • Solution 3: Add Organic Co-solvents. For reactants with poor aqueous solubility, adding a co-solvent like DMSO can be helpful. However, this should be carefully considered, as the rate of 1,3-dipolar cycloadditions often increases with a higher mole fraction of water.

  • Degraded or Impure Reagents: The stability of strained cyclooctynes can be a concern.

    • Solution 1: Verify Reagent Quality. Before starting, confirm the purity of your cyclooctyne and azide reagents using methods like NMR or mass spectrometry. Use fresh, high-quality reagents and store them properly (e.g., at -20°C or -80°C, protected from light and moisture).

    • Solution 2: Run a Control Reaction. Test your cyclooctyne with a known reactive azide to ensure it is active.

Q2: I'm observing unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

A2: While SPAAC is highly selective, side reactions can occur, particularly with highly reactive cyclooctynes or in complex biological media.

  • Thiol-yne Addition: Strained alkynes can react with free thiol groups (e.g., from cysteine residues in proteins) in an azide-independent manner, leading to non-specific labeling.

    • Mitigation 1: Block Free Thiols. If your protein of interest is not being labeled at a cysteine, consider using a thiol-blocking agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.

    • Mitigation 2: Use a Less Reactive Cyclooctyne. Cyclooctynes with lower ring strain, such as cyclododecyne, are less prone to this side reaction.

  • Reaction with Other Nucleophiles: Highly reactive cyclooctynes may react with other nucleophiles present in the reaction mixture.

    • Mitigation 1: Optimize Reaction Time and Temperature. Lowering the reaction temperature and reducing the overall reaction time can increase selectivity and minimize side product formation. Monitor the reaction to stop it once the desired product has formed.

  • Azide Reduction: The azide partner can be reduced in the presence of certain reducing agents like TCEP, which should be avoided in the reaction buffer.

Quantitative Data for Optimizing SPAAC Reactions

The efficiency of SPAAC is highly dependent on the choice of reagents and reaction conditions. The tables below summarize key quantitative data to aid in experimental design.

Table 1: Comparative Reactivity of Common Cyclooctynes

This table presents second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide), providing a basis for selecting the appropriate reagent for your needs.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Considerations
BARAC ~1.0Among the most reactive cyclooctynes, but synthesis can be complex.
DBCO (ADIBO) ~0.3 - 0.90High reactivity and stability, widely used for bioconjugation.
BCN ~0.012 - 0.1Good balance of reactivity and stability. Less sterically demanding than DBCO.
DIBO Varies (can be fast)Reactivity can be increased by modifying the alcohol to a ketone.
Cyclododecyne Slower than cyclooctynesLess reactive but more stable and less prone to side reactions.

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

This table highlights the impact of buffer and pH on the reaction rate of sulfo-DBCO with model azides.

Buffer SystempHTemperature (°C)Rate Constant Range (k₂) (M⁻¹s⁻¹)
PBS 725 / 370.32 - 0.85
HEPES 725 / 370.55 - 1.22
DMEM Media Varies25 / 370.59 - 0.97
RPMI Media Varies25 / 370.27 - 0.77

Visualizing Workflows and Reaction Pathways

Diagrams can clarify complex experimental procedures and chemical principles.

SPAAC_Troubleshooting_Workflow cluster_solutions Optimization Strategies start Low SPAAC Yield or Rate reagent_check Check Reagent Quality (Purity, Degradation) start->reagent_check condition_check Review Reaction Conditions (Concentration, Temp, Buffer) reagent_check->condition_check No Issue reagent_fail Use Fresh/Purified Reagents Run Control Reaction reagent_check->reagent_fail Issue Found optimize_conc Increase Reactant Concentration condition_check->optimize_conc Try First optimize_temp Increase Temperature (if biomolecule is stable) condition_check->optimize_temp Try Second optimize_buffer Switch Buffer (e.g., to HEPES) Optimize pH condition_check->optimize_buffer Try Third change_alkyne Use More Reactive Cyclooctyne (e.g., DBCO) condition_check->change_alkyne If Still Slow reagent_fail->condition_check reagent_pass Reagents OK

Caption: Troubleshooting logic for low yield in SPAAC reactions.

SPAAC_Reaction_Pathways reactants Cyclooctyne + Azide-Molecule + Thiol (e.g., Cysteine) spaac_path SPAAC Reaction (Desired Pathway) reactants->spaac_path thiol_path Thiol-Yne Addition (Side Reaction) reactants->thiol_path product Stable Triazole Conjugate (Desired Product) spaac_path->product side_product Vinyl Sulfide Adduct (Side Product) thiol_path->side_product

Caption: Competing reaction pathways for a strained alkyne.

Detailed Experimental Protocol: General SPAAC for Bioconjugation

This protocol provides a generalized methodology for conjugating an azide-modified molecule to a cyclooctyne-activated antibody. Optimization may be required for specific applications.

1. Materials and Reagents:

  • Cyclooctyne-activated antibody (e.g., DBCO-Antibody) in a suitable buffer (e.g., HEPES or PBS).

  • Azide-modified molecule (e.g., azide-fluorophore, azide-drug) stock solution in DMSO or aqueous buffer.

  • Reaction Buffer: pH-optimized buffer (e.g., HEPES, pH 7.5).

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

2. Reaction Procedure:

  • Preparation: Bring all reagents to room temperature. If necessary, perform a buffer exchange on your antibody solution to transfer it into the optimal reaction buffer.

  • Reactant Addition: To the cyclooctyne-activated antibody solution, add the azide-modified molecule. A 2- to 5-fold molar excess of the azide molecule is typically recommended to drive the reaction to completion. The final concentration of the antibody should typically be in the range of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle mixing. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific reagents.

  • Monitoring (Optional): The reaction progress can be monitored by a suitable analytical method such as SDS-PAGE (if there is a significant mass shift), HPLC, or mass spectrometry. This helps in determining the optimal reaction time and preventing potential side reactions from prolonged incubation.

  • Purification: Once the reaction is deemed complete, purify the final conjugate to remove any unreacted azide-modified molecule and other small-molecule reagents. Size-exclusion chromatography is often the method of choice for purifying antibody conjugates.

3. Characterization:

  • Confirm the successful conjugation and purity of the final product using analytical techniques like SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency if the azide-molecule is a dye), and mass spectrometry.

References

Technical Support Center: Troubleshooting Low Yield in DBCO-C3-PEG4-Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yield in DBCO-C3-PEG4-amine labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during bioconjugation, ensuring successful and efficient labeling of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

Q1: I am seeing very low or no conjugation of my molecule with this compound. What are the possible causes?

Low or no initial conjugation of the this compound to your target molecule (e.g., a protein or small molecule with a carboxylic acid group) is often the primary reason for low final product yield. Here are the common culprits and their solutions:

  • Inactive Carboxyl Group: The primary amine of this compound reacts with an activated carboxylic acid on your target molecule. If the carboxyl group is not properly activated, the reaction will not proceed efficiently.

    • Solution: Use a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or Sulfo-NHS to convert the carboxylic acid into a more reactive ester.[1]

  • Suboptimal Reaction Buffer: The pH and composition of your reaction buffer are critical for efficient EDC/NHS chemistry.

    • Solution: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0 for the EDC/NHS activation step.[1] For the subsequent amine reaction, a buffer with a pH of 7.2-8.5 is recommended. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction and should be avoided.[2][3]

  • Hydrolyzed EDC/NHS Reagents: EDC and NHS esters are moisture-sensitive and can quickly hydrolyze, rendering them inactive.

    • Solution: Always use fresh, high-quality EDC and NHS. Allow the reagent vials to come to room temperature before opening to prevent condensation.[4] Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.

Q2: My initial DBCO labeling seems successful, but the subsequent click reaction with my azide-containing molecule has a low yield. What could be wrong?

If the initial labeling is confirmed and the click reaction is still inefficient, consider the following factors:

  • Suboptimal Reaction Conditions for Click Chemistry: The strain-promoted alkyne-azide cycloaddition (SPAAC) is generally efficient, but conditions can still be optimized.

    • Solution: Increase the concentration of your reactants. The reaction is second-order, so higher concentrations lead to faster rates. You can also try increasing the incubation time (4-12 hours at room temperature is typical, but can be extended to overnight at 4°C) or temperature (up to 37°C).

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of DBCO-labeled molecule to the azide-containing molecule can limit the yield.

    • Solution: A common starting point is to use a 1.5 to 3-fold molar excess of one of the reactants. If one of your components is particularly precious, use the other in excess. For antibody-small molecule conjugations, a molar excess of 7.5 to 10-fold may be beneficial.

  • Degraded DBCO Reagent: The DBCO group can lose reactivity over time, especially if not stored properly.

    • Solution: Store this compound and your DBCO-labeled molecule at -20°C or lower, protected from light and moisture. It is recommended to use DBCO-labeled molecules within a month for best results.

  • Presence of Azide in Buffers: Sodium azide is a common preservative in buffers and will compete with your azide-labeled molecule for the DBCO group.

    • Solution: Ensure all buffers used in the click chemistry step are free of sodium azide.

Q3: I am observing a precipitate in my reaction mixture. What should I do?

Precipitation can occur during either the initial labeling or the click reaction step and will significantly reduce your yield.

  • Low Solubility of Reactants: Your target molecule or the this compound linker may have limited solubility in the reaction buffer. The PEG4 spacer in the linker is designed to enhance aqueous solubility, but issues can still arise with very hydrophobic molecules.

    • Solution: Consider using a co-solvent such as DMSO or DMF. However, be mindful that high concentrations of organic solvents (typically >20%) can denature proteins.

  • Protein Aggregation: Modifying a protein by attaching the DBCO-linker can sometimes lead to aggregation.

    • Solution: Optimize the degree of labeling by reducing the molar excess of the this compound during the initial conjugation step. Work with more dilute protein solutions if possible.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your this compound labeling experiments.

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound

ParameterRecommended ValueNotes
Activation Buffer MES BufferpH 4.5 - 6.0
Coupling Buffer PBS or HEPESpH 7.2 - 8.5
EDC Molar Excess 2 - 10 fold over carboxyl groupsOptimization may be required.
NHS/Sulfo-NHS Molar Excess 2 - 10 fold over carboxyl groupsUse Sulfo-NHS for increased aqueous solubility.
DBCO-amine Molar Excess 10 - 50 fold over carboxyl groupsFor samples < 5 mg/ml, a higher excess is recommended.
Reaction Temperature Room Temperature
Reaction Time 15 min - 2 hours for activation, 2 hours for coupling

Table 2: Recommended Reaction Conditions for DBCO-Azide Click Chemistry

ParameterRecommended ValueNotes
Reaction Buffer PBS, HEPES, Borate BufferpH 7.0 - 8.5. Must be azide-free.
Molar Ratio (DBCO:Azide) 1:1.5 to 1:3 (or inverted)The less critical component should be in excess.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate.
Reaction Time 4 - 12 hours at RT; overnight at 4°CLonger incubation can improve yield.

Experimental Protocols

This section provides a detailed methodology for a two-step labeling process involving the conjugation of this compound to a protein with available carboxyl groups, followed by a click reaction to an azide-modified molecule.

Part 1: Labeling a Protein with this compound via EDC/NHS Chemistry

  • Buffer Exchange: Ensure your protein is in an amine-free and carboxylate-free buffer, such as MES buffer (0.1 M, pH 6.0). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Reagents:

    • Allow EDC, Sulfo-NHS, and this compound vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in reaction buffer (0.1 M MES, pH 6.0) immediately before use.

    • Prepare a stock solution of this compound (e.g., 5 mg/mL) in an anhydrous solvent like DMSO.

  • Activation of Carboxyl Groups:

    • To your protein solution (e.g., 25 µg/mL), add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated protein solution. A typical starting point is a 10- to 50-fold molar excess of the amine linker over the protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer like PBS.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis against an azide-free buffer (e.g., PBS, pH 7.4).

Part 2: Copper-Free Click Reaction

  • Prepare Reaction Mixture:

    • In a suitable reaction tube, combine the purified DBCO-labeled protein with your azide-functionalized molecule. Use a 1.5 to 3-fold molar excess of the azide molecule.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final conjugate to remove any unreacted materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Visualizations

Experimental Workflow for this compound Labeling

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Click Chemistry Protein Protein with Carboxyl Group in MES Buffer (pH 6.0) Activation Add EDC and Sulfo-NHS (Activate Carboxyls) Protein->Activation DBCO_Amine Add this compound (pH shift to 7.2-7.5) Activation->DBCO_Amine Quench_Purify_1 Quench Reaction (e.g., Tris) & Purify DBCO-Protein DBCO_Amine->Quench_Purify_1 DBCO_Protein Purified DBCO-Protein in Azide-Free Buffer Quench_Purify_1->DBCO_Protein Proceed to Click Reaction Click_Reaction Mix and Incubate (4-12h at RT or overnight at 4°C) DBCO_Protein->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Purify_2 Purify Final Conjugate Click_Reaction->Purify_2

Caption: A two-part experimental workflow for labeling a protein with this compound and subsequent click chemistry conjugation.

Chemical Pathway for this compound Labeling

G cluster_0 Amide Coupling cluster_1 Click Chemistry (SPAAC) Molecule_COOH Molecule-COOH EDC_NHS + EDC, NHS Molecule_COOH->EDC_NHS Activated_Ester Molecule-CO-NHS EDC_NHS->Activated_Ester DBCO_Amine + H2N-PEG4-C3-DBCO Activated_Ester->DBCO_Amine DBCO_Molecule Molecule-CO-NH-PEG4-C3-DBCO DBCO_Amine->DBCO_Molecule DBCO_Labeled Molecule-DBCO Azide_Molecule + N3-Molecule' DBCO_Labeled->Azide_Molecule Final_Conjugate Molecule-Triazole-Molecule' Azide_Molecule->Final_Conjugate

Caption: The chemical reaction pathway showing the initial amide bond formation followed by the strain-promoted azide-alkyne cycloaddition (SPAAC).

References

DBCO-C3-PEG4-amine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C3-PEG4-amine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional linker molecule used in bioconjugation and crosslinking applications.[1][2][3] It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules, a primary amine (-NH2) group for reacting with activated esters (like NHS esters) or carboxylic acids, and a hydrophilic polyethylene glycol (PEG4) spacer.[2][4] This structure makes it a versatile tool in creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies where enhanced aqueous solubility and reduced steric hindrance are beneficial.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

Direct dissolution of this compound in aqueous buffers can be challenging. The recommended procedure is to first dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer to the desired final concentration. Be aware that adding a high percentage of organic solvent (e.g., >10-15% DMSO or DMF) can potentially cause precipitation of some proteins.

Q3: What is the solubility of this compound in common solvents and buffers?

The solubility of this compound can vary depending on the solvent and buffer conditions. The hydrophilic PEG4 spacer is designed to improve aqueous solubility. Below is a summary of reported solubility data:

Solvent/BufferReported SolubilitySource
DMSO50 mg/mL
PBS (pH 7.4)>10 mg/mL
Aqueous BuffersUp to 5.5 mM (for DBCO-PEG4-NHS ester)
DCM, THF, Acetonitrile, DMFSoluble

Q4: Are there any buffer components I should avoid when working with this compound?

Yes, certain buffer components can interfere with conjugation reactions involving this compound.

  • Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with NHS esters if you are using the amine-reactive functionality of the linker.

  • Azides: Buffers containing sodium azide should be avoided as the azide can react with the DBCO group, inhibiting the desired click chemistry reaction.

Recommended buffers for amine-reactive conjugations include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers at a pH of 7-9.

Q5: My reaction solution appears cloudy after adding the this compound stock solution. What should I do?

Cloudiness or turbidity upon addition of the DBCO-linker stock solution to your aqueous buffer may indicate precipitation due to low aqueous solubility under the specific reaction conditions. In many cases, the solution will become clearer as the reaction progresses and the linker is conjugated to your target molecule. If protein solubility is not an issue, you can proceed with the reaction. However, if precipitation is a concern, consider optimizing the reaction conditions by adjusting the buffer composition, pH, or the concentration of the DBCO-linker.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Reagent Direct addition to aqueous buffer.First, create a stock solution in a water-miscible organic solvent like DMSO or DMF.
Precipitation in Reaction Mixture Low aqueous solubility of the linker or conjugated molecule.Ensure the final concentration of the organic solvent is not detrimental to your biomolecules. The hydrophilic PEG4 spacer is intended to minimize this issue.
Low Conjugation Efficiency Presence of interfering substances in the buffer.Use amine-free (e.g., no Tris, glycine) and azide-free buffers. Perform buffer exchange if necessary.
Suboptimal reaction conditions.Reactions are typically more efficient at higher concentrations and temperatures (4-37°C). Incubation for longer periods can also improve efficiency.
Hydrolysis of reactive groups (e.g., NHS ester if used).Prepare stock solutions of reactive linkers immediately before use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound via Amine Chemistry (using an NHS ester intermediate)

This protocol describes a general workflow for conjugating this compound to a protein through its primary amine groups by first converting the amine on the linker to an NHS ester.

1. Materials:

  • This compound

  • NHS ester activation reagent (e.g., N,N'-Disuccinimidyl carbonate)

  • Anhydrous DMSO or DMF

  • Protein to be labeled

  • Amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

2. Procedure:

  • Antibody Preparation: If your protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Preparation of DBCO-PEG4-NHS Ester:

    • Note: This step is for activating the amine group of this compound. Alternatively, a pre-activated DBCO-PEG4-NHS ester can be purchased.

    • Dissolve this compound and an equimolar amount of an NHS ester activation reagent in anhydrous DMSO.

    • Allow the reaction to proceed according to the activation reagent's protocol to form the DBCO-PEG4-NHS ester.

  • Labeling Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add the DBCO-PEG4-NHS ester stock solution to your protein solution at a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching Reaction:

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.

    • The purified DBCO-labeled protein is now ready for the copper-free click reaction with an azide-containing molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Prepare DBCO-Linker Stock Solution (in DMSO) conjugation Mix Protein and DBCO-Linker Solution reagent_prep->conjugation protein_prep Prepare Protein in Amine/Azide-Free Buffer protein_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (e.g., with Tris buffer) incubation->quenching purification Purify Conjugate (Desalting Column/Dialysis) quenching->purification analysis Characterize Conjugate (e.g., for Click Reaction) purification->analysis

Caption: Workflow for protein labeling with this compound.

References

preventing non-specific binding with DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C3-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. It contains two key reactive groups:

  • A DBCO (Dibenzocyclooctyne) group, which is used for highly specific, copper-free click chemistry reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2][3][] This reaction allows for the efficient and stable covalent linkage to molecules containing an azide (-N3) group, even in complex biological environments.[5]

  • An amine (-NH2) group, which can be used to conjugate the linker to molecules containing activated carboxylic acids (like NHS esters) or other amine-reactive functional groups.

The C3-PEG4 portion is a spacer consisting of a 3-carbon unit and a polyethylene glycol chain of 4 units. This spacer enhances the hydrophilicity and solubility of the molecule and its conjugates, which can help reduce aggregation and minimize steric hindrance during reactions.

Its primary application is in bioconjugation, such as linking proteins, antibodies, or nanoparticles to other molecules (e.g., fluorophores, drugs, or surfaces) for imaging, diagnostics, or therapeutic purposes.

Q2: I am observing high background signal in my experiment. Is this due to non-specific binding?

High background signal, particularly in applications like fluorescence microscopy, flow cytometry, or western blotting, is a very common indicator of non-specific binding (NSB). NSB occurs when your DBCO-conjugated molecule adheres to surfaces or biomolecules other than its intended target. This can obscure your specific signal and lead to false-positive results.

Q3: What are the main causes of non-specific binding with DBCO-containing reagents?

Several factors can contribute to non-specific binding:

  • Hydrophobic Interactions: The DBCO group itself is aromatic and hydrophobic. It can interact non-specifically with hydrophobic regions of proteins or cell membranes.

  • Electrostatic Interactions: If your conjugated molecule has a net charge, it can bind to oppositely charged surfaces or biomolecules.

  • Reagent Aggregation: Poorly soluble conjugates can form aggregates that tend to bind non-specifically and can be difficult to wash away. The PEG linker in this compound helps mitigate this, but it can still occur, especially with highly hydrophobic payloads.

  • High Reagent Concentration: Using an excessive concentration of your DBCO-conjugated probe increases the likelihood of low-affinity, non-specific interactions.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on your substrate (e.g., cells, membranes, or microplates) is a primary cause of high background.

Q4: How can the PEG linker affect non-specific binding?

The PEG4 linker is generally included to reduce non-specific binding. Polyethylene glycol is hydrophilic and creates a hydration shell that can mask hydrophobic regions and prevent proteins from sticking to surfaces. However, while PEG itself is an effective blocking agent, the overall properties of the final conjugate determine its propensity for NSB. A very hydrophobic molecule attached to the DBCO-PEG linker may still exhibit significant non-specific interactions.

Troubleshooting Guide: High Background & Non-Specific Binding

This guide provides a systematic approach to identifying and solving common issues related to non-specific binding.

Problem: High background fluorescence in cell imaging or flow cytometry.

High background can manifest as fluorescent signal on negative control cells, high signal outside the area of the target protein, or a general haze across the image.

Troubleshooting Decision Tree

This diagram provides a logical flow to diagnose the source of non-specific binding.

G cluster_start cluster_validation Step 1: Validate Controls cluster_optimization Step 2: Optimize Protocol cluster_reagent Step 3: Check Reagents cluster_solution start Start: High Background Observed unstained Is an unstained control also fluorescent? start->unstained secondary_only Is a secondary-only control showing signal? unstained->secondary_only No autofluorescence Issue is Autofluorescence. Use spectral unmixing or longer wavelength dyes. unstained->autofluorescence Yes no_azide Is a DBCO-probe only (no azide target) control showing high signal? secondary_only->no_azide No secondary_problem Secondary antibody is non-specific. Use pre-adsorbed secondary. secondary_only->secondary_problem Yes nsb_confirmed Non-specific binding of DBCO-probe is confirmed. no_azide->nsb_confirmed Yes solved Problem Solved no_azide->solved No (Issue is elsewhere) concentration Titrate DBCO-probe concentration blocking Optimize Blocking: - Increase concentration/time - Change blocking agent concentration->blocking washing Increase Wash Steps: - Increase volume, duration, or number - Add surfactant (e.g., Tween-20) blocking->washing aggregation Check for probe aggregation. Centrifuge before use. washing->aggregation aggregation->solved nsb_confirmed->concentration

Caption: Troubleshooting flowchart for diagnosing high background signals.

Data Presentation: Blocking Agents & Reaction Conditions

Effective blocking is critical to achieving a high signal-to-noise ratio. The choice of blocking agent and its concentration should be optimized for your specific application.

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical Working ConcentrationNotesReferences
Bovine Serum Albumin (BSA) 1 - 5% (w/v) in buffer (e.g., PBS)Most common protein-based blocker. Use high-purity, IgG-free BSA to avoid introducing cross-reactivity.
Normal Serum 2 - 10% (v/v)Use serum from the same species as the secondary antibody host to block endogenous Fc receptors.
Non-ionic Surfactants (Tween-20, Triton X-100) 0.05 - 0.5% (v/v) in wash buffersHelp to disrupt weak, non-specific hydrophobic interactions. Can permeabilize cells at higher concentrations.
Polyethylene Glycol (PEG) 0.1 - 1% (w/v)Can be an effective non-protein-based blocking agent, particularly for plastic surfaces.
Commercial Blocking Buffers Varies (follow manufacturer's instructions)Often contain a mix of proprietary protein and/or synthetic blocking agents designed for robust performance.

Table 2: Recommended Starting Conditions for SPAAC Reactions

ParameterRecommendationRationaleReferences
DBCO-Probe Concentration 2 - 50 µMStart low and titrate up to find the optimal balance between signal and background.
Reaction Temperature 4°C to 37°CReaction proceeds well at room temperature. Incubation at 4°C overnight can sometimes reduce background.
Reaction Time 30 minutes - 4 hoursSPAAC is generally fast. Longer incubation times may not significantly increase specific signal but can increase background.
pH 7.0 - 8.5Reaction is efficient at physiological pH.
Buffer System Phosphate-Buffered Saline (PBS) or HEPESAvoid buffers containing azides, as they will react with the DBCO group.

Experimental Protocols

Protocol 1: General Workflow for Cell Surface Labeling

This protocol describes the labeling of azide-modified cell surface glycans with a DBCO-conjugated fluorophore.

G cluster_prep Cell Preparation cluster_blocking Blocking Step (Critical for NSB) cluster_labeling Labeling Reaction cluster_wash Washing & Imaging A 1. Culture cells with azide-modified sugar (e.g., Ac4ManNAz) for 48h B 2. Wash cells 2x with PBS A->B C 3. Block with 3% BSA in PBS for 30 min at RT B->C D 4. Incubate with DBCO-Fluorophore (e.g., 20 µM in blocking buffer) for 1h at RT, protected from light C->D E 5. Wash cells 3x with PBS (+ 0.1% Tween-20 optional) D->E F 6. Counterstain nucleus (e.g., DAPI) and image E->F G cluster_specific Specific Binding (Desired) cluster_nonspecific Non-Specific Binding (Undesired) dbco_probe DBCO-Probe spaac SPAAC Reaction (Bioorthogonal) dbco_probe->spaac azide_target Azide-Target (on cell surface) azide_target->spaac covalent_bond Stable Covalent Bond (Triazole) spaac->covalent_bond strong_signal High Signal-to-Noise covalent_bond->strong_signal dbco_probe2 DBCO-Probe interactions Hydrophobic / Electrostatic Interactions dbco_probe2->interactions other_surface Other Cellular Components (Lipids, Proteins) other_surface->interactions weak_adhesion Weak, Transient Adhesion interactions->weak_adhesion high_bg High Background weak_adhesion->high_bg

References

Technical Support Center: Purification of DBCO-C3-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of DBCO-C3-PEG4-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The two most common and effective methods for purifying this compound and its conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography. The choice between these methods depends on the scale of the purification, the nature of the conjugate, and the required purity level. Size-exclusion chromatography or dialysis can also be employed to remove excess unconjugated small molecules.

Q2: What are the key chemical properties of this compound that I should be aware of during purification and handling?

A2: this compound is a heterobifunctional linker with a DBCO (dibenzocyclooctyne) group for copper-free click chemistry and a primary amine for conjugation to molecules with activated esters (like NHS esters) or carboxylic acids. The PEG4 spacer enhances its hydrophilicity. It is important to note that the DBCO moiety can be sensitive to acidic conditions, which may lead to degradation. The primary amine is basic and can interact with acidic surfaces like silica gel.

Q3: How should I store this compound and its conjugates?

A3: this compound should be stored at -20°C, protected from light and moisture.[1][2][3] When in solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[1] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q4: What are some potential side reactions to be aware of during conjugation and purification?

A4: A common side reaction is the hydrolysis of the activated ester (e.g., NHS ester) on the molecule you are conjugating to the amine of this compound, especially at high pH. The DBCO group itself is generally stable but can undergo acid-catalyzed rearrangement, so prolonged exposure to strong acids should be avoided.[4] Additionally, the DBCO group can react with any azide-containing buffers or impurities.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Recommended Solution
Product loss during extraction. Ensure complete extraction by performing multiple extractions with an appropriate solvent like ethyl acetate.
Precipitation of the conjugate. The hydrophobic DBCO moiety can sometimes cause aggregation. Using a DBCO reagent with a hydrophilic PEG spacer, like this compound, helps mitigate this. If precipitation is still observed, consider adjusting buffer conditions (e.g., pH, salt concentration).
Degradation of the DBCO moiety. Avoid acidic conditions during purification. If using RP-HPLC with TFA, minimize the exposure time and concentration. Consider using a different acid modifier if possible.
Non-specific binding to chromatography resin. For flash chromatography, if the amine group is binding strongly to silica, consider deactivating the silica with triethylamine or using an amine-functionalized silica column. For RP-HPLC, optimize the mobile phase to reduce non-specific interactions.
Incomplete reaction. Optimize conjugation reaction conditions such as reaction time, temperature, and molar excess of reagents to ensure complete conversion before purification.
Impure Product After Purification
Potential Cause Recommended Solution
Co-elution of unreacted starting materials. Optimize the gradient in RP-HPLC or the solvent system in flash chromatography for better separation. A shallower gradient or a less polar solvent system may improve resolution.
Presence of hydrolyzed reagents. Ensure that activated esters (e.g., NHS esters) are handled in anhydrous conditions to minimize hydrolysis before the conjugation reaction.
Formation of side products. Review the reaction conditions to minimize side reactions. For example, ensure the pH is optimal for the amine-NHS ester reaction (typically pH 7-9) to avoid hydrolysis.
Contamination from the workup. Ensure all equipment is clean and use high-purity solvents for extraction and chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of small to medium-scale reactions.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • Silica gel (standard or amine-functionalized)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Triethylamine (optional, for deactivating silica)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is not soluble in the loading solvent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • If using standard silica and your conjugate is prone to binding, you can pre-treat the silica by flushing the column with a solvent system containing 1-3% triethylamine.

  • Loading the Sample:

    • Wet loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Dry loading: Add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in DCM.

    • The exact solvent system should be determined by TLC analysis of the crude mixture beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • The DBCO group allows for visualization under a UV lamp (around 309 nm).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified conjugate.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for achieving high purity, especially for analytical purposes or when separating closely related impurities.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Solvents for sample preparation (e.g., DMSO, water/acetonitrile mixture)

Methodology:

  • Sample Preparation: Dissolve the crude product in a suitable solvent that is compatible with the mobile phase (e.g., a small amount of DMSO followed by dilution with Mobile Phase A). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 silica gel column (e.g., 10 µm particle size, 10 x 250 mm for preparative scale).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used. A typical gradient could be 30-70% acetonitrile over 20-30 minutes.

    • Flow Rate: Dependent on the column size (e.g., 2 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at a wavelength where the DBCO group absorbs, typically around 309 nm.

  • Fraction Collection: Collect the peak corresponding to the desired conjugate.

  • Post-Purification Processing: The collected fractions will contain acetonitrile, water, and TFA. The solvent can be removed by lyophilization (freeze-drying) to obtain the purified product as a solid.

Quantitative Data Summary

Purification Method Stationary Phase Typical Mobile Phase Typical Yield Typical Purity Reference
Flash Column ChromatographySilica GelDichloromethane/Methanol (e.g., 9:1)~78%>95%
Reverse-Phase HPLCC18 Silica GelWater/Acetonitrile with 0.1% TFA (e.g., 30:70)~93%>98%

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start This compound + Activated Molecule reaction Incubation (Room Temperature, 1-2h) start->reaction Conjugation crude Crude Conjugate reaction->crude purification_choice Choose Method crude->purification_choice flash Flash Chromatography purification_choice->flash Scale-up hplc RP-HPLC purification_choice->hplc High Purity analysis Purity Check (TLC, HPLC, MS) flash->analysis hplc->analysis final_product Purified Conjugate analysis->final_product

Caption: General workflow for the synthesis and purification of this compound conjugates.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product cause_loss Product Loss (Extraction/Precipitation) low_yield->cause_loss Yes cause_degradation DBCO Degradation (Acidic Conditions) low_yield->cause_degradation Yes cause_binding Non-specific Binding low_yield->cause_binding Yes cause_coelution Co-elution of Starting Materials impure_product->cause_coelution Yes cause_hydrolysis Reagent Hydrolysis impure_product->cause_hydrolysis Yes cause_side_products Side Product Formation impure_product->cause_side_products Yes solution_yield Optimize extraction, buffer conditions. cause_loss->solution_yield solution_degradation Avoid strong acids, minimize TFA exposure. cause_degradation->solution_degradation solution_binding Deactivate silica or use alternative resin. cause_binding->solution_binding solution_purity Optimize chromatography gradient/solvent system. cause_coelution->solution_purity solution_hydrolysis Use anhydrous conditions for reagents. cause_hydrolysis->solution_hydrolysis solution_side_products Optimize reaction pH and conditions. cause_side_products->solution_side_products

References

stability issues of DBCO-C3-PEG4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DBCO-C3-PEG4-amine in solution. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Troubleshooting Guide

Low yields or unexpected results in conjugation reactions involving this compound can often be attributed to the degradation of the reagent. This guide addresses common stability-related issues.

Issue: Reduced Reactivity of this compound in Solution

If you are experiencing lower than expected conjugation efficiency, it is possible that the DBCO moiety has degraded. The stability of this compound is influenced by the solvent, pH, temperature, and presence of other reactive species.

Potential Causes and Solutions

  • Inappropriate Storage of Stock Solutions: Prolonged storage at room temperature or in suboptimal solvents can lead to degradation.

    • Recommendation: Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1] For short-term storage, keep aliquots at -20°C for a few days.[2] For longer-term storage, store at -80°C for up to one year.[3]

  • Acidic Conditions: The DBCO group is sensitive to acidic environments (pH < 5), which can cause an inactivating rearrangement.[4][5] This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.

    • Recommendation: Avoid acidic buffers. Maintain a pH between 6.0 and 9.0 for conjugation reactions. Suitable buffers include PBS (pH 7.4), HEPES, or borate buffer.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the DBCO group. For instance, iodine is known to cleave the DBCO moiety.

    • Recommendation: Ensure all buffers and reaction components are free from oxidizing agents.

  • Hydrolysis and Oxidation in Aqueous Buffers: While generally stable in aqueous buffers, prolonged incubation can lead to gradual loss of reactivity due to hydration of the triple bond and oxidation. A DBCO-modified antibody was found to lose 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. Another source suggests that a DBCO-functionalized antibody is stable for up to a month at -20°C, with the potential for decreased reactivity over time.

    • Recommendation: Use freshly prepared or recently thawed solutions for optimal performance. When possible, perform conjugation reactions within a few hours of preparing the aqueous solution of this compound.

Summary of Stability Data for DBCO Compounds

ConditionSolvent/BufferTemperatureStabilityCitation
Long-term Storage (Solid)--20°CUp to 3 years
Long-term Storage (Solution)Anhydrous DMSO-80°CUp to 1 year
Short-term Storage (Solution)Anhydrous DMSO-20°CSeveral days
Aqueous SolutionPBS4°C or -20°C3-5% loss of reactivity over 4 weeks (for a DBCO-modified antibody)
Reaction ConditionAqueous BufferRoom TemperatureStable for the duration of typical reactions (a few hours)
Acidic ConditionspH < 5-Unstable, undergoes rearrangement

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: The solid product should be stored at -20°C, protected from light.

Q2: What is the best solvent for preparing a stock solution of this compound?

A: Anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended solvents. Ensure the solvent is of high purity and low in water content to minimize hydrolysis.

Q3: How long is a stock solution of this compound in DMSO stable?

A: When stored properly at -80°C in anhydrous DMSO, the stock solution can be stable for up to a year. For storage at -20°C, it is recommended to use the solution within a few days. To avoid repeated freeze-thaw cycles, it is best to prepare small aliquots.

Q4: Can I use aqueous buffers to dissolve this compound?

A: this compound has limited solubility in purely aqueous buffers. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous reaction buffer. The hydrophilic PEG4 spacer enhances its solubility in aqueous media compared to non-PEGylated DBCO-amine.

Q5: What pH range is optimal for reactions involving this compound?

A: A pH range of 6.0 to 9.0 is recommended to maintain the stability of the DBCO group and to favor the reaction of the amine with activated esters (e.g., NHS esters). Strongly acidic conditions (pH < 5) should be avoided as they can cause degradation of the DBCO moiety.

Q6: Are there any buffer components I should avoid when working with this compound?

A: Yes. Avoid buffers containing primary amines (e.g., Tris, glycine) if the amine group of your this compound is intended to react with an activated ester, as they will compete in the reaction. Also, avoid buffers containing azides, as they will react with the DBCO group.

Q7: How can I monitor the stability of my this compound solution?

A: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the decrease in the peak area of the intact compound over time. The DBCO group has a characteristic UV absorbance around 310 nm, which can be used for detection. The appearance of new peaks may indicate the presence of degradation products.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in a chosen buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the Test Solution: Dilute the DMSO stock solution into the buffer of interest to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately after preparation, inject a 10 µL aliquot of the test solution onto the HPLC system.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.

  • Time-Point Samples: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw a 10 µL aliquot of the incubated solution and inject it onto the HPLC system.

  • HPLC Analysis:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 310 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B (linear gradient)

      • 31-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to determine the degradation rate.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_test Dilute to 1 mM in Test Buffer prep_stock->prep_test t0 T=0 Inject into HPLC prep_test->t0 incubation Incubate at Desired Temperature t0->incubation t_points Inject Aliquots at Time Points incubation->t_points integrate Integrate Peak Area of Intact Compound t_points->integrate calculate Calculate % Remaining vs. T=0 integrate->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing the stability of this compound.

G start Low Conjugation Yield? check_reagent Is the DBCO-amine solution fresh? start->check_reagent check_storage Was the stock solution stored correctly (-20°C/-80°C, anhydrous DMSO)? check_reagent->check_storage No check_ph Is the reaction buffer pH between 6-9? check_reagent->check_ph Yes check_storage->check_ph Yes sol_storage Prepare new stock solution from solid check_storage->sol_storage No check_contaminants Are there oxidizing agents or competing amines/azides in the buffer? check_ph->check_contaminants Yes sol_ph Adjust pH or use a different buffer (e.g., PBS, HEPES) check_ph->sol_ph No sol_contaminants Use purified, amine-free, and azide-free buffers check_contaminants->sol_contaminants Yes other_issues Investigate other experimental parameters (e.g., stoichiometry, temperature) check_contaminants->other_issues No sol_fresh Prepare fresh DBCO-amine solution sol_fresh->check_ph sol_storage->check_reagent sol_ph->check_contaminants sol_contaminants->other_issues

Caption: Troubleshooting logic for this compound stability issues.

References

side reactions of DBCO-C3-PEG4-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C3-PEG4-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a DBCO (Dibenzocyclooctyne) group and a primary amine group, connected by a C3 alkyl chain and a hydrophilic polyethylene glycol (PEG4) spacer.[1][2] Its primary application is in bioconjugation, where the amine group is used to attach the DBCO moiety to a molecule of interest, which can then be "clicked" to an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This copper-free click chemistry reaction is highly specific and biocompatible, making it ideal for use in biological systems.[5]

Q2: What are the main reactive functionalities of this compound?

This molecule has two key reactive groups:

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.

  • DBCO (Dibenzocyclooctyne): This strained alkyne group reacts specifically and efficiently with azide (-N3) groups to form a stable triazole linkage without the need for a copper catalyst.

Q3: What are the most common side reactions when using this compound?

The primary side reactions are associated with the conjugation step involving the amine group and the stability of the DBCO moiety itself. When coupling the amine to a carboxyl group using an activator like EDC, or when reacting it with an NHS ester, hydrolysis of the activated carboxyl group or the NHS ester is a major competing reaction. Additionally, the DBCO group can degrade over time, especially with prolonged storage after conjugation. There is also evidence that strained alkynes like DBCO can show some degradation in intracellular environments.

Q4: How can I confirm that my molecule of interest has been successfully labeled with this compound?

Successful labeling can be confirmed by several methods:

  • Mass Spectrometry (MS): This is the most direct method to observe the mass shift corresponding to the addition of the this compound moiety.

  • UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at approximately 309-310 nm, which can be used to determine the degree of labeling (DOL).

  • SDS-PAGE: For protein labeling, a successful conjugation may result in a noticeable band shift on an SDS-PAGE gel, indicating an increase in molecular weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low Yield of DBCO-Labeled Product
Possible Cause Recommended Solution
Hydrolysis of activated carboxyl group/NHS ester Prepare activated esters (e.g., NHS esters) fresh and use them immediately. Maintain a slightly basic pH (7-9) during the conjugation reaction to favor amidation over hydrolysis. Use a higher concentration of your protein or molecule of interest.
Inefficient coupling reaction Optimize the molar ratio of this compound to your molecule. A 10- to 40-fold molar excess of the DBCO reagent is often recommended for protein labeling. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which can compete with your target molecule.
Degradation of this compound Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Suboptimal reaction conditions Increase the incubation time or temperature (within the stability limits of your biomolecule). Ensure proper mixing of the reaction components.
Problem 2: Low Efficiency in the Subsequent Click Reaction
Possible Cause Recommended Solution
Degradation of the DBCO group on the labeled molecule Use the DBCO-labeled molecule in the click reaction as soon as possible after purification. Store the labeled molecule at 4°C for short-term storage or at -20°C for up to a month, protected from light. Avoid buffers containing azides during the storage of the DBCO-labeled molecule.
Inefficient click reaction Increase the concentration of the reactants. Optimize the molar ratio of the DBCO-labeled molecule to the azide-labeled molecule. A 2-4 fold molar excess of one component is often used. Increase the incubation time; reactions can be run overnight at 4°C.
Presence of interfering substances Ensure that the reaction buffer does not contain sodium azide, which will react with the DBCO group. Remove any excess unreacted this compound from your labeled molecule before the click reaction.
Problem 3: Precipitation of Protein After Labeling
Possible Cause Recommended Solution
High degree of labeling Reduce the molar excess of the DBCO reagent used in the labeling reaction to decrease the number of modifications per protein.
Increased hydrophobicity The DBCO group is hydrophobic, which can lead to aggregation. Consider adding stabilizing agents like glycerol or arginine to the buffer. Perform the labeling reaction at a lower protein concentration.
Suboptimal buffer conditions Screen different buffers with varying pH and salt concentrations to find conditions that maintain protein solubility.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Spin desalting columns or other protein purification systems

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in MES buffer at a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of NHS in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of EDC in anhydrous DMSO or DMF.

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activate Carboxyl Groups:

    • Add a 50-fold molar excess of NHS to the protein solution.

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a spin desalting column or another suitable method like dialysis or size-exclusion chromatography.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

    • Store the purified DBCO-labeled protein at 4°C for short-term use or at -20°C for up to one month.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide.

Procedure:

  • Prepare the Reaction Mixture:

    • In a suitable reaction tube, combine the DBCO-labeled protein with a 2-4 fold molar excess of the azide-modified molecule.

  • Incubation:

    • Incubate the reaction mixture. Common incubation conditions are:

      • 2-12 hours at room temperature.

      • Overnight at 4°C.

  • Purification of the Final Conjugate:

    • Remove the unreacted azide-modified molecule and any other impurities using an appropriate purification method (e.g., size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography).

  • Validation and Storage:

    • Validate the formation of the conjugate using techniques such as SDS-PAGE (which should show a band shift), mass spectrometry, or HPLC.

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Visual Guides

experimental_workflow cluster_labeling Step 1: DBCO Labeling cluster_click Step 2: Click Reaction start Protein with Carboxyl Groups activation Activate Carboxyls (EDC/NHS) start->activation pH 6.0 labeling Add this compound activation->labeling Amide bond formation purification1 Purify DBCO-labeled Protein labeling->purification1 Remove excess reagent click_reaction SPAAC Reaction purification1->click_reaction Mix reactants azide Azide-modified Molecule azide->click_reaction purification2 Purify Final Conjugate click_reaction->purification2 final_product Final Conjugate purification2->final_product

Caption: Experimental workflow for protein conjugation using this compound.

troubleshooting_logic start Low Final Product Yield check_labeling Check DBCO Labeling Efficiency start->check_labeling check_click Check Click Reaction Efficiency check_labeling->check_click OK low_labeling Low Labeling check_labeling->low_labeling Low low_click Low Click check_click->low_click Low solution_hydrolysis Optimize pH, Use Fresh Reagents low_labeling->solution_hydrolysis solution_ratio1 Optimize Molar Ratios low_labeling->solution_ratio1 solution_buffer1 Use Amine-Free Buffer low_labeling->solution_buffer1 solution_dbco_stability Use Labeled Product Promptly low_click->solution_dbco_stability solution_ratio2 Optimize Molar Ratios low_click->solution_ratio2 solution_buffer2 Use Azide-Free Buffer low_click->solution_buffer2

Caption: Troubleshooting logic for low yield in DBCO conjugation experiments.

References

Technical Support Center: Optimizing DBCO-C3-PEG4-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-C3-PEG4-Amine and related strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical tool used in bioconjugation, which is the process of linking molecules together to create new functionalities.[1][2] It is a heterobifunctional linker, meaning it has two different reactive ends.[3] One end has a DBCO (dibenzocyclooctyne) group, which reacts with azide-containing molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[1][2] The other end has a primary amine group that can be used to attach it to molecules with reactive carboxylic acids. The PEG4 (a short polyethylene glycol chain) linker improves solubility in aqueous solutions and reduces aggregation of the labeled molecules.

Q2: Why is it called "copper-free" click chemistry and what are the advantages?

A2: The term "copper-free" highlights a key advantage of SPAAC reactions. Unlike the original "click chemistry" (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This makes it ideal for use in living cells and other biological systems where copper toxicity is a concern. The reaction is driven by the high ring strain of the DBCO molecule, allowing it to proceed efficiently under mild, physiological conditions (e.g., neutral pH and room temperature).

Q3: What are the optimal buffer conditions for a DBCO-azide reaction?

A3: For successful conjugation, it is crucial to use non-amine and non-azide containing buffers. Buffers like Tris and glycine contain primary amines that will compete with your target molecule for reaction with NHS esters if you are creating a DBCO-labeled molecule first. Sodium azide is a common preservative but will directly react with the DBCO group, inhibiting your desired conjugation. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate buffers.

Q4: What is the optimal pH for the SPAAC reaction?

A4: SPAAC reactions are generally effective over a pH range of 5 to 10. However, for most bioconjugation applications, a pH between 7.0 and 8.5 is recommended to ensure the stability of the biomolecules involved. Some studies have shown that higher pH values can lead to increased reaction rates, except when using HEPES buffer.

Q5: How does temperature affect the reaction rate?

A5: Increasing the reaction temperature generally increases the rate of the SPAAC reaction. Reactions are typically carried out between 4°C and 37°C. For sensitive biomolecules, performing the reaction at 4°C for a longer duration (e.g., overnight) is a good option, while reactions at room temperature (20-25°C) or 37°C can proceed faster, often within 4-12 hours.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

If you are observing low or no product formation, consider the following potential causes and solutions.

Possible Cause Solution
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine) or sodium azide. Switch to a recommended buffer such as PBS or HEPES.
Suboptimal pH The pH of the reaction may be too low. While the reaction can proceed at lower pH, the rate is often faster at a slightly basic pH. Consider increasing the pH to the 7.5-8.5 range, provided your biomolecules are stable.
Low Reactant Concentration SPAAC reactions are more efficient at higher concentrations. If possible, increase the concentration of your DBCO- and azide-containing molecules.
Degraded Reagents DBCO reagents can degrade over time, especially if not stored properly. DBCO-NHS esters are particularly sensitive to moisture. Use fresh reagents and allow them to come to room temperature before opening to prevent condensation.
Insufficient Incubation Time or Temperature If reacting at a low temperature (e.g., 4°C), the reaction may require a longer incubation time (e.g., overnight or up to 48 hours). If your biomolecules can tolerate it, consider increasing the temperature to 25°C or 37°C to accelerate the reaction.
Steric Hindrance The reactive groups on your biomolecules may be sterically hindered, preventing the DBCO and azide from coming into close enough proximity to react. The PEG4 linker on this compound helps to mitigate this, but if the issue persists, you may need to consider a longer linker.

Data Presentation

Table 1: Recommended Buffers for DBCO-Amine Reactions
Buffer Typical Concentration Recommended pH Range Notes
Phosphate-Buffered Saline (PBS)1X (e.g., 10 mM Phosphate, 150 mM NaCl)7.2 - 7.4A commonly used buffer for bioconjugation.
HEPES20-50 mM7.0 - 8.0Has been shown to result in higher reaction rates compared to PBS in some studies.
Borate Buffer50 mM8.0 - 9.0A suitable alternative, especially if a slightly higher pH is desired.
Carbonate/Bicarbonate Buffer100 mM8.0 - 9.0Another option for reactions at a more basic pH.
Table 2: Influence of pH and Buffer on SPAAC Reaction Rates

This table summarizes data from a study investigating the kinetics of a SPAAC reaction with sulfo-DBCO-amine. While the specific rates will vary depending on the exact reactants, the general trends are informative.

Buffer pH Relative Reaction Rate
MES5Slower
PBS7Moderate
HEPES7Faster
Borate9Faster

Data adapted from studies on SPAAC kinetics which show higher pH generally increases reaction rates, with HEPES being a notable exception where it performs well at neutral pH.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Amine-Containing Molecule with DBCO-PEG4-NHS Ester

This protocol is for the initial step of creating a DBCO-labeled molecule from one that contains a primary amine.

  • Prepare the Amine-Containing Molecule: Dissolve your protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Prepare the DBCO Reagent: Immediately before use, dissolve the DBCO-PEG4-NHS ester in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to your protein solution. The final concentration of the organic solvent should be kept low (typically under 20%) to avoid protein precipitation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess DBCO reagent and quenching buffer using a desalting column or dialysis.

Protocol 2: General Procedure for the Copper-Free Click Reaction (SPAAC)

This protocol describes the conjugation of a DBCO-labeled molecule with an azide-labeled molecule.

  • Prepare Reactants: Ensure both your DBCO-labeled and azide-labeled molecules are in a compatible, azide-free buffer such as PBS.

  • Reaction Setup: Mix the DBCO- and azide-containing molecules. A common starting point is to use a 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule, though this can be inverted if the azide-labeled molecule is more precious.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in the DBCO's characteristic UV absorbance at approximately 309-310 nm.

  • Purification: Purify the final conjugate using an appropriate method for your molecules, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted starting materials.

Visualizations

DBCO_SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule Triazole Stable Triazole Linkage DBCO->Triazole SPAAC (Copper-Free) Azide Azide-Functionalized Molecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Troubleshooting_Workflow Start Low Conjugation Yield CheckBuffer Is the buffer amine- and azide-free? Start->CheckBuffer CheckpH Is the pH optimal (7.0-8.5)? CheckBuffer->CheckpH Yes FixBuffer Action: Change to PBS or HEPES CheckBuffer->FixBuffer No CheckConc Are reactant concentrations adequate? CheckpH->CheckConc Yes FixpH Action: Adjust pH to 7.5-8.5 CheckpH->FixpH No CheckReagents Are reagents fresh and stored correctly? CheckConc->CheckReagents Yes FixConc Action: Increase reactant concentrations CheckConc->FixConc No CheckTimeTemp Is incubation time/ temperature sufficient? CheckReagents->CheckTimeTemp Yes FixReagents Action: Use fresh reagents CheckReagents->FixReagents No Success Yield Improved CheckTimeTemp->Success Yes FixTimeTemp Action: Increase incubation time or temperature CheckTimeTemp->FixTimeTemp No FixBuffer->CheckpH FixpH->CheckConc FixConc->CheckReagents FixReagents->CheckTimeTemp FixTimeTemp->Success

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Buffer_Selection_Decision_Tree Start Buffer Selection for DBCO Reaction AmineBuffer Does the buffer contain primary amines (Tris, Glycine)? Start->AmineBuffer AzideBuffer Does the buffer contain Sodium Azide? AmineBuffer->AzideBuffer No InvalidBuffer Buffer is not suitable AmineBuffer->InvalidBuffer Yes SensitiveMolecule Are biomolecules sensitive to pH > 8.0? AzideBuffer->SensitiveMolecule No AzideBuffer->InvalidBuffer Yes FastestRate Is the fastest possible rate required? SensitiveMolecule->FastestRate Yes UsePBS Use PBS (pH 7.2-7.4) SensitiveMolecule->UsePBS No UseHEPES Use HEPES (pH 7.0-8.0) FastestRate->UseHEPES No UseBorate Use Borate (pH 8.0-9.0) FastestRate->UseBorate Yes

Caption: Decision tree for selecting an optimal buffer for SPAAC reactions.

References

Validation & Comparative

A Comparative Guide to DBCO Reagents with Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical parameter that can significantly influence the outcome of their experiments. Dibenzocyclooctyne (DBCO) reagents are widely used for copper-free click chemistry, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The incorporation of a polyethylene glycol (PEG) linker between the DBCO moiety and the reactive group can modulate the physicochemical properties of the reagent, such as solubility, and affect the efficiency of the conjugation reaction. This guide provides a comparative analysis of DBCO reagents with different PEG linker lengths, supported by available experimental data, to aid in the selection of the optimal reagent for your application.

Impact of PEG Linker Length on Physicochemical Properties and Reactivity

The length of the PEG linker in a DBCO reagent plays a crucial role in its performance. The primary benefits of including a PEG spacer are increased hydrophilicity and reduced steric hindrance.

Solubility: The inherent hydrophobicity of the DBCO group can lead to challenges with solubility in aqueous buffers, which are commonly used in bioconjugation protocols. The inclusion of a hydrophilic PEG spacer significantly enhances the water solubility of the DBCO reagent.[1][2] This is particularly important when working with biomolecules that are sensitive to organic co-solvents. Longer PEG chains generally impart greater hydrophilicity.[3]

Steric Hindrance: A PEG linker provides a flexible spacer arm that distances the DBCO group from the molecule to which it is attached. This separation can minimize steric hindrance, allowing for more efficient reaction with an azide-containing binding partner, especially when conjugating large biomolecules like antibodies.[2]

Data Presentation: Comparison of DBCO-PEGn Reagents

The following tables summarize the available quantitative data for DBCO reagents with different PEG linker lengths.

Table 1: Solubility of DBCO-PEGn Reagents in Aqueous Buffers

ReagentPEG Linker LengthMaximum Aqueous SolubilityNotes
DBCO-PEG4-NHS Ester4 unitsUp to 1.5 mM[4]The NHS ester is moisture-sensitive.
DBCO-PEG4-Maleimide4 unitsUp to 6.6 mMThe maleimide group is reactive towards sulfhydryls.
DBCO-PEG8/PEG12-NHS Ester8 or 12 unitsData not availableIt is generally accepted that solubility increases with PEG length.

Table 2: Reaction Kinetics of DBCO-PEGn Reagents in SPAAC

Reagent ComparisonPEG Linker LengthEffect on Reaction RateNotes
DBCO-Trastuzumab vs. DBCO-PEG5-Trastuzumab5 units vs. no PEGThe DBCO-PEG5 linker resulted in a mean increase of 31 ± 16% in the SPAAC reaction rate constant.The PEG linker is thought to reduce steric hindrance, facilitating the approach of the azide.
DBCO-PEG4 vs. DBCO-PEG8 vs. DBCO-PEG124, 8, and 12 unitsDirect comparative kinetic data not availableLonger PEG linkers may further reduce steric hindrance, potentially leading to faster reaction rates, though this has not been systematically quantified in the literature.

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with DBCO-PEGn-NHS Ester

This protocol describes a general method for labeling an antibody with a DBCO-PEGn-NHS ester, which targets primary amines (e.g., lysine residues).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (like Tris or glycine) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • DBCO-PEGn-NHS Ester Preparation:

    • Allow the vial of DBCO-PEGn-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEGn-NHS ester stock solution to the antibody solution. The final concentration of DMSO or DMF should ideally be below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted DBCO-PEGn-NHS ester and quenching buffer components by using a spin desalting column or by dialysis against PBS.

    • The DBCO-labeled antibody is now ready for the subsequent SPAAC reaction with an azide-containing molecule.

Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol provides a method for determining the second-order rate constant of a SPAAC reaction between a DBCO-PEGn reagent and an azide.

Materials:

  • DBCO-PEGn reagent

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare individual stock solutions of the DBCO-PEGn reagent, the azide, and the internal standard in the chosen deuterated solvent.

    • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).

  • NMR Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum, which will serve as the t=0 time point.

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the anticipated reaction rate.

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.

    • The slope of this line can be used to determine the second-order rate constant (k₂).

Visualizations

The following diagrams illustrate the experimental workflow for antibody conjugation and a logical diagram of the benefits of PEG linkers.

Antibody_Conjugation_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: DBCO-PEG-NHS Activation cluster_step3 Step 3: Conjugation & Purification cluster_step4 Step 4: SPAAC Reaction A Antibody in Storage Buffer B Buffer Exchange (e.g., PBS, pH 7.4) A->B C Purified Antibody B->C G Incubate Antibody with DBCO-PEG-NHS C->G D DBCO-PEG-NHS (Lyophilized) E Dissolve in Anhydrous DMSO D->E F 10 mM DBCO-PEG-NHS Stock Solution E->F F->G H Quench Reaction (e.g., Tris Buffer) G->H I Purification (Desalting Column) H->I J DBCO-Labeled Antibody I->J L Mix and Incubate J->L K Azide-Modified Molecule K->L M Final Bioconjugate L->M

Caption: Workflow for antibody labeling with DBCO-PEG-NHS and subsequent SPAAC.

PEG_Linker_Benefits center Increasing PEG Linker Length (e.g., PEG4 -> PEG8 -> PEG12) benefit1 Increased Hydrophilicity and Aqueous Solubility center->benefit1 benefit2 Reduced Steric Hindrance center->benefit2 benefit3 Potential for Faster SPAAC Reaction Kinetics center->benefit3 outcome1 Mitigates aggregation of hydrophobic payloads benefit1->outcome1 outcome2 Improved accessibility for large biomolecules benefit2->outcome2 outcome3 Higher conjugation efficiency benefit3->outcome3

Caption: Benefits of increasing PEG linker length in DBCO reagents.

References

A Head-to-Head Comparison: Unveiling the Advantages of DBCO-C3-PEG4-Amine over Maleimide Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). While traditional maleimide-based chemistry has been a workhorse in the field, modern approaches like copper-free click chemistry utilizing reagents such as DBCO-C3-PEG4-amine offer significant advantages in terms of stability, specificity, and control over conjugation. This guide provides an objective, data-supported comparison to inform the selection of the optimal bioconjugation strategy.

At the heart of this comparison lies the fundamental difference in their reaction mechanisms. Maleimide chemistry relies on the Michael addition of a thiol group (typically from a cysteine residue on a protein) to the maleimide ring. In contrast, this compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click" reaction where the dibenzocyclooctyne (DBCO) group reacts specifically with an azide-modified molecule. This distinction underpins the key advantages of the DBCO-based approach.

Key Performance Metrics: A Quantitative Comparison

The superiority of this compound over maleimide chemistry can be quantified across several key performance indicators.

ParameterThis compound (SPAAC)Maleimide ChemistryKey Advantages of this compound
Specificity Highly specific for azide groups. Bioorthogonal, meaning it does not react with other functional groups found in biological systems.Primarily reacts with thiols, but can exhibit off-target reactivity with amines at higher pH and with other nucleophiles.Higher Specificity & Reduced Off-Target Effects: SPAAC's bioorthogonality minimizes unwanted side reactions, leading to more homogeneous and well-defined conjugates.
Stability of Conjugate Forms a stable triazole linkage that is resistant to hydrolysis and enzymatic cleavage.The resulting thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[1][2]Superior Stability: DBCO-based conjugates exhibit significantly greater stability in biological environments, reducing premature drug release and associated off-target toxicity.[3]
Control over Stoichiometry Allows for precise control over the drug-to-antibody ratio (DAR), often achieving a 1:1 stoichiometry when desired.[4][5]Can result in a heterogeneous mixture of products with varying DARs due to multiple reactive cysteine residues and potential side reactions.Homogeneous Conjugates: The ability to control stoichiometry leads to better-defined ADCs with consistent properties and predictable in vivo behavior.
Reaction Conditions Occurs under mild, physiological conditions (pH 7.4, 37°C) without the need for a catalyst.Requires a specific pH range (typically 6.5-7.5) to favor thiol reactivity over amine reactivity.Biocompatible & Versatile: The catalyst-free nature of SPAAC makes it ideal for use with sensitive biological molecules and in living systems.
Impact on Therapeutic Index Improved stability and reduced off-target toxicity can lead to a wider therapeutic index for ADCs.Premature drug release from unstable maleimide conjugates can contribute to off-target toxicity, narrowing the therapeutic index.Enhanced Therapeutic Window: By ensuring the payload remains attached until it reaches the target, DBCO-based ADCs can be more effective and safer.

The Instability of Maleimide Conjugates: The Retro-Michael Reaction

A significant drawback of maleimide chemistry is the reversibility of the thiol-maleimide linkage through a retro-Michael reaction. This process is particularly problematic in the in vivo environment, where high concentrations of endogenous thiols like glutathione can facilitate the exchange of the conjugated payload, leading to its premature release. This not only reduces the therapeutic efficacy of the ADC but also increases the risk of off-target toxicity. Studies have shown that a significant percentage of maleimide-linked conjugates can degrade in plasma over time.

In contrast, the triazole bond formed via the SPAAC reaction between DBCO and an azide is exceptionally stable under physiological conditions, ensuring the integrity of the conjugate until it reaches its target.

The Role of the C3-PEG4 Linker

The "C3-PEG4-amine" portion of the DBCO reagent plays a crucial role in optimizing the properties of the resulting bioconjugate.

  • PEG4 (Polyethylene Glycol) Spacer: This hydrophilic spacer enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads. It also reduces steric hindrance, allowing for more efficient conjugation, and can help to minimize non-specific protein aggregation.

  • C3 (Propyl) Spacer: The three-carbon spacer provides flexibility and optimal positioning of the reactive DBCO group for efficient reaction with the azide.

  • Amine Group: The terminal amine group provides a versatile handle for conjugation to various molecules, such as payloads or imaging agents, that have a corresponding reactive group (e.g., an NHS ester).

Visualizing the Chemistries and Workflows

To better understand the practical differences between these two conjugation strategies, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for creating an antibody-drug conjugate.

reaction_mechanisms cluster_maleimide Maleimide-Thiol Chemistry cluster_dbco DBCO-Azide Chemistry (SPAAC) Antibody_Thiol Antibody-SH Thioether_ADC Antibody-S-Drug (Thioether Linkage) Antibody_Thiol->Thioether_ADC Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thioether_ADC Unstable_ADC Unstable Conjugate Thioether_ADC->Unstable_ADC Reversible Retro_Michael Retro-Michael Reaction Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Antibody_Azide Antibody-N3 Triazole_ADC Antibody-Triazole-Drug (Stable Linkage) Antibody_Azide->Triazole_ADC DBCO_Drug DBCO-Drug DBCO_Drug->Triazole_ADC Stable_Conjugate Stable Conjugate

Figure 1: Reaction mechanisms of maleimide-thiol and DBCO-azide conjugation.

experimental_workflow cluster_maleimide_workflow Maleimide Conjugation Workflow cluster_dbco_workflow DBCO Conjugation Workflow start Start: Antibody Reduce_Ab 1. Reduce Antibody Disulfides (e.g., with TCEP) start->Reduce_Ab Modify_Ab_Azide 1. Modify Antibody with Azide start->Modify_Ab_Azide Conjugate_Mal 3. Conjugate Antibody-SH with Maleimide-Drug Reduce_Ab->Conjugate_Mal Activate_Drug_Mal 2. Prepare Maleimide-activated Drug Activate_Drug_Mal->Conjugate_Mal Purify_Mal 4. Purify ADC Conjugate_Mal->Purify_Mal end Final ADC Product Purify_Mal->end Heterogeneous ADC Conjugate_DBCO 3. 'Click' Antibody-N3 with DBCO-Drug Modify_Ab_Azide->Conjugate_DBCO Activate_Drug_DBCO 2. Prepare DBCO-activated Drug Activate_Drug_DBCO->Conjugate_DBCO Purify_DBCO 4. Purify ADC Conjugate_DBCO->Purify_DBCO Purify_DBCO->end Homogeneous ADC

References

Validating DBCO-C3-PEG4-Amine Conjugation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules using linkers like DBCO-C3-PEG4-amine is a critical step. Mass spectrometry (MS) stands out as the gold standard for this validation, providing unambiguous confirmation of the covalent bond formation and the precise mass of the resulting conjugate. This guide provides an objective comparison of mass spectrometry with other techniques and presents supporting experimental workflows for validating the conjugation of this compound.

This compound is a bifunctional linker containing a dibenzocyclooctyne (DBCO) group and a primary amine.[1][2] The DBCO group facilitates covalent labeling of azide-tagged biomolecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The terminal amine allows for further modification, making it a versatile tool in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[3]

Comparison of Validation Methods

While various analytical techniques can be employed to assess conjugation, mass spectrometry offers unparalleled specificity and accuracy.

Analytical TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Directly confirms the molecular weight of the conjugate. - Can identify site of conjugation through peptide mapping. - High sensitivity and specificity. - Provides information on heterogeneity and polydispersity of PEGylated molecules.- Can be complex for heterogeneous samples like PEGylated proteins. - Requires specialized instrumentation.
SDS-PAGE Separates molecules based on size.- Simple and widely available. - Provides a visual indication of a shift in molecular weight upon conjugation.- Low resolution. - Indirect evidence of conjugation. - Difficult to resolve small mass changes.
HPLC/UPLC Separates molecules based on physicochemical properties (e.g., hydrophobicity, size).- Can separate conjugated from unconjugated species. - Can be used for quantification.- Does not directly confirm the identity of the conjugate. - Co-elution can occur.
UV-Vis Spectroscopy Measures the absorbance of light by the molecule.- Simple and rapid. - Can be used if the conjugated molecule has a unique chromophore.- Indirect and often not specific enough for confirmation. - Susceptible to interference from other components.

Mass Spectrometry for this compound Conjugation Validation

High-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) and Orbitrap-based mass spectrometry are particularly well-suited for analyzing PEGylated conjugates. The inherent heterogeneity of polyethylene glycol (PEG) can lead to complex mass spectra; however, modern instrumentation and data analysis software can accurately determine the mass distribution of the conjugated product.

A key challenge in the analysis of PEGylated molecules is the presence of multiple charge states, which can complicate the spectrum. A common strategy to simplify the spectrum is the post-column addition of a charge-stripping agent, such as triethylamine (TEA), which reduces the charge complexity and aids in data interpretation.

Experimental Workflow for Conjugation and MS Validation

The following diagram illustrates a typical workflow for conjugating an azide-containing molecule with this compound and validating the product using mass spectrometry.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation azide Azide-containing Molecule mix Mix and Incubate azide->mix dbco This compound dbco->mix conjugate Conjugated Product mix->conjugate purify Purification (e.g., HPLC, SEC) conjugate->purify ms Mass Spectrometry (e.g., LC-MS) purify->ms data Data Analysis ms->data

References

A Comparative Guide to the Characterization of DBCO-C3-PEG4-Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of antibodies labeled with DBCO-C3-PEG4-amine against alternative labeling chemistries. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction to Antibody Labeling with this compound

Labeling antibodies with DBCO (Dibenzocyclooctyne) moieties is a cornerstone of modern bioconjugation, enabling the attachment of various payloads such as fluorescent dyes, drugs, or nanoparticles through copper-free click chemistry. The this compound linker features a short C3 spacer and a hydrophilic PEG4 chain, which helps to improve solubility and reduce steric hindrance. The terminal amine group allows for its conjugation to the antibody, typically through the formation of a stable amide bond with a pre-activated antibody. This is often achieved by modifying the antibody's lysine residues with an NHS ester-activated crosslinker.

The primary advantage of this approach is the bioorthogonality of the DBCO group, which allows for a highly specific and efficient subsequent reaction with azide-containing molecules in a biological system without interfering with native biochemical processes.[1]

Performance Comparison of Antibody Labeling Chemistries

The choice of labeling chemistry is critical as it can impact the antibody's structure, affinity, and overall function. This section compares the performance of DBCO-amine labeling (via amine activation) with other common antibody labeling strategies.

FeatureThis compound (via NHS Ester)Maleimide Chemistry (Thiol-reactive)Direct NHS Ester Labeling (Amine-reactive)Glycan-Based Labeling (Site-Specific)
Target Residue Primary amines (e.g., Lysine)Thiols (from reduced cysteines)Primary amines (e.g., Lysine)Carbohydrate moieties on the Fc region
Specificity Non-specific, targets available lysinesSite-specific (if native disulfides are selectively reduced)Non-specific, targets available lysinesSite-specific, away from the antigen-binding site
Degree of Labeling (DOL) Control Moderate; dependent on reagent stoichiometryHigh; limited by the number of available thiolsModerate; dependent on reagent stoichiometryHigh; typically 2 labels per antibody
Potential Impact on Antigen Binding Can occur if lysines are in the binding siteLow, as cysteines are often outside the binding siteCan occur if lysines are in the binding siteVery low, as labeling is on the Fc region
Reaction Conditions pH 7.2-8.5pH 6.5-7.5pH 7.2-8.5Multi-step enzymatic and chemical process
Stability of Linkage Stable amide bondStable thioether bondStable amide bondStable oxime or other covalent bond
Bioorthogonality Yes (DBCO handle)NoNoYes (if an azide is introduced)

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of DBCO-labeled antibodies. The degree of labeling (DOL) is a critical parameter that can influence the functionality of the conjugated antibody.

ParameterTypical Value/RangeMethod of DeterminationReference
Degree of Labeling (DOL) 2 - 8 DBCO molecules per antibodyUV-Vis Spectroscopy (A280/A309)[2][3]
Antibody Recovery > 80%UV-Vis Spectroscopy (A280)[2]
Purity > 95%SDS-PAGE, Size-Exclusion Chromatography (SEC)
Aggregation < 5%Dynamic Light Scattering (DLS), SEC
Antigen Binding Affinity (Kd) < 10% change from unlabeled antibodyELISA, Surface Plasmon Resonance (SPR), Flow Cytometry

Note: The optimal DOL will vary depending on the specific antibody and the intended application. High DOLs can sometimes lead to increased aggregation and reduced antigen-binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments involved in the labeling and characterization of this compound labeled antibodies are provided below.

Protocol 1: Antibody Labeling with this compound via NHS Ester Activation

This protocol describes a two-step process: 1) activation of the antibody with an NHS ester crosslinker, and 2) reaction with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester crosslinker (e.g., BS3)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • NHS Ester Activation: Add a 10-20 fold molar excess of the NHS ester crosslinker to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Immediately purify the activated antibody using a desalting column equilibrated with Reaction Buffer.

  • Reaction with DBCO-Amine: Add a 10-50 fold molar excess of this compound to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the DBCO-labeled antibody using a desalting column or size-exclusion chromatography to remove unreacted DBCO-amine and quenching reagent.

Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

Procedure:

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.

  • Calculate the concentration of the antibody and the DBCO using the following formulas:

    • Molarity of Antibody (M) = [A280 - (A309 x CF)] / ε_antibody

    • Molarity of DBCO (M) = A309 / ε_DBCO

    • DOL = Molarity of DBCO / Molarity of Antibody

    Where:

    • CF is the correction factor for the absorbance of DBCO at 280 nm (typically ~0.25).

    • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

Protocol 3: Characterization by SDS-PAGE

Procedure:

  • Prepare non-reducing and reducing samples of the unlabeled and DBCO-labeled antibody.

  • Run the samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Expected Result: The labeled antibody should show a slight increase in molecular weight compared to the unlabeled antibody. The absence of significant fragmentation or aggregation bands indicates that the antibody integrity has been maintained.

Protocol 4: Functional Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

Procedure:

  • Coat a microplate with the target antigen.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the unlabeled and DBCO-labeled antibody to the wells.

  • Incubate to allow binding.

  • Wash the plate to remove unbound antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate.

  • Add a substrate and measure the signal.

  • Expected Result: The binding curves of the labeled and unlabeled antibodies should be comparable, indicating that the labeling process has not significantly impacted the antibody's affinity for its antigen.

Visualizations

Antibody Labeling Workflow

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: DBCO Conjugation cluster_2 Step 3: Purification & Characterization Antibody Antibody Activated_Antibody Activated Antibody Antibody->Activated_Antibody Reaction (Amine-reactive) NHS_Ester NHS Ester Crosslinker NHS_Ester->Activated_Antibody DBCO_Amine This compound Labeled_Antibody DBCO-Labeled Antibody DBCO_Amine->Labeled_Antibody Activated_Antibody_2->Labeled_Antibody Reaction Purification Purification (SEC/Desalting) Characterization Characterization (DOL, SDS-PAGE, ELISA) Purification->Characterization Labeled_Antibody_2->Purification

Caption: Workflow for labeling antibodies with this compound.

Comparison of Labeling Chemistries

G cluster_0 Labeling Strategies cluster_1 Key Characteristics Amine_Reactive Amine-Reactive (Lysine) Specificity Specificity Amine_Reactive->Specificity Non-specific Site_Specificity Site-Specificity Amine_Reactive->Site_Specificity Low Impact_on_Binding Impact on Binding Amine_Reactive->Impact_on_Binding Potential Thiol_Reactive Thiol-Reactive (Cysteine) Thiol_Reactive->Specificity Specific Thiol_Reactive->Site_Specificity High Thiol_Reactive->Impact_on_Binding Low Glycan_Targeting Glycan-Targeting (Fc Region) Glycan_Targeting->Specificity Site-Specific Glycan_Targeting->Site_Specificity Very High Glycan_Targeting->Impact_on_Binding Very Low

Caption: Comparison of key features of different antibody labeling chemistries.

References

A Comparative Guide to DBCO-C3-PEG4-amine and Other Bifunctional Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the bifunctional linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, pharmacokinetic properties, and overall therapeutic window. This guide provides an objective comparison of DBCO-C3-PEG4-amine, a modern linker utilizing bioorthogonal click chemistry, with other commonly employed bifunctional linkers in ADC development.

Introduction to Bifunctional Linkers in ADCs

Bifunctional linkers are broadly categorized into two main types: cleavable and non-cleavable. The selection of a suitable linker is a pivotal decision in ADC design, directly impacting its mechanism of action and clinical success.

This compound is a heterobifunctional linker that has gained prominence due to its role in copper-free "click chemistry." Its structure comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bio-orthogonal, meaning it occurs with high efficiency and specificity under physiological conditions without interfering with biological processes.

  • PEG4 Spacer: A tetraethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC.[1][2] This polyethylene glycol chain can reduce aggregation, minimize steric hindrance, and improve the pharmacokinetic profile of the conjugate.[1][3]

  • Terminal Amine: A primary amine group that allows for conjugation to a payload or other molecules of interest.

Comparative Analysis of Linker Performance

The choice of linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies, comparing key performance parameters of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

The potency of an ADC is often determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (nM)Reference
Cleavable (Val-Cit) MMAEAntigen-Positive Cells0.1 - 10[4]
Non-Cleavable (SMCC) DM1Antigen-Positive Cells1 - 50
Cleavable (Hydrazone) DoxorubicinAntigen-Positive Cells5 - 100
Cleavable (Disulfide) DM1Antigen-Positive Cells1 - 20

Note: IC50 values are highly dependent on the specific ADC components and the antigen expression level of the target cells.

Table 2: Plasma Stability of ADCs with Different Linkers

Linker stability in plasma is crucial to prevent premature payload release and minimize off-target toxicity. Stability is often reported as the percentage of intact ADC remaining after a specific incubation period or as the half-life (t½) of the conjugate.

Linker TypeStability MetricSpeciesValueReference
Cleavable (Val-Cit) % Intact ADC after 7 daysHuman Plasma>90%
Non-Cleavable (SMCC) % Intact ADC after 7 daysMouse Plasma~71% (DAR decrease of 29%)
Cleavable (Hydrazone) Human Plasma~2 days
Cleavable (Disulfide) % Payload Release after 24hMouse Plasma10-40%
PEGylated Linkers In vivo (mouse)Generally increased vs. non-PEGylated

Note: The stability of linkers can vary significantly depending on the specific chemical structure and the species used for plasma stability testing.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of ADCs on cancer cell lines and to calculate the IC50 value.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Incubate the ADC in plasma at a final concentration of, for example, 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: At each time point, process the plasma samples to either isolate the intact ADC or extract the free payload. For intact ADC analysis, immunoaffinity capture (e.g., using Protein A beads) can be used.

  • Quantification:

    • Intact ADC: Analyze the isolated ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

    • Released Payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.

Visualizing ADC Concepts with Graphviz

Diagrams created with Graphviz can help illustrate the complex structures and mechanisms of ADCs.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Bifunctional Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Linker_Types cluster_Linkers Bifunctional Linkers for ADCs cluster_Cleavable Cleavage Mechanisms cluster_NonCleavable Release Mechanism Bifunctional Linkers Bifunctional Linkers Cleavable Linkers Cleavable Linkers Bifunctional Linkers->Cleavable Linkers Non-Cleavable Linkers Non-Cleavable Linkers Bifunctional Linkers->Non-Cleavable Linkers Enzyme-Sensitive (e.g., Val-Cit) Enzyme-Sensitive (e.g., Val-Cit) Cleavable Linkers->Enzyme-Sensitive (e.g., Val-Cit) pH-Sensitive (e.g., Hydrazone) pH-Sensitive (e.g., Hydrazone) Cleavable Linkers->pH-Sensitive (e.g., Hydrazone) Redox-Sensitive (e.g., Disulfide) Redox-Sensitive (e.g., Disulfide) Cleavable Linkers->Redox-Sensitive (e.g., Disulfide) Antibody Degradation Antibody Degradation Non-Cleavable Linkers->Antibody Degradation

Caption: Classification of bifunctional linkers used in ADCs.

DBCO_Conjugation_Workflow cluster_Workflow DBCO-Based ADC Conjugation Workflow Azide-Modified\nAntibody Azide-Modified Antibody SPAAC Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide-Modified\nAntibody->SPAAC Reaction DBCO-Linker-Payload DBCO-Linker-Payload DBCO-Linker-Payload->SPAAC Reaction ADC ADC SPAAC Reaction->ADC

Caption: Experimental workflow for ADC synthesis using DBCO-based click chemistry.

Conclusion

The selection of a bifunctional linker is a critical parameter in the design of a successful ADC. This compound offers several advantages, including high reaction efficiency and specificity through bioorthogonal click chemistry, as well as improved hydrophilicity and pharmacokinetic properties conferred by the PEG spacer. While cleavable linkers like those based on Val-Cit dipeptides can offer potent bystander killing effects, non-cleavable linkers such as SMCC often provide enhanced plasma stability, which can lead to a wider therapeutic window. The optimal choice of linker technology is context-dependent and should be guided by the specific characteristics of the target antigen, the cytotoxic payload, and the desired mechanism of action. The experimental protocols provided in this guide serve as a foundation for the systematic evaluation and comparison of different linker strategies in the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to the Stability of DBCO-C3-PEG4-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that significantly impacts the stability, efficacy, and safety of the final product, such as in antibody-drug conjugates (ADCs) or PROTACs. This guide provides an objective comparison of the stability of DBCO-C3-PEG4-amine conjugates with two common alternatives: maleimide-PEG-amine and NHS ester-PEG-amine. The comparison is supported by a summary of available experimental data and detailed experimental protocols for stability assessment.

The this compound linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," for conjugation. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a toxic copper catalyst. The resulting triazole linkage is generally considered to be highly stable.

Maleimide-PEG-amine linkers react with free thiol groups, typically on cysteine residues, via a Michael addition reaction to form a thioether bond. While this reaction is also efficient and selective, the resulting succinimide ring can be susceptible to instability in physiological environments.

NHS ester-PEG-amine linkers are used to modify primary amines, such as those on lysine residues. The N-hydroxysuccinimide (NHS) ester reacts with amines to form a stable amide bond. However, the NHS ester itself is prone to hydrolysis, which can compete with the conjugation reaction.

Data Presentation: Comparative Stability of Amine-PEG Linkers

The following tables summarize the known stability characteristics of bioconjugates formed using DBCO, maleimide, and NHS ester chemistries. Direct comparative studies under identical conditions are limited in the literature; therefore, the data is compiled from various sources to provide a general overview.

Linker TypeConjugation ChemistryKey Stability ConcernsReported Stability Data
DBCO-PEG-Amine Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)- Degradation under strongly acidic conditions- Potential for oxidation of the DBCO group- Reactivity with thiols and azides in storage buffers[1]- A DBCO-modified antibody loses about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C[1].- Generally considered highly stable in aqueous buffers at physiological pH[2][3].
Maleimide-PEG-Amine Michael Addition to Thiols- Retro-Michael Reaction: Reversible deconjugation, especially in the presence of thiols like glutathione[4].- Hydrolysis: Ring-opening of the succinimide ring, which can paradoxically increase stability against retro-Michael reaction but represents a modification of the original conjugate.- Half-life of a maleimide conjugate on nanoparticles was estimated at 32 days at 4°C and 11 days at 20°C.- Maleimide-PEG conjugates of a hemoglobin alpha subunit showed ~30% deconjugation after 7 days at 37°C in the presence of 1 mM glutathione, whereas a more stable mono-sulfone PEG conjugate showed less than 5% deconjugation.- ADCs with "self-hydrolysing" maleimides showed no measurable drug loss over two weeks in a cysteine-containing buffer, while a control ADC lost about half of its drug component.
NHS Ester-PEG-Amine Acylation of Primary Amines- Hydrolysis of the unreacted NHS ester: This is a significant competing reaction, especially at higher pH and in aqueous solutions, which reduces conjugation efficiency. The NHS ester is moisture-sensitive.- Stability of the resulting amide bond: The formed amide bond is generally very stable under physiological conditions.- The rate of hydrolysis of NHS esters is highly dependent on pH and temperature.- The amide linkage formed is effectively irreversible under physiological conditions.- PEGylated cytochrome c with a 5 kDa mPEG-NHS showed enhanced long-term stability, retaining 30-40% more residual activity than the unPEGylated protein over 60 days of storage at both 4°C and 25°C.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of bioconjugates.

Assessment of Stability in the Presence of a Competing Thiol (e.g., Glutathione)

This protocol is particularly relevant for assessing the stability of maleimide-thiol conjugates against the retro-Michael reaction.

Objective: To determine the rate of deconjugation in the presence of a high concentration of a physiological thiol.

Materials:

  • Bioconjugate stock solution (e.g., 1 mg/mL in PBS)

  • Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare two sets of samples in microcentrifuge tubes:

    • Test Sample: Mix the bioconjugate stock solution with the GSH stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.

    • Control Sample: Prepare a similar sample of the bioconjugate in PBS without GSH.

  • Incubate both sets of samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Analyze the aliquots by a suitable analytical method (e.g., reverse-phase HPLC, LC-MS) to quantify the amount of intact bioconjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under these conditions.

Assessment of Stability in Serum/Plasma

This protocol provides a workflow for evaluating the stability of a bioconjugate in a more physiologically relevant matrix.

Objective: To assess the rate of deconjugation and potential for transconjugation (for maleimide linkers) in serum or plasma.

Materials:

  • Bioconjugate

  • Human or animal serum/plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Spike the bioconjugate into the serum or plasma at a defined final concentration (e.g., 100 µg/mL).

  • Incubate the sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample.

  • Process the aliquot to remove serum/plasma proteins if necessary (e.g., by affinity purification if the conjugate has a tag, or by protein precipitation).

  • Analyze the samples using a validated analytical method to quantify the intact conjugate. For maleimide conjugates, it is also important to monitor for the transfer of the payload to serum proteins like albumin.

  • Determine the stability profile of the conjugate over time.

Accelerated Stability Study (Thermal Stress)

This protocol is used to predict the long-term stability and shelf-life of a bioconjugate under recommended storage conditions by subjecting it to elevated temperatures.

Objective: To evaluate the degradation profile of a bioconjugate under accelerated conditions to predict its long-term stability.

Materials:

  • Bioconjugate in its final formulation and container closure system.

  • Temperature and humidity-controlled stability chambers (e.g., 25°C/60% RH and 40°C/75% RH).

  • A suite of validated stability-indicating analytical methods (e.g., SEC-HPLC for aggregation, RP-HPLC for purity and degradation products, functional assays for potency).

Procedure:

  • Place the bioconjugate samples in the stability chambers under the desired accelerated conditions.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and store them under the recommended long-term storage conditions (e.g., -20°C or 2-8°C) until analysis.

  • Analyze the samples using a battery of analytical methods to assess critical quality attributes such as purity, aggregation, fragmentation, and biological activity.

  • Analyze the degradation kinetics at the elevated temperatures to extrapolate and predict the stability at the recommended storage temperature.

Mandatory Visualizations

Chemical Structures and Reaction Schemes

Caption: Structure of this compound and its conjugation via SPAAC.

Comparative Stability Pathways

Comparative Stability of Bioconjugate Linkages cluster_DBCO DBCO Conjugate cluster_Maleimide Maleimide Conjugate cluster_NHS NHS Ester Conjugate DBCO_conj DBCO-Biomolecule Conjugate (Stable Triazole) DBCO_deg Degradation Products DBCO_conj->DBCO_deg Strong Acid / Oxidation Mal_conj Maleimide-Thiol Conjugate (Thioether) Retro Deconjugated Payload + Thiol-Biomolecule Mal_conj->Retro Retro-Michael Reaction (e.g., + Glutathione) Hydrolysis Ring-Opened Conjugate (Stable) Mal_conj->Hydrolysis Hydrolysis NHS_conj Amine-Conjugate (Stable Amide Bond) NHS_reac NHS Ester Linker + Biomolecule-NH2 NHS_reac->NHS_conj Conjugation NHS_hyd Hydrolyzed NHS Ester NHS_reac->NHS_hyd Hydrolysis (competing reaction)

Caption: Potential degradation and reaction pathways for different linkers.

Experimental Workflow for Stability Assessment

General Workflow for Bioconjugate Stability Assessment start Prepare Bioconjugate Stock Solution stress Incubate under Stress Conditions (e.g., 37°C, Serum, GSH) start->stress sampling Collect Aliquots at Time Points stress->sampling sampling->stress Continue Incubation analysis Analyze Samples (LC-MS, HPLC, ELISA) sampling->analysis data Quantify Intact Conjugate and Degradation Products analysis->data report Generate Stability Profile (Half-life, Degradation Rate) data->report

Caption: A typical experimental workflow for assessing bioconjugate stability.

References

A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the ability to specifically and efficiently label proteins is paramount for researchers, scientists, and drug development professionals. "Click chemistry" has emerged as a powerful tool for this purpose, offering a set of reactions that are rapid, selective, and high-yielding. Among these, the azide-alkyne cycloaddition has taken center stage, with two primary variants: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.

This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to empower researchers to make informed decisions for their specific protein labeling applications.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Moderate; copper toxicity is a concern, but can be mitigated with ligands.[1][2]High; no exogenous metal catalyst is required.[1]
Reaction Kinetics Generally faster, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[3]Slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used.[4]
Reagent Size Small alkyne and azide functional groups.Bulky cyclooctyne reagents.
Side Reactions Potential for reactive oxygen species (ROS) generation, which can damage proteins.Some cyclooctynes can react with thiols (e.g., in cysteine residues), leading to off-target labeling.
Regioselectivity High, exclusively yielding the 1,4-regioisomer.Low, typically yielding a mixture of regioisomers.

Delving Deeper: Mechanisms and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for conjugating a terminal alkyne to an azide. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The use of a catalyst results in exceptionally fast reaction kinetics, making it a powerful tool for rapid labeling. However, the cytotoxicity of copper ions is a significant drawback for live-cell applications. To address this, various copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), have been developed to enhance the reaction rate and sequester the copper ions, thereby reducing their toxicity.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Protein_Azide Protein-N₃ Triazole_Product Labeled Protein (Triazole Linkage) Protein_Azide->Triazole_Product Alkyne_Probe Probe-C≡CH Cu_Acetylide Copper(I) Acetylide Alkyne_Probe->Cu_Acetylide CuSO4 Cu(II)SO₄ Cu_I Cu(I)-Ligand Complex CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Cu_Acetylide Cu_Acetylide->Triazole_Product

CuAAC Reaction Mechanism
Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction obviates the need for a copper catalyst by employing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition with an azide to proceed readily at physiological temperatures. The absence of a metal catalyst makes SPAAC inherently more biocompatible and a preferred choice for many in vivo and live-cell labeling experiments. However, this biocompatibility comes at the cost of generally slower reaction kinetics compared to CuAAC and the use of bulkier cyclooctyne reagents, which can potentially interfere with the biological system under study.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Protein_Azide Protein-N₃ Transition_State [3+2] Cycloaddition Transition State Protein_Azide->Transition_State Cyclooctyne_Probe Probe-Cyclooctyne Cyclooctyne_Probe->Transition_State Triazole_Product Labeled Protein (Triazole Linkage) Transition_State->Triazole_Product Ring Strain Release

SPAAC Reaction Mechanism

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of Second-Order Rate Constants (k₂)

Reaction TypeAlkyne/CyclooctyneAzidek₂ (M⁻¹s⁻¹)Notes
CuAAC Terminal AlkyneBenzyl Azide~10 - 100With 20 µM Cu(I) and accelerating ligands.
CuAAC Picolyl Azide7-Ethynylcoumarin>1Chelation-assisted, faster than with non-chelating azides.
SPAAC Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.15A moderately reactive cyclooctyne.
SPAAC Dibenzocyclooctynol (DIBO)Benzyl Azide0.12A commonly used cyclooctyne.
SPAAC AzacyclooctyneNitrone39A faster reacting cyclooctyne derivative.
SPAAC DIBOAzido-containing saccharidesFastSuitable for live-cell imaging.

Table 2: Biocompatibility and Cytotoxicity

MethodConditionsCell ViabilityReference
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved
CuAAC CuTBTA and CuBPS complexesMore toxic than other copper complexes
SPAAC Various cyclooctynesGenerally high biocompatibility

Experimental Protocols

Detailed methodologies are crucial for reproducible protein labeling experiments. Below are representative protocols for both CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and probes.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 250 mM in DMSO/water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Aminoguanidine (optional, to scavenge reactive byproducts)

Procedure:

  • Prepare the Protein Solution: Dilute the azide-modified protein to the desired concentration in the reaction buffer.

  • Prepare the Labeling Reagent Mix: In a separate tube, prepare the click-labeling cocktail. For a final reaction volume of 100 µL:

    • Add the alkyne-probe to the desired final concentration (e.g., 10-50 µM).

    • Add the copper-chelating ligand to a final concentration that is five times the copper concentration (e.g., 250 µM for 50 µM CuSO₄).

    • Add the CuSO₄ solution to the desired final concentration (e.g., 50 µM).

    • If using, add aminoguanidine to a final concentration of 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the labeling reagent mix to a final concentration of 2.5 mM. Mix gently.

  • Labeling: Immediately add the labeling reagent mix to the protein solution.

  • Incubation: Incubate the reaction for 5-30 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purification: Remove excess labeling reagents using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol is a general guideline for labeling with cyclooctyne reagents.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-dye, BCN-biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution: Dilute the azide-modified protein to the desired concentration in the reaction buffer.

  • Add the Labeling Reagent: Add the cyclooctyne-probe to the protein solution to the desired final concentration (e.g., 10-100 µM). The optimal concentration will depend on the reactivity of the specific cyclooctyne and the protein concentration.

  • Incubation: Incubate the reaction mixture for 1-4 hours at 37°C or for a longer duration (e.g., overnight) at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or Western blot.

  • Purification: Remove the unreacted probe using a suitable method such as size-exclusion chromatography or dialysis.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for introducing an azide into a protein and subsequent labeling via either CuAAC or SPAAC.

Experimental_Workflow cluster_azide_incorporation Step 1: Azide Incorporation cluster_labeling Step 2: Click Chemistry Labeling cluster_analysis Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azidohomoalanine) Azide_Protein Protein-N₃ Metabolic_Labeling->Azide_Protein Enzymatic_Labeling Enzymatic Labeling (e.g., Sortase-mediated) Enzymatic_Labeling->Azide_Protein Chemical_Modification Chemical Modification (e.g., NHS-azide) Chemical_Modification->Azide_Protein CuAAC_Reaction CuAAC Reaction (Alkyne-Probe, Cu(I), Ligand) Azide_Protein->CuAAC_Reaction CuAAC Path SPAAC_Reaction SPAAC Reaction (Cyclooctyne-Probe) Azide_Protein->SPAAC_Reaction SPAAC Path Purification Purification CuAAC_Reaction->Purification SPAAC_Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Protein->Analysis

Comparative Protein Labeling Workflow

Conclusion and Recommendations

Both CuAAC and SPAAC are invaluable tools for protein labeling, each with a distinct set of advantages and disadvantages.

Choose CuAAC when:

  • Speed is paramount: Its rapid kinetics are ideal for capturing dynamic processes.

  • Small modifications are critical: The small size of the alkyne and azide groups minimizes potential perturbations to the biological system.

  • The experimental system is not sensitive to low levels of copper , especially when using appropriate chelating ligands.

Choose SPAAC when:

  • Biocompatibility is the top priority: It is the method of choice for live-cell and in vivo applications where copper toxicity is a concern.

  • Long-term imaging is required: The lower intrinsic toxicity allows for extended experimental timelines.

  • The bulkier cyclooctyne is not expected to interfere with the biological process under investigation.

Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their protein labeling studies with confidence.

References

A Comparative Guide to Analytical Methods for Quantifying DBCO-C3-PEG4-Amine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of DBCO-C3-PEG4-amine incorporation is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Accurate determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR) is essential for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of common analytical methods for quantifying the incorporation of this versatile linker, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

Several analytical techniques can be employed to quantify the incorporation of this compound. The choice of method often depends on the nature of the conjugated molecule (e.g., protein, antibody, nanoparticle), the required sensitivity, and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectroscopy Measures the characteristic absorbance of the dibenzocyclooctyne (DBCO) group at approximately 309 nm.[1][2][3]Simple, rapid, and readily available instrumentation.Lower sensitivity compared to other methods; potential for interference from other chromophores in the sample.Routine quantification of DBCO incorporation onto proteins and antibodies.[4][5]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information and quantification of PEG chains.Provides detailed structural confirmation and can quantify the degree of PEGylation without the need for a chromophore.Requires specialized equipment and expertise; lower sensitivity than mass spectrometry.Characterization and quantification of PEGylated drugs and compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight of the conjugate, allowing for the calculation of the number of incorporated linkers.High sensitivity and accuracy; provides detailed information on the distribution of different species (e.g., different numbers of attached linkers).Requires sophisticated instrumentation and data analysis.Characterization of complex bioconjugates such as ADCs.
High-Performance Liquid Chromatography (HPLC) Separates the conjugated molecule from the unconjugated species and free linker based on properties like size or hydrophobicity. Quantification is achieved using various detectors.Can separate and quantify different species in a mixture; can be coupled with mass spectrometry for enhanced characterization.Method development can be time-consuming; detector choice is crucial for molecules without a strong UV chromophore.Analysis of PEGylated proteins and purification of conjugates.
Fluorescence-Based Assays Utilizes a reaction between the DBCO group and a fluorescent azide-containing probe to generate a quantifiable fluorescent signal.High sensitivity and specificity.Requires a specific fluorescent probe and may involve additional reaction and purification steps.Precise quantification of DBCO groups on surfaces, such as nanoparticles.

Experimental Protocols

Quantification of DBCO Incorporation using UV-Vis Spectroscopy

This protocol describes a general method for determining the degree of labeling (DOL) of a protein with this compound.

Materials:

  • DBCO-labeled protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (Molar extinction coefficient × Path length)

  • The molar extinction coefficient for a typical IgG at 280 nm is approximately 210,000 M⁻¹cm⁻¹.

  • The molar extinction coefficient for the DBCO group at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

  • A correction factor may be needed for the A280 reading to account for the absorbance of the DBCO group at this wavelength.

  • The degree of labeling (DOL) is calculated as the molar ratio of DBCO to the protein:

    • DOL = [DBCO] / [Protein]

Characterization of PEGylation by NMR Spectroscopy

This protocol provides a general workflow for analyzing a PEGylated compound using ¹H NMR.

Materials:

  • Lyophilized PEGylated compound

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., DMSO)

  • NMR spectrometer

Procedure:

  • Precisely weigh the lyophilized PEGylated compound and dissolve it in a known volume of the deuterated solvent containing a known concentration of the internal standard.

  • Transfer the sample to an NMR tube.

  • Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

  • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

  • Identify the characteristic signals for the PEG moiety (typically a strong singlet around 3.6 ppm) and signals specific to the parent molecule.

  • The degree of PEGylation can be determined by comparing the integration of the PEG signal to the integration of a signal from the parent molecule with a known number of protons.

Determination of Linker Incorporation by Mass Spectrometry

This protocol outlines a general procedure for analyzing a bioconjugate using LC-MS.

Materials:

  • Purified bioconjugate sample

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate LC column (e.g., reversed-phase C4 or C8 for proteins)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Inject the bioconjugate sample into the LC-MS system.

  • Perform a chromatographic separation to desalt the sample and separate different species if necessary.

  • Acquire the mass spectrum of the intact bioconjugate.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.

  • The number of incorporated this compound linkers can be determined by the mass shift between the unconjugated molecule and the conjugated species. The mass of the this compound linker is approximately 523.6 g/mol .

  • The average number of incorporated linkers can be calculated from the relative abundance of each species.

Mandatory Visualizations

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare DBCO-labeled protein solution measure Measure Absorbance at 280 nm & 309 nm prep->measure calc_conc Calculate Protein & DBCO Concentrations measure->calc_conc calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol

Caption: Workflow for quantifying DBCO incorporation using UV-Vis spectroscopy.

signaling_pathway_mass_spec cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing injection Inject Bioconjugate separation Chromatographic Separation injection->separation ionization Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis deconvolution Deconvolution of Spectrum mass_analysis->deconvolution mass_determination Determine Mass of Conjugate deconvolution->mass_determination dol_calculation Calculate Linker Incorporation mass_determination->dol_calculation

Caption: Logical flow for determining linker incorporation via LC-MS.

logical_relationship_methods Quantification Quantification UV-Vis UV-Vis Quantification->UV-Vis Absorbance NMR NMR Quantification->NMR Structure Mass Spec Mass Spec Quantification->Mass Spec Mass HPLC HPLC Quantification->HPLC Separation Fluorescence Fluorescence Quantification->Fluorescence Signal

Caption: Relationship between quantification and the principles of different analytical methods.

References

literature review of DBCO-C3-PEG4-amine applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of linker is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic applications. Among the array of available bifunctional linkers, DBCO-C3-PEG4-amine has emerged as a prominent tool, primarily for its role in copper-free click chemistry. This guide provides a comprehensive literature review of the applications and limitations of this compound, alongside a detailed comparison with alternative conjugation chemistries, supported by experimental data.

Introduction to this compound

This compound is a bifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a short C3 alkyl spacer, a hydrophilic tetraethylene glycol (PEG4) chain, and a terminal primary amine. This architecture provides three key functionalities:

  • DBCO Group: Enables covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1]

  • PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.[1]

  • Amine Group: The terminal primary amine provides a versatile handle for conjugation to various functional groups, such as activated esters (e.g., NHS esters) on proteins or other molecules, forming stable amide bonds.

Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key research and development areas:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The DBCO group reacts with an azide-modified antibody, while the amine can be used to conjugate the drug. Studies have shown that ADCs constructed with this compound exhibit improved solubility and higher tumor-to-plasma ratios in xenograft models compared to conventional linkers.[2] For instance, one study in 2024 demonstrated a 40% higher tumor-to-plasma ratio for ADCs using this linker.[2]

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The bifunctional nature of the linker allows for the connection of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

  • Cell Labeling and Imaging: The bioorthogonality of the SPAAC reaction makes this compound an excellent tool for labeling the surface of living cells for imaging and tracking studies without causing cytotoxicity associated with copper catalysts.[1]

  • Nanoparticle Functionalization: This linker is utilized to functionalize the surface of nanoparticles with targeting ligands, imaging agents, or therapeutic molecules for applications in drug delivery and diagnostics.

Performance Comparison: this compound vs. Alternatives

The primary alternative to the SPAAC chemistry enabled by DBCO linkers is the maleimide-thiol reaction. The following tables provide a comparative overview of these two conjugation strategies.

Table 1: General Comparison of DBCO-Azide and Maleimide-Thiol Conjugation

FeatureDBCO-Azide (SPAAC)Maleimide-Thiol
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionMichael Addition
Bioorthogonality High: Azides and cyclooctynes are largely absent in biological systems.Moderate: Thiols are present in biological systems (e.g., glutathione).
Catalyst Requirement None (Copper-free)None
Reaction pH Typically 4.0-8.5Optimal at 6.5-7.5
Specificity High for azides.High for thiols at optimal pH.
Stability of Linkage High (Stable triazole ring)Susceptible to retro-Michael reaction (thiol exchange) in vivo.

Table 2: Quantitative Performance Comparison

ParameterThis compoundMaleimide-C3-PEG4-amine (and similar)
Second-Order Rate Constant (k₂) 0.5–1.2 M⁻¹s⁻¹ at 25°CReaction is generally fast, with over 65% completion in <5 minutes for small molecules and ~2 hours for larger proteins.
Reaction Time for High Conversion Complete conjugation within 30 minutes at micromolar concentrations.30 minutes to 2 hours, depending on the reactants.
In Vivo Stability Higher tumor-to-plasma ratios in ADCs, suggesting better stability.The thiosuccinimide bond can undergo exchange with endogenous thiols like glutathione, leading to premature payload release.
Off-Target Reactions Minimal off-target reactions reported.Can react with primary amines at pH > 7.5.
Hydrophobicity DBCO moiety is hydrophobic, which can lead to aggregation at high modification levels.Maleimide itself is less hydrophobic than DBCO.

Limitations of this compound and SPAAC Chemistry

Despite its numerous advantages, this compound and the associated SPAAC reaction have some limitations:

  • Hydrophobicity of the DBCO group: The dibenzocyclooctyne moiety is inherently hydrophobic. Increased modification of a biomolecule with DBCO can lead to aggregation and has been shown to induce complement activation in vivo.

  • Synthetic Complexity: The synthesis of cyclooctyne-containing reagents can be complex, potentially impacting their cost and availability.

  • Lack of Regiospecificity in the Triazole Product: The SPAAC reaction can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. While this does not typically affect the function of the conjugate, it can lead to product heterogeneity.

Experimental Protocols

Below are generalized protocols for the use of this compound in a two-step bioconjugation workflow.

Workflow for Two-Step Bioconjugation

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Purification A Protein with accessible amine groups (e.g., Lysine) D Reaction in amine-free buffer (pH 7-9) A->D B This compound B->D C Amine-reactive crosslinker (e.g., NHS ester) C->D if amine is not pre-activated E DBCO-labeled Protein D->E G Reaction in physiological buffer (e.g., PBS) E->G F Azide-modified molecule (e.g., drug, probe) F->G H Final Bioconjugate G->H I Size Exclusion Chromatography (SEC) or Dialysis H->I J Purified Bioconjugate I->J

General workflow for a two-step bioconjugation using this compound.
Detailed Methodology for Protein Labeling with an Amine-Reactive DBCO Reagent

This protocol is a general guideline for labeling a protein with an amine-reactive DBCO linker, such as DBCO-PEG4-NHS ester, which would be an alternative to using this compound with a separate activator.

Materials:

  • Protein to be labeled (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and removal of excess linker

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal molar excess and incubation time may need to be determined empirically for each specific protein.

  • Purification: Remove the excess, unreacted DBCO reagent using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).

Signaling Pathway Example: Targeted Protein Degradation via a PROTAC

G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Peptides Small Peptides Degradation->Peptides

Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile bifunctional linker with significant advantages in bioconjugation, particularly due to its role in copper-free click chemistry. Its ability to form stable conjugates with high specificity and in biologically compatible conditions makes it a valuable tool in the development of ADCs, PROTACs, and various bioprobes. While it has limitations, such as the hydrophobicity of the DBCO moiety and the complexity of its synthesis, its performance, especially in terms of in vivo stability, often surpasses that of traditional linkers like those based on maleimide-thiol chemistry. For researchers and drug developers, a thorough understanding of the comparative performance and experimental nuances of this compound and its alternatives is crucial for the rational design and successful implementation of novel bioconjugates.

References

Safety Operating Guide

Proper Disposal of DBCO-C3-PEG4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of DBCO-C3-PEG4-amine, a bifunctional linker commonly used in bioconjugation and other life science applications. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

This compound is a molecule containing a reactive dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO group is highly reactive towards azides in copper-free click chemistry. Due to this reactivity, direct disposal of this reagent is not recommended. The following procedures outline the recommended steps for the safe handling and disposal of this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. All handling and disposal procedures should be performed in a well-ventilated fume hood.

Recommended Personal Protective Equipment:

  • Safety Goggles: To protect eyes from splashes.

  • Lab Coat: To protect skin and clothing.

  • Chemical-Resistant Gloves: To prevent skin contact.

II. Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wearing recommended PPE, mechanically take up the spilled material.

  • Place the material into an appropriate, labeled container for disposal.[1]

III. Disposal Procedures

The generation of waste should be minimized whenever possible.[1] Unused or waste this compound should be chemically inactivated to quench the reactive DBCO group before disposal as chemical waste.

Step 1: Quenching of the DBCO Moiety

The strained alkyne of the DBCO group is highly reactive. To neutralize this reactivity, a quenching agent with an amine group can be used.

  • Experimental Protocol:

    • Dissolve the waste this compound in a suitable solvent.

    • Add a solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH ~8.0) to achieve a final concentration of approximately 100 mM.

    • Stir the mixture at room temperature for at least 30 minutes. The amine in the Tris buffer will react with and quench any unreacted DBCO groups.

Step 2: Waste Disposal

After the quenching process, the neutralized solution can be disposed of as chemical waste.

  • Procedure:

    • Properly label the waste container with all its components, including the solvent, the quenched this compound, and the quenching agent used.

    • This material and its container must be disposed of according to approved disposal techniques.[1]

    • Disposal of this product and its solutions must comply with the requirements of all applicable local, regional, and national/federal regulations.[1][2]

IV. Quantitative Data Summary

ParameterValueReference
Quenching AgentTris(hydroxymethyl)aminomethane (Tris) bufferAdapted from
Final Concentration of Quenching Agent~100 mMAdapted from
Reaction Time for Quenching≥ 30 minutesAdapted from
Reaction Temperature for QuenchingRoom TemperatureAdapted from

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood dissolve Dissolve Waste in Suitable Solvent fume_hood->dissolve quench Add Tris Buffer (~100 mM, pH ~8.0) Stir for >= 30 min at RT dissolve->quench label_waste Label Waste Container with Contents quench->label_waste dispose Dispose as Chemical Waste Following Local, Regional, and Federal Regulations label_waste->dispose end End: Proper Disposal Complete dispose->end

References

Essential Safety and Operational Guide for Handling DBCO-C3-PEG4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-C3-PEG4-amine. The following procedures are compiled to ensure safe laboratory operations and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this substance as non-hazardous, others indicate potential risks. Due to the limited toxicological data available, it is imperative to handle this compound with caution.[1] One safety data sheet for a similar compound, DBCO-PEG4 amine, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles are required to protect against splashes.
Hand Protection GlovesCommon chemical-resistant gloves (e.g., nitrile) should be worn.
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory VentilationWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[1]

Handling and Storage Protocol

Proper handling and storage are critical to maintain the integrity of this compound and ensure user safety.

Storage Conditions:

  • Temperature: Store at –20°C for long-term stability.[3][4] Some suppliers recommend storage between -50°C and -85°C.

  • Environment: Keep the container tightly sealed in a dry and light-protected environment.

  • Shipping: This product may be shipped on dry ice.

Handling Procedures:

  • Equilibrate the vial to room temperature before opening.

  • Use anhydrous solvents such as DMSO, DMF, DCM, THF, or Chloroform for reconstitution.

  • Avoid moisture to preserve the reactivity of the amine group.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center if you feel unwell.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Disposal Plan: Chemical Inactivation and Waste Management

Direct disposal of active DBCO reagents is not recommended due to their reactivity. A chemical inactivation protocol should be followed before disposal.

Step-by-Step Inactivation and Disposal Protocol:

  • Personal Protective Equipment: Wear all recommended PPE (safety goggles, lab coat, chemical-resistant gloves) and perform all steps in a chemical fume hood.

  • Quench DBCO Group:

    • Prepare a solution of the this compound waste in a suitable solvent (e.g., DMSO, DMF).

    • Add a 10-fold molar excess of a reagent containing an azide, such as sodium azide, or an amine-containing buffer like Tris buffer to quench the reactive DBCO group.

    • Stir the mixture at room temperature for 1-2 hours to ensure the reaction is complete.

  • Final Disposal:

    • After inactivation, the neutralized solution can be disposed of as chemical waste.

    • Place the solution in a properly labeled chemical waste container.

    • Crucially, consult and follow your institution's specific guidelines for chemical waste disposal.

    • Do not flush the raw material or the neutralized solution down the sewer. Avoid release into the environment.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Management & Disposal A Don PPE: Lab Coat, Safety Goggles, Chemical-Resistant Gloves B Work in Fume Hood A->B C Equilibrate Reagent to Room Temperature B->C D Reconstitute in Anhydrous Solvent (e.g., DMSO, DMF) C->D Proceed to Handling E Perform Experiment D->E F Collect Waste (Unused reagent, solutions) E->F Generate Waste G Chemically Inactivate: Quench DBCO Group F->G H Dispose in Labeled Chemical Waste Container G->H I Follow Institutional Disposal Guidelines H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.